molecular formula C17H26O2 B3366630 Cedrenyl acetate CAS No. 1405-92-1

Cedrenyl acetate

Cat. No.: B3366630
CAS No.: 1405-92-1
M. Wt: 262.4 g/mol
InChI Key: AICQDCHSUWFHCC-ZUFFMMDNSA-N
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Description

Cedrenyl acetate is a useful research compound. Its molecular formula is C17H26O2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H26O2/c1-11-5-6-15-16(3,4)14-9-17(11,15)8-7-13(14)10-19-12(2)18/h7,11,14-15H,5-6,8-10H2,1-4H3/t11-,14+,15+,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICQDCHSUWFHCC-ZUFFMMDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051709
Record name Cedr-8-en-15-yl acetate
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Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-92-1
Record name Cedrenyl acetate
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Record name Cedrenyl acetate
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Record name 1H-3a,7-Methanoazulene-6-methanol, 2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-, 6-acetate, (3R,3aS,7R,8aS)-
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Record name Cedr-8-en-15-yl acetate
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Record name [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,8,8-trimethyl-1H-3a,7-methanoazulene-6-methyl acetate
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Foundational & Exploratory

What is the chemical structure of Cedrenyl acetate?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate is a sesquiterpenoid ester valued for its characteristic woody and sweet aroma. It is a notable component in the fragrance and perfumery industries. This technical guide provides a comprehensive overview of its chemical structure, properties, and synthesis, with a focus on providing detailed information for scientific and research applications.

It is crucial to distinguish between two often-confused compounds: This compound (CAS 1405-92-1) and Cedryl acetate (CAS 77-54-3) . While their names are frequently used interchangeably in commercial contexts, they are distinct chemical entities with different molecular formulas and structures. This guide will focus on this compound (C17H26O2) while providing comparative data for Cedryl acetate (C17H28O2) where relevant.[1][2]

Chemical Structure and Identification

This compound possesses a complex tricyclic structure characteristic of sesquiterpenoids.

This compound (CAS 1405-92-1)

  • IUPAC Name: [(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.0¹,⁵]undec-8-enyl]methyl acetate[1]

  • Molecular Formula: C17H26O2[1][2][3]

  • Synonyms: Cedrenol, acetate; cedr-8-en-15-yl acetate[1][2]

Image of the chemical structure of this compound:

(A 2D chemical structure image of this compound would be placed here in a real document)

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and, for comparison, Cedryl acetate.

Table 1: Chemical Identifiers

PropertyThis compoundCedryl acetate
CAS Number 1405-92-1[1][2][3][4][5][6][7]77-54-3[8][9]
Molecular Formula C17H26O2[1][2][3]C17H28O2[8][9]
Molecular Weight 262.39 g/mol [3]264.41 g/mol [8]
InChIKey AICQDCHSUWFHCC-ZUFFMMDNSA-N[1]Not Available

Table 2: Physical Properties

PropertyThis compoundCedryl acetate
Appearance Pale yellow clear oily liquid to solid (est)[3]White solid or colorless to pale yellow liquid[8]
Odor Woody, cedar, peanut, waxy, vetiver[3]Woody, cedar-like with sweet and balsamic undertones[10]
Boiling Point 332.00 to 333.00 °C @ 760.00 mm Hg[6]>200 °C[8]
Melting Point Not Available45 °C[8]
Flash Point > 199.00 °F TCC (> 92.78 °C)[3]94 °C (201.2 °F)[8]
Density 0.987 to 0.997 g/cm³ @ 20°C (est)0.99 g/cm³[8]
Refractive Index 1.491 to 1.501 @ 20.00 °C[3]1.491 - 1.503 @ 20°C[8]

Table 3: Solubility

SolventThis compoundCedryl acetate
Water 0.6203 mg/L @ 25 °C (est)[3]Insoluble
Alcohol Soluble[3]Soluble in ethanol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: No experimental data for this compound (CAS 1405-92-1) was found. Some databases offer NMR prediction tools.[3]

Infrared (IR) Spectroscopy:

  • No experimental IR spectra for this compound (CAS 1405-92-1) were found in the conducted searches.

Mass Spectrometry (MS):

  • No experimental mass spectra for this compound (CAS 1405-92-1) were found in the conducted searches.

Synthesis of a Related Compound: Cedryl Acetate

While a specific protocol for this compound is not available, the synthesis of the closely related Cedryl acetate from Cedrol is well-documented and provides a representative experimental procedure. The most common method is the esterification of cedrol with acetic anhydride.

Reaction: Cedrol + Acetic Anhydride → Cedryl Acetate + Acetic Acid

Experimental Protocol: Acetylation of Cedrol

Materials:

  • Cedrol

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve cedrol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of cedrol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the cedrol is consumed, quench the reaction by the careful addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure cedryl acetate.

Logical Relationships and Workflows

The synthesis of Cedryl acetate can be visualized as a straightforward workflow.

G Synthesis of Cedryl Acetate cluster_reactants Reactants cluster_process Process cluster_products Products Cedrol Cedrol Esterification Esterification in Pyridine Cedrol->Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->Esterification Workup Aqueous Workup Esterification->Workup Quench with Methanol Purification Column Chromatography Workup->Purification CedrylAcetate Cedryl Acetate Purification->CedrylAcetate

Caption: Synthesis workflow for Cedryl Acetate.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a representative synthesis of this compound. The critical distinction between this compound and Cedryl acetate has been highlighted to ensure clarity in scientific communication and research. While a lack of publicly available experimental spectroscopic data for this compound (CAS 1405-92-1) is a current limitation, the information provided herein serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and fragrance chemistry. Further research to obtain and publish the experimental spectral data of pure this compound is highly encouraged to enrich the scientific literature.

References

Technical Guide: Synthesis of Cedrenyl Acetate from Cedrol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, formally known as ((1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undec-8-yl acetate), is a significant sesquiterpenoid ester highly valued in the fragrance and pharmaceutical sectors.[1] It is prized for its distinct woody, cedar-like aroma with sweet, balsamic undertones.[1] Beyond its primary application in perfumery, this compound is gaining attention in medicinal chemistry and drug development for its potential as a chiral reagent and its demonstrated α-glucosidase inhibitory activity.[1][2]

The most prevalent and economically efficient method for producing this compound is through the semi-synthetic acetylation of cedrol.[1] Cedrol, a naturally occurring tricyclic sesquiterpene alcohol, is abundantly available as a major component of cedarwood oil.[1][3] This guide provides a comprehensive overview of the primary synthesis pathways from cedrol, detailing various methodologies, experimental protocols, and process workflows to support both laboratory research and industrial applications.

Core Synthesis Pathway: Esterification of Cedrol

The fundamental chemical transformation in the synthesis of this compound is the esterification of cedrol. In this reaction, the tertiary hydroxyl (-OH) group of the cedrol molecule reacts with an acetylating agent, typically acetic anhydride, to form an acetate ester. This conversion is the cornerstone of this compound production.[1][3]

The reaction can be catalyzed by acids or bases, or driven thermally without a catalyst, each method offering different advantages in terms of reaction rate, yield, and environmental impact.[4][5]

Synthetic Methodologies

Acetylation with Acetic Anhydride

The most common approach involves the reaction of cedrol with acetic anhydride. The efficiency of this esterification is influenced by the choice of catalyst, reaction temperature, and duration.[5]

  • Acid-Catalyzed Acetylation : This method employs acid catalysts to enhance the reaction rate.[4] Mineral acids, such as sulfuric acid (H₂SO₄), are effective.[5] Heterogeneous solid acid catalysts like H₂SO₄/SiO₂ are also used, offering the benefit of easier catalyst recovery and a more environmentally friendly process under solvent-free conditions.[4]

  • Base-Catalyzed Acetylation : Pyridine is a frequently used basic catalyst and solvent for this reaction.[4] It functions by activating the acetic anhydride and neutralizing the acetic acid byproduct, which helps to drive the reaction to completion. This method is particularly effective for sterically hindered alcohols like cedrol.[4]

  • Microwave-Assisted Acetylation : Representing a modern, green chemistry approach, microwave irradiation can significantly accelerate the acetylation of cedrol.[4] Using a composite phosphoric acid catalyst with acetic anhydride under microwave conditions has been shown to reduce reaction times and improve yields.[4]

  • Catalyst-Free Acetylation : This protocol relies on thermal energy alone to drive the reaction, providing a greener alternative by avoiding catalysts. The process typically requires higher temperatures (e.g., 120°C) and longer reaction times.[5]

Acetylation with Isopropenyl Acetate

An alternative pathway uses isopropenyl acetate in the presence of an acid catalyst, such as toluene-4-sulfonic acid.[4] The reaction is effectively driven forward by the formation of acetone, a volatile byproduct that can be easily removed from the reaction mixture.[4]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound, allowing for a direct comparison of different methodologies.

Protocol IDCatalystCedrol:Acetic Anhydride (Molar Ratio)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
AP-01 Pyridine1 : 1.51080485>95[5]
AP-02 Sodium Acetate1 : 25100678>92[5]
AP-03 Sulfuric Acid1 : 1.2260392>97[5]
AP-04 None (Catalyst-Free)1 : 3N/A120872>90[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Acetylation (Sulfuric Acid)

This protocol details an efficient synthesis using a strong acid catalyst.

  • Materials :

    • Cedrol (or Cedarwood Oil as a source)

    • Acetic Anhydride

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Diethyl Ether

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure :

    • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cedrol (1 equivalent) in diethyl ether. Cool the flask in an ice bath.

    • Reagent Addition : Slowly add acetic anhydride (1.2 equivalents) to the cooled solution. Following this, add concentrated sulfuric acid (2 mol%) dropwise while maintaining the low temperature.

    • Reaction : Allow the mixture to warm to room temperature and then heat to 60°C for 3 hours.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Work-up : Once the reaction is complete, cool the mixture and carefully pour it into ice-cold water. Extract the aqueous layer with diethyl ether.

    • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with brine.[5]

    • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

    • Purification : Purify the resulting crude product via vacuum distillation or silica gel column chromatography.[5]

Protocol 2: Base-Catalyzed Acetylation (Pyridine)

This protocol utilizes pyridine as both a catalyst and a solvent.

  • Materials :

    • Cedrol

    • Acetic Anhydride

    • Pyridine

    • Toluene

    • Dichloromethane (or Ethyl Acetate)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure :

    • Reaction Setup : Dissolve cedrol (1 equivalent) in pyridine in a round-bottom flask and cool the solution in an ice bath.

    • Reagent Addition : Add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.[1]

    • Reaction : Allow the mixture to warm to room temperature and stir until TLC indicates the consumption of cedrol.[1]

    • Quenching : Carefully quench the reaction by adding methanol.

    • Solvent Removal : Remove the pyridine by co-evaporation with toluene under reduced pressure.[1]

    • Extraction and Washing : Dilute the residue with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

    • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

    • Purification : Purify the crude product using silica gel column chromatography to obtain pure this compound.[1]

Protocol 3: Purification by Column Chromatography

This is a standard method for purifying the crude product from the synthesis reaction.

  • Materials :

    • Crude this compound

    • Silica Gel (for column chromatography)

    • Appropriate solvent system (e.g., Hexane/Ethyl Acetate mixture)

  • Procedure :

    • Column Packing : Prepare a chromatography column by packing silica gel using a slurry method with the chosen non-polar solvent (e.g., hexane).

    • Sample Loading : Dissolve the crude this compound in a minimal amount of the solvent and load it onto the top of the silica gel column.

    • Elution : Begin eluting the column with the solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

    • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure this compound.

    • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: General reaction scheme for the synthesis of this compound from cedrol.

Experimental Workflow

G start Start: Assemble Reactants (Cedrol, Acetic Anhydride, Catalyst/Solvent) reaction Reaction Step (Heating, Stirring, Monitoring via TLC) start->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying & Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification Purification (Column Chromatography or Distillation) drying->purification analysis Analysis & Characterization (GC-MS, NMR) purification->analysis end End: Pure this compound analysis->end

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from cedrol is a well-established and versatile process. The primary method, acetylation with acetic anhydride, can be tailored to specific laboratory or industrial needs by selecting the appropriate catalytic system—acidic, basic, or catalyst-free—or by employing modern techniques like microwave assistance. Acid-catalyzed methods, particularly with sulfuric acid, tend to offer high yields in shorter reaction times, while base-catalyzed and catalyst-free approaches provide alternative routes with different safety and environmental profiles. The choice of methodology will ultimately depend on the desired scale, purity requirements, and available resources. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and purify this compound for further application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrenyl acetate, a sesquiterpenoid ester, is a prominent fragrance ingredient valued for its characteristic woody and cedar-like aroma. Predominantly identified by the CAS Number 77-54-3, it is also referred to as Cedryl acetate. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for their determination. Furthermore, this document elucidates its synthesis, spectroscopic profile, and a key biological activity—α-glucosidase inhibition—offering insights for its potential application in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Nomenclature

This compound and Cedryl acetate are often used interchangeably in commercial and scientific literature. For clarity, this guide will use the term Cedryl acetate and refer to the properties associated with CAS number 77-54-3.

  • IUPAC Name : [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[1]

  • Synonyms : this compound, Cedrol acetate, Acetic acid, cedrol ester[1]

  • CAS Number : 77-54-3[1]

  • Molecular Formula : C₁₇H₂₈O₂[1]

  • Molecular Weight : 264.40 g/mol [1]

Physical Properties

Cedryl acetate is a colorless to pale yellow viscous liquid or crystalline solid with a characteristic woody, cedar-like scent.[2][3] The physical state is dependent on the purity and isomeric composition.

PropertyValueTemperature (°C)Pressure (mmHg)Reference
Boiling Point >200 - 333760[4]
Melting Point 44 - 46[5]
Density 0.965 - 0.999 g/mL25[4][5]
Refractive Index 1.491 - 1.50620[4]
Flash Point >94[4]
Vapor Pressure 0.000489 - 0.002223 - 25[4][6]
logP (o/w) 5.18 - 6.21[4][7]

Chemical Properties

Solubility

Cedryl acetate is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[5]

SolventSolubilityTemperature (°C)
Water Insoluble25
Ethanol Soluble25
Oils Miscible25
Stability

Cedryl acetate is considered to be relatively stable under standard storage conditions. It should be stored in a cool, dry place, protected from light and heat in tightly sealed containers.

Experimental Protocols

Determination of Boiling Point

Method: Thiele Tube Method

  • A small amount of Cedryl acetate is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The apparatus is allowed to cool, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Determination of Density

Method: For Viscous Liquids

  • A pycnometer (specific gravity bottle) of known volume is cleaned, dried, and weighed (m₁).

  • The pycnometer is filled with distilled water and weighed (m₂). The temperature of the water is recorded.

  • The pycnometer is emptied, dried, and filled with Cedryl acetate. Care is taken to avoid air bubbles. The pycnometer is then weighed (m₃).

  • The density of Cedryl acetate (ρ) is calculated using the formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the recorded temperature.

Determination of Refractive Index

Method: Abbe Refractometer

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

  • A few drops of Cedryl acetate are placed on the prism.

  • The prism is closed, and the instrument is allowed to equilibrate to the desired temperature (typically 20°C).

  • Light is passed through the sample, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation : A dilute solution of Cedryl acetate in a volatile solvent (e.g., ethyl acetate) is prepared.

  • Injection : 1 µL of the sample is injected into the GC-MS system.

  • GC Separation : A capillary column (e.g., HP-5MS) is used. The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a specific rate (e.g., 10°C/min) to separate the components of the sample.

  • MS Detection : The separated components are ionized (e.g., by electron impact) and the resulting fragments are detected by the mass spectrometer, providing a mass spectrum for each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of Cedryl acetate is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on an NMR spectrometer (e.g., 400 MHz). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument. The chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : A thin film of liquid Cedryl acetate is placed between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.

  • Analysis : The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : The spectrum would be expected to show characteristic signals for the acetate methyl group (singlet around δ 2.0 ppm), and a complex series of multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the sesquiterpenoid backbone.

  • ¹³C NMR (CDCl₃) : The spectrum would display a signal for the carbonyl carbon of the acetate group (around δ 170 ppm), the methyl carbon of the acetate group (around δ 21 ppm), and a series of signals for the carbons of the cedrane skeleton.

  • IR (KBr, cm⁻¹) : The IR spectrum is characterized by a strong absorption band for the C=O stretching of the ester group (around 1735 cm⁻¹), and C-O stretching bands (around 1240 and 1020 cm⁻¹).

  • Mass Spectrometry (EI-MS) : The mass spectrum would show a molecular ion peak (M⁺) at m/z 264, and characteristic fragmentation patterns including the loss of acetic acid (M-60) at m/z 204.

Synthesis of Cedryl Acetate

Cedryl acetate is typically synthesized via the esterification of cedrol with acetic anhydride or acetic acid, often in the presence of an acid catalyst such as sulfuric acid.[8]

Synthesis Cedrol Cedrol Reaction Esterification Reaction Cedrol->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction CedrylAcetate Cedryl Acetate Reaction->CedrylAcetate AceticAcid Acetic Acid (byproduct) Reaction->AceticAcid

Caption: Synthesis of Cedryl Acetate via Esterification.

Biological Activity: α-Glucosidase Inhibition

Recent studies have highlighted the potential of Cedryl acetate as an α-glucosidase inhibitor.[9] α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a therapeutic target for the management of type 2 diabetes.

The mechanism of inhibition by Cedryl acetate likely involves its binding to the active site of the α-glucosidase enzyme, preventing the substrate (e.g., a disaccharide) from binding and being hydrolyzed.

AlphaGlucosidaseInhibition Mechanism of α-Glucosidase Inhibition by Cedryl Acetate cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Cedryl Acetate AlphaGlucosidase α-Glucosidase (Enzyme) Binding Binding AlphaGlucosidase->Binding Disaccharide Disaccharide (Substrate) Disaccharide->Binding Hydrolysis Hydrolysis Binding->Hydrolysis Hydrolysis->AlphaGlucosidase Enzyme is regenerated Glucose Glucose (Product) Hydrolysis->Glucose CedrylAcetate Cedryl Acetate (Inhibitor) InhibitedEnzyme Inhibited α-Glucosidase CedrylAcetate->InhibitedEnzyme NoBinding Substrate Binding Blocked InhibitedEnzyme->NoBinding AlphaGlucosidase2 α-Glucosidase (Enzyme) AlphaGlucosidase2->InhibitedEnzyme Disaccharide2 Disaccharide (Substrate) Disaccharide2->NoBinding

Caption: α-Glucosidase Inhibition by Cedryl Acetate.

Conclusion

Cedryl acetate is a well-characterized sesquiterpenoid ester with established physical and chemical properties. Its primary application lies within the fragrance industry; however, emerging research into its biological activities, such as α-glucosidase inhibition, suggests a potential for its use in pharmaceutical and drug development contexts. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this compound. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

Navigating Sesquiterpenoid Esters: A Technical Guide to Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cedrenyl acetate, a sesquiterpenoid ester. Recognizing the common conflation in commercial and some research contexts, this document also delineates the distinct properties of the closely related compound, cedryl acetate. This guide will cover the physicochemical properties, synthesis methodologies, and known biological activities to serve as a foundational resource for scientific and drug development applications.

Core Chemical Identifiers and Physicochemical Properties

This compound and cedryl acetate are two distinct chemical entities with different molecular structures, weights, and CAS numbers. While often used interchangeably in the fragrance industry, their unique properties are critical for scientific applications. The quantitative data for both compounds are summarized below for clear comparison.

Table 1: Physicochemical Properties of this compound and Cedryl Acetate

PropertyThis compoundCedryl Acetate
CAS Number 1405-92-1[1][2][3]77-54-3[4][5][6][7]
Molecular Formula C₁₇H₂₆O₂[2][8]C₁₇H₂₈O₂[4][7][9]
Molecular Weight 262.4 g/mol [2][8]264.4 g/mol [4][7][9]
Appearance Pale yellow clear oily liquid to solid (est.)[1]Colorless to pale yellow liquid or white crystalline solid[4][10]
Synonyms Cedrenol, acetate; cedr-8-en-15-yl acetate[9]Cedrol acetate; Cedranyl acetate[5][7]

Synthesis of a Closely Related Compound: Cedryl Acetate

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, the synthesis of the related compound, cedryl acetate, is well-documented. The most common method is the hemi-synthesis from cedrol via acetylation.[1][8] Cedrol, a tricyclic sesquiterpene alcohol, is a major component of cedarwood oil.[8]

Experimental Protocols for Cedryl Acetate Synthesis

Various catalytic methods can be employed for the acetylation of cedrol. The choice of catalyst and reaction conditions significantly impacts the yield and purity of the resulting cedryl acetate.

Table 2: Comparative Experimental Protocols for Cedryl Acetate Synthesis from Cedrol

Protocol IDCatalystReactant Ratio (Cedrol:Acetic Anhydride)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
AP-01 Pyridine1 : 1.51080485>95
AP-02 Sodium Acetate1 : 25100678>92
AP-03 Sulfuric Acid1 : 1.2260392>97

Data adapted from a comparative assessment of synthesis outcomes.[6]

Detailed Methodology: Sulfuric Acid Catalyzed Synthesis (AP-03)

This protocol outlines the synthesis of cedryl acetate from cedrol using sulfuric acid as a catalyst.

Materials:

  • Cedrol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid

  • Solvent (e.g., Toluene)

  • Sodium Bicarbonate Solution (5%)

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: A reaction flask equipped with a stirrer, thermometer, and reflux condenser is charged with cedrol and a suitable solvent such as toluene.

  • Reagent Addition: Acetic anhydride is added to the flask. The mixture is stirred to ensure homogeneity.

  • Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added dropwise to the reaction mixture.

  • Reaction Conditions: The mixture is heated to the target temperature (e.g., 60°C) and maintained for the specified duration (e.g., 3 hours) with continuous stirring.

  • Work-up:

    • The reaction is cooled to room temperature.

    • The mixture is washed with water, followed by a 5% sodium bicarbonate solution to neutralize the acid, and then with brine.

    • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be further purified by vacuum distillation or chromatography to yield pure cedryl acetate.

experimental_workflow cluster_synthesis Cedryl Acetate Synthesis cluster_workup Work-up & Purification start Start: Charge Flask with Cedrol and Toluene add_anhydride Add Acetic Anhydride start->add_anhydride add_catalyst Add H₂SO₄ Catalyst add_anhydride->add_catalyst react Heat at 60°C for 3 hours add_catalyst->react cool Cool to Room Temperature react->cool wash Wash with H₂O, NaHCO₃, Brine cool->wash separate Separate Organic Layer wash->separate dry Dry over MgSO₄ separate->dry purify Solvent Removal & Vacuum Distillation dry->purify end_product Final Product: Pure Cedryl Acetate purify->end_product

Caption: Workflow for the synthesis of cedryl acetate.

Biological Activity and Potential Applications

Current research into the biological effects has predominantly focused on cedryl acetate, highlighting its potential in drug development and as a bioactive compound.

α-Glucosidase Inhibitory Activity

Cedryl acetate has been identified as an inhibitor of α-glucosidase.[5] This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition is a therapeutic target for managing type 2 diabetes by delaying glucose absorption.

Metabolic Regulation

A recent study in high-fat diet-fed mice demonstrated that dietary supplementation with cedryl acetate can ameliorate adiposity and improve glucose homeostasis.[11] The study observed that cedryl acetate supplementation significantly reduced weight gain and visceral fat pad weight and prevented adipocyte hypertrophy.[11] These findings suggest a potential role for cedryl acetate in the management of obesity and related metabolic syndromes.

Antifungal Properties

Cedryl acetate has also been reported to possess antifungal activity, indicating its potential for development as an antifungal agent.[5]

Cell Signaling

It has been noted for its application in chemistry as a chiral and cell signaling reagent.[5]

It is important to underscore that these biological activities have been attributed to cedryl acetate (CAS 77-54-3) . Further research is required to determine if this compound possesses similar or distinct pharmacological properties. The structural differences between the two molecules are likely to influence their biological targets and efficacy.

Conclusion

This guide clarifies the distinct identities of this compound and its close relative, cedryl acetate, providing essential data for researchers and developers. While this compound is primarily utilized in the fragrance industry, the documented biological activities of cedryl acetate—particularly its α-glucosidase inhibition and positive metabolic effects—suggest that this class of sesquiterpenoid esters warrants further investigation for potential therapeutic applications. The provided synthesis protocols for cedryl acetate offer a solid foundation for obtaining this compound for further study. Future research should focus on elucidating the specific biological roles and mechanisms of action for both cedrenyl and cedryl acetate to fully unlock their potential.

References

The Elusive Presence of Cedrenyl Acetate in Cedarwood Oil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the natural occurrence of cedrenyl acetate in various cedarwood essential oils. It is intended for researchers, scientists, and professionals in the fields of natural products chemistry, pharmacology, and drug development. This document clarifies existing ambiguities in nomenclature, presents a critical review of scientific evidence regarding its natural presence, and provides detailed experimental protocols for its potential identification and quantification.

Introduction: Deconstructing the "Cedryl" vs. "Cedrenyl" Ambiguity

A significant point of confusion in both commercial and scientific literature is the interchangeable use of the terms "cedryl acetate" and "this compound." Chemically, these are distinct molecules derived from different sesquiterpene alcohols.

  • Cedrol is a saturated tricyclic sesquiterpene alcohol that is a major component of many cedarwood oils, particularly from Juniperus virginiana (Virginia Cedarwood) and Juniperus mexicana (Texas Cedarwood)[1].

  • Cedrenol is an unsaturated sesquiterpene alcohol, also found in cedarwood oil, though often in smaller quantities than cedrol[2].

  • Cedryl Acetate (CAS 77-54-3) is the ester formed from the acetylation of cedrol . It is primarily a semi-synthetic compound produced by the esterification of cedrol isolated from cedarwood oil[3].

  • This compound (CAS 1405-92-1) is the ester resulting from the acetylation of cedrenol [2].

Many databases and suppliers incorrectly list "this compound" as a synonym for cedryl acetate under the CAS number 77-54-3. This guide will treat them as separate chemical entities as defined above.

Natural Occurrence: A Critical Assessment

The central question for researchers is whether this compound is a natural constituent of cedarwood oil. After a thorough review of available analytical data, the evidence strongly suggests that This compound (CAS 1405-92-1) is not naturally present in cedarwood oil . Several chemical databases explicitly state it is "not found in nature"[4].

There are some claims that cedryl acetate (CAS 77-54-3) occurs in small proportions in Chinese Cedarwood oil (Cupressus funebris)[3]. However, multiple comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) analyses of Cupressus funebris essential oil have failed to identify either cedryl acetate or this compound as constituents[5][6][7]. This discrepancy indicates that if cedryl acetate is present, it is likely in trace amounts below the detection limits of many standard analyses or may be an artifact of oil processing.

The primary components of commercially relevant cedarwood oils are well-documented and consist mainly of sesquiterpene hydrocarbons (like α-cedrene, β-cedrene, and thujopsene) and sesquiterpene alcohols (primarily cedrol)[1][8]. The absence of this compound in detailed chemical profiles of these oils is conspicuous.

Biosynthetic Plausibility

Quantitative Data Summary

Given the lack of definitive evidence for the natural occurrence of this compound, a table of its concentration in various cedarwood oils would be misleading. Instead, the following tables provide crucial context by clarifying the nomenclature of related compounds and summarizing the typical composition of the major, well-established sesquiterpenes in different cedarwood oils.

Table 1: Clarification of Key Sesquiterpenoids in Cedarwood Oil

Compound NameCAS NumberPrecursor AlcoholCommon Status
Cedrol77-53-2-Natural, often abundant
Cedrenol28231-03-0-Natural, typically minor
Cedryl Acetate77-54-3CedrolSemi-synthetic; natural presence unsubstantiated
This compound 1405-92-1 Cedrenol Synthetic; not documented as natural

Table 2: Typical Concentration of Major Sesquiterpenes in Common Cedarwood Oils (%)

ComponentVirginia Cedarwood (Juniperus virginiana)Texas Cedarwood (Juniperus ashei/mexicana)Chinese Cedarwood (Cupressus funebris)
α-Cedrene20 - 35%[8]23 - 25%16 - 20%[5]
β-Cedrene4 - 8%[8]5 - 6%5 - 6%[5]
Thujopsene10 - 25%[8]30 - 35%Not a major component
Cedrol16 - 25%[8]19 - 23%~24%
This compound Not Detected Not Detected Not Detected

Note: Concentrations are typical ranges compiled from multiple analytical studies and can vary based on distillation methods, age of the wood, and geographical source.

Experimental Protocols

For researchers aiming to investigate the presence of this compound or other trace esters in cedarwood oil, Gas Chromatography-Mass Spectrometry (GC-MS) is the standard and most effective method.

Protocol: GC-MS Analysis of Cedarwood Oil

Objective: To separate, identify, and quantify the volatile components of cedarwood oil, with a focus on detecting sesquiterpene acetates.

1. Sample Preparation:

  • Dilute the cedarwood essential oil sample to a concentration of approximately 1% (v/v) in a high-purity solvent such as hexane or ethyl acetate.

  • If an internal standard is required for precise quantification, add a known concentration of a suitable compound (e.g., n-alkanes like C13-C15) that does not co-elute with target analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent).

  • Column: A non-polar or semi-polar capillary column is recommended for sesquiterpene analysis. A common choice is a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C. Injection volume: 1 µL.

  • Oven Temperature Program: An initial temperature of 60°C held for 2-5 minutes, followed by a ramp of 3-5°C/min to a final temperature of 240-260°C, held for 5-10 minutes. This gradient allows for the separation of volatile monoterpenes from the less volatile sesquiterpenes and their derivatives.

  • Mass Spectrometer: Quadrupole or Ion Trap MS detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Compound Identification: Identify individual components by comparing their mass spectra with reference spectra in established libraries (e.g., NIST, Wiley). Crucially, confirm identification by comparing the calculated Linear Retention Index (LRI) of the unknown peak with published LRI values for authentic standards of this compound and cedryl acetate on the same or similar column phase.

  • Quantification: Determine the relative percentage of each component by peak area normalization (assuming a response factor of 1 for all components as a preliminary assessment). For absolute quantification, a calibration curve using a certified reference standard of this compound would be necessary.

Visualizations

Logical Relationships of Cedarwood Sesquiterpenoids

G cluster_natural Natural Precursors in Cedarwood Oil cluster_synthesis Synthetic / Semi-Synthetic Derivatives Cedrol Cedrol Cedryl_Acetate Cedryl Acetate (CAS 77-54-3) Cedrol->Cedryl_Acetate Acetylation Cedrenol Cedrenol Cedrenyl_Acetate This compound (CAS 1405-92-1) Cedrenol->Cedrenyl_Acetate Acetylation G A Cedarwood Essential Oil Sample B Dilution (in Hexane/Ethyl Acetate) A->B C GC-MS Injection B->C D Separation (Capillary Column) C->D E Detection (MS) (EI, 70 eV) D->E F Data Processing E->F G Mass Spectra Comparison (NIST, Wiley) F->G Spectral Data H Retention Index Calculation & Comparison F->H Retention Time I Compound Identification & Quantification G->I H->I

References

The Biosynthesis of Cedrenyl Acetate in Plant Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Abstract

Cedrenyl acetate, a valued sesquiterpenoid ester, is a significant component in the fragrance industry, prized for its characteristic woody and sweet aroma. While its hemi-synthetic production from cedrol is well-established, understanding its natural biosynthetic pathway in plants is crucial for metabolic engineering and novel production strategies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound biosynthesis. The pathway is a two-stage process involving the cyclization of a universal isoprenoid precursor to form a sesquiterpene alcohol, followed by an acetylation step. This document details the known enzymes, presents available quantitative data, outlines relevant experimental protocols, and visualizes the core biochemical processes.

The Core Biosynthetic Pathway

The natural formation of this compound is not catalyzed by a single enzyme but is understood to proceed in two principal stages:

  • Formation of the Sesquiterpene Alcohol Backbone: The pathway begins with the universal C15 isoprenoid precursor, farnesyl diphosphate (FPP). A class of enzymes known as sesquiterpene synthases (or cyclases) catalyzes the complex cyclization of FPP to form various sesquiterpene alcohols. In the context of this compound, the key intermediate is a cedrol or epi-cedrol-like alcohol.[1][2]

  • Esterification via Acetylation: The hydroxyl group of the newly formed sesquiterpene alcohol is then esterified through the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA). This reaction is catalyzed by an alcohol acetyltransferase (AAT), an enzyme class known for its role in producing volatile esters in plants.[3]

The complete proposed pathway, from central metabolism to the final product, is illustrated below.

This compound Biosynthesis Figure 1: Proposed Biosynthetic Pathway of this compound cluster_MEP MEP Pathway (Plastid) cluster_cytosol Cytosol / Plastid G3P G3P + Pyruvate IPP_DMAPP IPP + DMAPP G3P->IPP_DMAPP 7 Enzymatic Steps FPP Farnesyl Diphosphate (FPP) IPP_DMAPP->FPP FPP Synthase Cedrol epi-Cedrol / Cedrol FPP->Cedrol epi-Cedrol Synthase (ECS) CedrenylAcetate This compound Cedrol->CedrenylAcetate Alcohol Acetyltransferase (AAT) [Putative] + Acetyl-CoA

Figure 1: Proposed Biosynthetic Pathway of this compound.

Stage 1: Sesquiterpene Synthase Activity

The synthesis of the C15 backbone of this compound is governed by sesquiterpene synthases. These enzymes exhibit remarkable catalytic diversity, often producing multiple products from a single FPP substrate.[4] Research has identified specific synthases from different plant species that produce cedrol and its isomers, which are the direct precursors for acetylation.

Key Identified Enzymes
  • epi-Cedrol Synthase (ECS) from Artemisia annua : A well-characterized sesquiterpene cyclase isolated from annual wormwood. When expressed recombinantly, this enzyme converts FPP into a mixture of sesquiterpenoids, with the oxygenated products, primarily epi-cedrol (96%) and cedrol (4%), accounting for 97% of the total products.[2]

  • EfCAS from Euphorbia fischeriana : A sesquiterpene synthase (also referred to as EfTPS12) that was identified and shown to convert FPP into three main products, one of which is cedrol.[1]

Quantitative Enzyme Data

The kinetic properties and product distribution of epi-cedrol synthase from A. annua have been determined, providing valuable parameters for researchers.

ParameterValueConditionsSource
Substrate Farnesyl Diphosphate (FPP)-[2]
Km (FPP) 0.4 µMpH 7.0[2]
1.3 µMpH 9.0[2]
Km (Mg2+) 80 µMpH 7.0 and 9.0[2]
pH Optimum 8.5 - 9.0-[2]
Product ClassTotal PercentageMajor ComponentsIndividual PercentageSource
Oxygenated Sesquiterpenes 97%epi-Cedrol96% of class[2]
Cedrol4% of class[2]
Olefinic Sesquiterpenes 3%α-Cedrene57% of class[2]
β-Cedrene13% of class[2]
(E)-β-Farnesene5% of class[2]
Experimental Protocol: Sesquiterpene Synthase Assay

This protocol outlines the in vitro characterization of a candidate sesquiterpene synthase, such as epi-cedrol synthase.

Terpene Synthase Workflow Figure 2: Experimental Workflow for Terpene Synthase Characterization A 1. Gene Cloning & Expression Clone candidate TPS gene into an expression vector (e.g., pET). Transform into E. coli (e.g., BL21). B 2. Protein Purification Induce protein expression (e.g., with IPTG). Lyse cells and purify the recombinant His-tagged protein using Ni-NTA affinity chromatography. A->B C 3. Enzyme Assay Incubate purified enzyme with FPP in assay buffer containing MgCl2. B->C D 4. Product Extraction Stop the reaction and extract the sesquiterpene products using an organic solvent (e.g., hexane or pentane). C->D E 5. GC-MS Analysis Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products. D->E F 6. Data Interpretation Compare mass spectra and retention times with authentic standards to confirm product identity. Calculate yields and determine kinetic parameters. E->F AAT Assay Workflow Figure 3: General Workflow for an AAT Fluorometric Assay A 1. Prepare Reagents Prepare Assay Buffer, enzyme solution (e.g., crude plant extract or purified protein), substrate mix (Cedrol + Acetyl-CoA), and CoA detection probe. B 2. Set up Reaction In a 96-well plate, add sample (enzyme), positive control, and blank wells. A->B C 3. Initiate Reaction Add the substrate mix (Cedrol + Acetyl-CoA) to all wells to start the reaction. B->C D 4. Incubation Incubate at a controlled temperature (e.g., 25°C) for 30-60 minutes, protected from light. C->D E 5. Detection Add developer/probe that reacts with the free CoA-SH product to generate a fluorescent signal. D->E F 6. Measure Fluorescence Read fluorescence on a microplate reader (e.g., Ex/Em = 535/587 nm). Activity is proportional to the signal. E->F

References

Spectroscopic Interpretation of Cedrenyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester, is a molecule of interest in various fields, including fragrance chemistry and natural product research. Its complex tricyclic structure, derived from the cedrene skeleton, presents a valuable case study for the application of modern spectroscopic techniques in structural elucidation. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Detailed experimental protocols, data tables, and visual aids are presented to facilitate a comprehensive understanding of its spectroscopic characteristics.

It is crucial to distinguish this compound from its saturated analog, cedryl acetate. This compound possesses a degree of unsaturation within its tricyclic framework, a key structural feature that is readily identifiable through the spectroscopic methods discussed herein.

This compound

  • IUPAC Name: [(1S,2R,5S,7R)-2,6,6-trimethyl-8-tricyclo[5.3.1.01,5]undec-8-enyl]methyl acetate[1]

  • CAS Number: 1405-92-1[1]

  • Molecular Formula: C17H26O2[1]

  • Molecular Weight: 262.39 g/mol [1]

Cedryl Acetate

  • IUPAC Name: [(1S,2R,5S,7R,8R)-2,6,6,8-tetramethyl-8-tricyclo[5.3.1.01,5]undecanyl] acetate[2]

  • CAS Number: 77-54-3[2]

  • Molecular Formula: C17H28O2[2]

  • Molecular Weight: 264.41 g/mol [2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 2: 13C NMR Spectral Data of this compound (Predicted)

Chemical Shift (δ) (ppm)Carbon TypeAssignment
Data not available in search results
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

Wavenumber (cm-1)IntensityFunctional Group Assignment
~2950-2850StrongC-H (alkane) stretching
~1740StrongC=O (ester) stretching
~1650MediumC=C (alkene) stretching
~1240StrongC-O (ester) stretching
Mass Spectrometry (MS)

Table 4: Key Mass Spectral Fragments of this compound

m/zRelative Intensity (%)Proposed Fragment
262Moderate[M]+ (Molecular Ion)
202High[M - CH3COOH]+
187High[M - CH3COOH - CH3]+
Further fragmentation data not available in search results

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

NMR Spectroscopy

A standard approach for acquiring NMR spectra of sesquiterpenoids like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl3). The use of a high-purity solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A wider spectral width (e.g., 0-220 ppm) is necessary.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of 13C and longer relaxation times.

  • 2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, a suite of two-dimensional NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is invaluable for stereochemical assignments.

Infrared (IR) Spectroscopy

For a viscous liquid like this compound, the following attenuated total reflectance (ATR) FTIR method is suitable:

  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm-1.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as ethyl acetate or hexane.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for sesquiterpenoid analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

  • Gas Chromatography Parameters:

    • Injector Temperature: Typically set around 250 °C.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 5-10 °C/min.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).

    • Ion Source Temperature: Typically maintained around 230 °C.

Data Interpretation and Visualization

Logical Workflow for Spectroscopic Data Interpretation

Spectroscopic_Workflow cluster_sample Sample cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR (1H, 13C, 2D) Sample->NMR IR IR (FTIR-ATR) Sample->IR MS MS (GC-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Correlations NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structure elucidation of this compound.

Mass Spectral Fragmentation of this compound

The mass spectrum of this compound provides valuable information about its molecular weight and structural features. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral losses.

A key fragmentation pathway for acetate esters is the loss of acetic acid (60 Da) via a McLafferty-type rearrangement. For this compound, this would lead to a prominent peak at m/z 202. Subsequent loss of a methyl group (15 Da) from this fragment would result in a peak at m/z 187.

Fragmentation_Pathway M This compound [C17H26O2]+• m/z = 262 Frag1 [M - CH3COOH]+• [C15H22]+• m/z = 202 M->Frag1 McLafferty Rearrangement Neutral1 - CH3COOH Frag2 [M - CH3COOH - CH3]+ [C14H19]+ m/z = 187 Frag1->Frag2 Neutral2 - CH3•

Caption: Proposed primary mass spectral fragmentation pathway for this compound.

Conclusion

The comprehensive interpretation of NMR, IR, and MS data is essential for the unambiguous structural determination of complex natural products like this compound. This technical guide has outlined the key spectroscopic features, provided standardized experimental protocols for data acquisition, and visualized the logical workflow and fragmentation patterns. While a complete experimental dataset for this compound is not currently available in public databases, this guide serves as a robust framework for researchers undertaking the analysis of this and related sesquiterpenoid structures. The clear distinction from its saturated counterpart, cedryl acetate, underscores the power of these spectroscopic techniques in discerning subtle structural differences.

References

A Comprehensive Technical Guide to the Solubility of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Cedrenyl acetate, a key fragrance ingredient. The following sections detail its solubility in a wide range of solvents, present standardized experimental protocols for solubility determination, and offer a visual representation of the experimental workflow. This information is intended to support research, development, and formulation activities involving this compound.

Core Physical and Chemical Properties

This compound (CAS No. 1405-92-1) is a sesquiterpenoid ester valued for its woody and sweet aroma.[1] A thorough understanding of its solubility is critical for its effective incorporation into various formulations.

PropertyValue
Molecular FormulaC₁₇H₂₆O₂
Molecular Weight262.4 g/mol [2]
AppearancePale yellow clear oily liquid to solid[3]
LogP (o/w)3.9 - 5.365 (estimated)[2][4]

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvents. The data presented below is crucial for predicting its behavior in different solvent systems and for the development of stable, homogeneous formulations.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventChemical ClassSolubility (g/L) at 25°C
WaterAqueous0.0006203[4][5]
EthanolAlcohol274.88[2]
MethanolAlcohol248.9[2]
IsopropanolAlcohol285.93[2]
n-PropanolAlcohol340.27[2]
n-ButanolAlcohol311.43[2]
IsobutanolAlcohol246.29[2]
AcetoneKetone791.91[2]
Ethyl AcetateEster783.32[2]
Methyl AcetateEster523.38[2]
TolueneAromatic Hydrocarbon1059.53[2]
AcetonitrileNitrile469.98[2]
Dimethylformamide (DMF)Amide1005.66[2]
1,4-DioxaneEther1235.71[2]
Dimethyl Sulfoxide (DMSO)Sulfoxide52,000 (52 mg/mL)

Qualitative assessments indicate that this compound is generally soluble in alcohols and miscible with most perfume oils, while being practically insoluble in water.[4][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a substance like this compound, based on established international guidelines.

Method 1: Shake-Flask Method (Based on OECD Guideline 105)

This method, also known as the flask method, is suitable for determining the solubility of substances in water and other solvents.[4][7][8][9]

Principle: A surplus amount of the test substance is agitated in the solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath or shaker

  • Glass flasks with stoppers

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., GC, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing the chosen solvent. The excess solid should be visible.

  • Equilibration: Seal the flask and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, which is often 24 to 48 hours.

  • Phase Separation: After equilibration, allow the mixture to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.

  • Analysis: Determine the concentration of this compound in the clear, saturated solution using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Replicates: The experiment should be performed in at least triplicate.

Method 2: Determination of Solubility in Ethanol (Adapted for Essential Oil Components)

This protocol is a common method used in the fragrance industry to determine the solubility of essential oil components in aqueous ethanol solutions.[10][11]

Principle: The test substance is titrated with an ethanol solution of a specific concentration at a constant temperature until a clear solution is obtained.

Apparatus:

  • Graduated cylinder or test tube

  • Burette

  • Constant temperature bath (e.g., 20°C)

Procedure:

  • Sample Preparation: Accurately measure a specific volume (e.g., 1 mL) of this compound into a graduated cylinder or test tube.

  • Temperature Control: Place the cylinder with the sample in a constant temperature bath maintained at 20°C.

  • Titration: Gradually add a specified concentration of aqueous ethanol solution (e.g., 90% v/v) from a burette in small increments.

  • Observation: After each addition, vigorously shake the mixture and observe for complete dissolution. The endpoint is reached when the solution becomes perfectly clear.

  • Calculation: Record the volume of the ethanol solution required to achieve complete dissolution. The solubility can be expressed as the volume of ethanol required to dissolve one volume of the substance.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in a typical solubility determination experiment using the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess this compound to solvent B Seal the flask A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Centrifuge or filter to obtain saturated solution D->E F Determine concentration via analytical method (e.g., GC/HPLC) E->F G Perform in triplicate F->G

Workflow for Solubility Determination (Shake-Flask Method)

References

A Technical Guide to the Potential Biological Activities and Effects of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester derived from cedarwood oil, is a compound of growing interest in the scientific community.[1] Traditionally utilized in the fragrance and flavor industries for its characteristic woody aroma, recent studies have begun to unveil its potential biological activities, suggesting its utility in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the current understanding of the biological activities and effects of this compound, with a focus on its core mechanisms of action, supported by experimental data and detailed methodologies.

Physicochemical Properties

This compound, also known as cedryl acetate, is the acetate ester of cedrol. Its chemical and physical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₂₈O₂[2]
Molecular Weight 264.4 g/mol [2]
Appearance Colorless to pale yellow liquid or crystalline solid[3]
Solubility Soluble in organic solvents like DMSO and ethanol.[2]

Biological Activities and Effects

Current research has identified several key biological activities of this compound, ranging from metabolic regulation to potential antifungal and immunomodulatory functions.

α-Glucosidase Inhibitory Activity

This compound has demonstrated potent α-glucosidase inhibitory activity.[1] A study involving the fungal transformation of this compound found that the parent compound itself was a more potent inhibitor of yeast α-glucosidase than the standard drug, acarbose.[1] This suggests its potential as a therapeutic agent for managing type 2 diabetes by delaying carbohydrate digestion and absorption.

Quantitative Data: α-Glucosidase Inhibition

CompoundIC₅₀ (µM) vs. Yeast α-GlucosidaseReference
This compound 7.8 ± 0.2[1]
Acarbose (Standard) 8.4 ± 0.1[1]
Effects on Adiposity and Glucose Homeostasis

A recent study in high-fat diet-fed mice demonstrated that dietary supplementation with this compound significantly ameliorated adiposity and improved glucose homeostasis. The study revealed that this compound supplementation led to a reduction in body weight gain, visceral fat mass, and adipocyte size. Mechanistically, these effects were associated with the downregulation of key adipogenic and lipogenic genes.

Signaling Pathway: PPARγ and C/EBPα

This compound administration was found to downregulate the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), two master regulators of adipogenesis. This, in turn, suppressed the expression of their downstream targets, including fatty acid-binding protein 4 (FABP4) and fatty acid synthase (FAS), which are crucial for lipid uptake and synthesis in adipocytes.

adipogenesis_inhibition cluster_stimulation Adipogenic Stimuli cluster_pathway Adipogenesis Pathway cluster_inhibition Inhibition by this compound HFD High-Fat Diet PPARg PPARγ HFD->PPARg Upregulates CEBPa C/EBPα HFD->CEBPa Upregulates FABP4 FABP4 PPARg->FABP4 FAS FAS PPARg->FAS CEBPa->PPARg CEBPa->FABP4 CEBPa->FAS Adipogenesis Adipogenesis & Lipogenesis FABP4->Adipogenesis FAS->Adipogenesis Cedrenyl_Acetate This compound Cedrenyl_Acetate->PPARg Downregulates Cedrenyl_Acetate->CEBPa Downregulates

This compound inhibits adipogenesis by downregulating PPARγ and C/EBPα.
Antifungal Activity

While direct studies on the antifungal activity of this compound are limited, its precursor, cedrol, has demonstrated significant antifungal properties.[4] Cedrol has been shown to be effective against various fungal strains, including wood-rot fungi.[4] The mechanism of action is believed to involve the disruption of the fungal cell membrane, leading to the leakage of intracellular components. Given that this compound is an acetylated form of cedrol, it is plausible that it retains or possesses modified antifungal activity. Further research is warranted to elucidate the specific antifungal spectrum and mechanism of this compound.

Immunomodulatory and Cytotoxic Potential

This compound has been described as having "immunotoxicity functions," though specific studies detailing these effects are scarce.[2] In vitro assays using human lymphocytes can be employed to investigate the potential immunomodulatory effects, such as impacts on lymphocyte proliferation and cytokine production. Furthermore, understanding the cytotoxic profile of this compound is crucial for its development as a therapeutic agent. Standard cytotoxicity assays, such as the MTT assay, can determine the concentration range at which the compound is safe for cells.

Toxicological Data

TestOrganismRouteValueReference
LD₅₀ RatOral> 4.8 g/kg[5]
LD₅₀ RabbitDermal> 5 g/kg[5]

Experimental Protocols

α-Glucosidase Inhibition Assay

This protocol is adapted from standard colorimetric assays for α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or DMSO for control), and 25 µL of α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of pNPG solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

alpha_glucosidase_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - α-Glucosidase - pNPG - Buffers - this compound dilutions Add_Reagents Add to 96-well plate: 1. Buffer 2. This compound/Control 3. α-Glucosidase Prepare_Reagents->Add_Reagents Pre_incubation Pre-incubate at 37°C for 10 min Add_Reagents->Pre_incubation Add_Substrate Add pNPG to start reaction Pre_incubation->Add_Substrate Incubation Incubate at 37°C for 30 min Add_Substrate->Incubation Stop_Reaction Add Na₂CO₃ to stop reaction Incubation->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC₅₀ value Calculate_Inhibition->Determine_IC50

Workflow for the α-glucosidase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a general protocol for determining the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (buffered with MOPS)

  • This compound (dissolved in DMSO)

  • Antifungal drug (positive control, e.g., Fluconazole)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum in RPMI-1640 medium.

  • Prepare serial twofold dilutions of this compound and the positive control in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

In Vitro Immunotoxicity Assay (Lymphocyte Proliferation)

This protocol assesses the effect of a compound on lymphocyte proliferation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • Mitogen (e.g., Phytohemagglutinin - PHA)

  • This compound (dissolved in DMSO)

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTT)

  • 96-well cell culture plate

  • Liquid scintillation counter or microplate reader

Procedure:

  • Isolate PBMCs from healthy donor blood.

  • Plate the PBMCs in a 96-well plate in RPMI-1640 medium with FBS.

  • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Stimulate the cells with a mitogen (PHA) to induce proliferation. Include an unstimulated control.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • For the final 18 hours of incubation, add [³H]-Thymidine to each well.

  • Harvest the cells and measure the incorporation of [³H]-Thymidine using a liquid scintillation counter. Alternatively, use a non-radioactive method according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on lymphocyte proliferation.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours. Include a vehicle control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Future Directions and Conclusion

The currently available data suggest that this compound is a promising bioactive molecule with potential applications in the management of metabolic disorders. Its potent α-glucosidase inhibitory activity and its beneficial effects on adiposity and glucose homeostasis warrant further investigation. While its antifungal and immunomodulatory properties are less defined, preliminary indications and the activity of its parent compound, cedrol, provide a strong rationale for future research in these areas.

For drug development professionals, this compound represents a novel scaffold for the design of new therapeutic agents. Further studies should focus on elucidating the precise molecular mechanisms of its known activities, exploring its potential in other therapeutic areas such as inflammation and cancer, and conducting comprehensive preclinical safety and efficacy evaluations. The detailed protocols provided in this guide offer a framework for researchers to further explore the multifaceted biological landscape of this intriguing natural product.

References

An In-depth Technical Guide to the Exploration of Cedrenyl Acetate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cedrenyl acetate and its saturated counterpart, cedryl acetate, are sesquiterpenoid esters derived from cedrol, a primary constituent of cedarwood oil. While extensively utilized in the fragrance industry for their characteristic woody notes, recent scientific investigations have unveiled their potential in the pharmaceutical and therapeutic arenas. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological activities of this compound and its derivatives. It delves into their potential as α-glucosidase inhibitors and modulators of metabolic pathways, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling cascades to facilitate further research and drug development endeavors.

Introduction

Cedryl acetate, a cedrane sesquiterpenoid, has been identified as a noteworthy bioactive compound.[1] Beyond its traditional use in fragrances, it has demonstrated potential as a chiral reagent and exhibits biological activities such as α-glucosidase inhibition, suggesting its utility in medicinal chemistry.[2] This guide will explore the landscape of cedrenyl and cedryl acetate derivatives, focusing on their synthesis, biological evaluation, and underlying mechanisms of action.

A critical distinction must be made between two primary forms:

  • Cedryl Acetate: A saturated tricyclic sesquiterpenoid ester with the molecular formula C₁₇H₂₈O₂.[3][4]

  • This compound: The unsaturated analog of cedryl acetate, with the molecular formula C₁₇H₂₆O₂.[5]

While often used interchangeably in commercial contexts, their distinct chemical structures warrant separate consideration in scientific and pharmaceutical research.

Synthesis of Cedryl Acetate and its Derivatives

The primary route to synthesizing cedryl acetate is through the hemi-synthesis from cedrol, which is naturally abundant in cedarwood oil.[3]

General Synthesis of Cedryl Acetate

The most common method for synthesizing cedryl acetate is the esterification of cedrol. This is typically achieved through acetylation using reagents like acetic anhydride or isopropenyl acetate in an acidic medium.[3][6]

Experimental Protocol: Acetylation of Cedrol

  • Reactants: Cedrol, acetic anhydride (or isopropenyl acetate), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure:

    • Dissolve cedrol in a suitable solvent.

    • Add acetic anhydride and the acid catalyst to the solution.

    • Heat the reaction mixture under reflux for a specified period.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to obtain pure cedryl acetate.

Synthesis of Cedryl Acetate Derivatives

The fungal transformation of cedryl acetate has been shown to be an effective method for generating hydroxylated derivatives. A study by Sultan et al. (2013) utilized the fungus Cunninghamella elegans to produce a series of metabolites.[1]

Experimental Protocol: Fungal Transformation of Cedryl Acetate [1]

  • Microorganism: Cunninghamella elegans (NRRL 1392).

  • Culturing:

    • Maintain the fungus on Sabouraud dextrose agar slants.

    • Inoculate stage-I culture media (containing glucose, yeast extract, peptone, and NaCl) with the fungal mycelia and incubate for 48 hours.

    • Transfer the stage-I culture to stage-II media and incubate for a further 48 hours.

  • Biotransformation:

    • Dissolve cedryl acetate in a suitable solvent (e.g., acetone).

    • Add the cedryl acetate solution to the 48-hour-old fungal culture.

    • Continue the incubation for a designated period (e.g., 12 days).

  • Extraction and Isolation:

    • Filter the culture broth and extract the filtrate with an organic solvent (e.g., dichloromethane).

    • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent.

    • Isolate the metabolites from the crude extract using column chromatography with a gradient of hexane and ethyl acetate.

    • Further purify the isolated fractions using preparative thin-layer chromatography.

Biological Activities and Quantitative Data

The exploration of the biological activities of cedryl acetate and its derivatives is an emerging field with promising therapeutic implications.

α-Glucosidase Inhibitory Activity

Cedryl acetate and its hydroxylated metabolites have demonstrated significant inhibitory activity against the α-glucosidase enzyme, a key target in the management of type 2 diabetes.[1]

Table 1: α-Glucosidase Inhibitory Activity of Cedryl Acetate and its Metabolites [1]

CompoundIC₅₀ (µM) vs. Yeast α-Glucosidase
Cedryl Acetate (1) 78.5 ± 1.2
10β-hydroxycedryl acetate (3)Inactive
2α,10β-dihydroxycedryl acetate (4)151.2 ± 0.9
2α-hydroxy-10-oxocedryl acetate (5)Inactive
3α,10β-dihydroxycedryl acetate (6)Inactive
3α,10α-dihydroxycedryl acetate (7)Inactive
10β,14α-dihydroxy cedryl acetate (8)Inactive
3β,10β-cedr-8(15)-ene-3,10-diol (9)Inactive
3α,8β,10β-dihydroxycedrol (10)Inactive
Acarbose (Standard)143.4 ± 0.5

Data presented as mean ± standard error of the mean.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay [7][8]

  • Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

  • Procedure:

    • Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, add the α-glucosidase enzyme solution to a buffer (e.g., phosphate buffer, pH 6.8).

    • Add the test compound solution to the wells and incubate for a short period (e.g., 5 minutes at 37°C).

    • Initiate the reaction by adding the pNPG substrate solution.

    • Incubate the plate for a defined time (e.g., 20-30 minutes at 37°C).

    • Stop the reaction by adding a solution of sodium carbonate.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

    • Acarbose is typically used as a positive control.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Modulation of Adipogenesis

Preliminary studies have suggested that dietary supplementation with cedryl acetate can ameliorate adiposity and improve glucose homeostasis in high-fat diet-fed mice. This effect is potentially mediated through the downregulation of key adipogenic transcription factors.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for their development as therapeutic agents.

α-Glucosidase Inhibition

α-Glucosidase inhibitors act by competitively and reversibly inhibiting the α-glucosidase enzymes in the brush border of the small intestine. This action delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[9][10]

alpha_glucosidase_inhibition cluster_intestine Small Intestine Lumen cluster_bloodstream Bloodstream Complex Carbohydrates Complex Carbohydrates alpha_Glucosidase alpha_Glucosidase Complex Carbohydrates->alpha_Glucosidase Hydrolysis Monosaccharides Monosaccharides Glucose Absorption Glucose Absorption Monosaccharides->Glucose Absorption alpha_Glucosidase->Monosaccharides Cedryl_Acetate_Derivative Cedryl Acetate Derivative Cedryl_Acetate_Derivative->alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition by Cedryl Acetate derivatives.

PPARγ and C/EBPα Signaling in Adipogenesis

The transcription factors Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) are master regulators of adipogenesis.[11][12] They work in concert to activate the expression of genes necessary for the differentiation of preadipocytes into mature fat cells.[13] The potential of cedryl acetate to modulate this pathway opens avenues for research into its anti-obesity effects.

adipogenesis_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Insulin Insulin Preadipocyte Preadipocyte Insulin->Preadipocyte Pro_adipogenic_factors Pro-adipogenic Factors Pro_adipogenic_factors->Preadipocyte Anti_adipogenic_factors Anti-adipogenic Factors Anti_adipogenic_factors->Preadipocyte PPARg PPARγ Preadipocyte->PPARg Differentiation CEBPa C/EBPα Preadipocyte->CEBPa Differentiation Adipocyte Adipocyte PPARg->CEBPa Adipocyte_Genes Adipocyte-specific Gene Expression PPARg->Adipocyte_Genes CEBPa->Adipocyte_Genes Adipocyte_Genes->Adipocyte Cedryl_Acetate Cedryl Acetate Cedryl_Acetate->PPARg Downregulation? Cedryl_Acetate->CEBPa Downregulation?

Caption: Potential modulation of the PPARγ and C/EBPα signaling pathway by Cedryl Acetate.

Future Directions and Conclusion

The exploration of cedrenyl and cedryl acetate derivatives presents a compelling frontier in drug discovery. The demonstrated α-glucosidase inhibitory activity of cedryl acetate and its metabolites provides a strong foundation for the development of novel anti-diabetic agents. Further research should focus on:

  • Synthesis of a broader range of derivatives: To establish a clear structure-activity relationship (SAR) for α-glucosidase inhibition and other potential biological targets.

  • Investigation of this compound: The biological activities of the unsaturated analog, this compound, and its derivatives remain largely unexplored and represent a significant area for future investigation.

  • Elucidation of other potential targets: The connection between cedrol derivatives and JAK3 inhibition suggests that cedryl and this compound analogs could be explored for their anti-inflammatory and immunomodulatory properties.[14]

  • In vivo studies: To validate the therapeutic potential of promising derivatives in animal models of diabetes, obesity, and inflammatory diseases.

References

An In-depth Technical Guide to the Isomerism and Stereochemistry of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerism and stereochemistry surrounding Cedrenyl acetate, a significant fragrance ingredient. It delves into the structural nuances, synthetic pathways, and physicochemical properties of its isomers, offering valuable insights for professionals in research, development, and quality control.

Introduction: Distinguishing Cedryl Acetate and this compound

In the realm of fragrance chemistry, the terms "Cedryl acetate" and "this compound" are sometimes used interchangeably in commercial contexts, leading to potential confusion. However, these names refer to distinct structural isomers with different saturation levels, arising from their respective alcohol precursors, Cedrol and Cedrenol.[1][2]

  • Cedryl Acetate (CAS 77-54-3) is a saturated tricyclic sesquiterpenoid ester with the molecular formula C₁₇H₂₈O₂.[1] It is synthesized by the acetylation of cedrol, a tertiary alcohol that is a major component of cedarwood oil.[3][4] The absence of double bonds in its tricyclic core structure results in a clean, dry, and woody aroma.[5]

  • This compound (CAS 1405-92-1) is the unsaturated counterpart, possessing a double bond within its tricyclic framework and a molecular formula of C₁₇H₂₆O₂.[6][7] It is derived from the acetylation of cedrenol, an unsaturated sesquiterpene alcohol.[2] The presence of the double bond can influence its olfactory properties, often described as having woody, cedar, and vetiver notes.[2]

This guide will focus on the isomerism and stereochemistry of both these key compounds, providing clarity on their structures and properties.

Isomerism of Cedryl and this compound

The complex tricyclic framework of both Cedryl acetate and this compound gives rise to a variety of isomers, including constitutional isomers and stereoisomers.

Constitutional Isomerism

Constitutional isomers have the same molecular formula but different connectivity of atoms. The primary constitutional isomerism to consider here is the relationship between Cedryl acetate and this compound themselves, where the position of a double bond and the corresponding difference in hydrogenation distinguish them.

Furthermore, within the this compound family, positional isomers can exist depending on the location of the double bond in the tricyclic system. For example, α-cedrenyl acetate and β-cedrenyl acetate would be positional isomers.

dot

Caption: Relationship between precursor alcohols and their corresponding acetate esters.

Stereoisomerism in Cedryl Acetate

Cedryl acetate possesses several chiral centers, leading to a number of possible stereoisomers (enantiomers and diastereomers).[1] The specific stereochemistry is inherited from its precursor, cedrol. The naturally occurring (+)-cedrol leads to the formation of (+)-cedryl acetate. The stereochemical configuration of (+)-cedryl acetate is given as (3R,3aS,6R,7R,8aS)-Octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-6-ol-6-acetate.

Enantiomers are non-superimposable mirror images. For Cedryl acetate, this would be the (+)- and (-)- forms, which rotate plane-polarized light in opposite directions. Diastereomers are stereoisomers that are not mirror images of each other. These can arise from variations in the stereochemistry at one or more, but not all, of the chiral centers.

dot```dot graph Stereoisomers_Cedryl_Acetate { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

Cedryl_Acetate [label="Cedryl Acetate"]; Enantiomers [label="Enantiomers", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diastereomers [label="Diastereomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; plus_Cedryl [label="(+)-Cedryl acetate"]; minus_Cedryl [label="(-)-Cedryl acetate"]; Diastereomer_A [label="Diastereomer A"]; Diastereomer_B [label="Diastereomer B"];

Cedryl_Acetate -> Enantiomers; Cedryl_Acetate -> Diastereomers; Enantiomers -> plus_Cedryl; Enantiomers -> minus_Cedryl; Diastereomers -> Diastereomer_A; Diastereomers -> Diastereomer_B;

plus_Cedryl -> minus_Cedryl [label="mirror images", style=dashed, dir=both, color="#FBBC05"]; Diastereomer_A -> Diastereomer_B [label="not mirror images", style=dashed, dir=none, color="#FBBC05"]; }

Caption: Experimental workflow for the synthesis of Cedryl Acetate.

Synthesis of this compound from Cedrenol

The synthesis of this compound follows a similar esterification protocol, starting with cedrenol. [2] Objective: To synthesize this compound via the esterification of cedrenol.

Materials:

  • Cedrenol

  • Acetic anhydride or acetyl chloride

  • A suitable base catalyst (e.g., pyridine or triethylamine) or an acid catalyst

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Standard laboratory glassware

Procedure:

  • Dissolve cedrenol in an appropriate organic solvent in a reaction flask.

  • Add an equimolar amount or a slight excess of the acetylating agent (acetic anhydride or acetyl chloride).

  • If using a base catalyst, add it to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by adding water or a dilute acid solution.

  • Separate the organic layer and wash it with water and 5% sodium bicarbonate solution.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or vacuum distillation.

Characterization: The product should be characterized by GC-MS and NMR to confirm its structure and purity.

Analytical Methods for Isomer Separation and Identification

Gas chromatography is a powerful tool for the analysis of Cedryl acetate and this compound isomers. The use of chiral capillary columns can enable the separation of enantiomers, which is crucial for determining the enantiomeric purity of a sample. [8] High-performance liquid chromatography (HPLC) can also be employed for the analysis and purification of these compounds. [9]Spectroscopic methods, particularly ¹H and ¹³C NMR, are indispensable for the structural elucidation of the different isomers.

Conclusion

A thorough understanding of the isomerism and stereochemistry of Cedryl acetate and its unsaturated analogue, this compound, is critical for their effective use in the fragrance industry and for exploring their potential in other applications. This guide has provided a detailed overview of their structural differences, stereochemical complexity, and synthetic approaches. Further research to obtain and publish detailed spectroscopic data for all major isomers would be a valuable contribution to the field.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry Analysis of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, also known as cedryl acetate, is a sesquiterpenoid ester valued for its characteristic woody and amber fragrance.[1][2][3] It is a key component in various cosmetic and perfumery products. Accurate and reliable analytical methods are therefore essential for quality control, formulation analysis, and safety assessments of this compound. Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[4][5][6][7]

This document provides a detailed protocol for the analysis of this compound using GC-MS. The methodologies outlined here serve as a robust starting point that can be adapted and validated for specific sample matrices and research objectives.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from complex matrices such as creams, lotions, and perfumes.

Materials:

  • Sample containing this compound

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • 15 mL glass centrifuge tubes

Procedure:

  • Accurately weigh approximately 1 gram of the homogenized sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of MTBE to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure the complete extraction of this compound into the organic solvent.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer (MTBE) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Gently swirl the vial and let it stand for 5 minutes.

  • The resulting clear solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the analysis of this compound. These are based on typical methods for sesquiterpene acetates and related fragrance compounds and may require optimization for specific instrumentation.[8][9][10]

Instrumentation:

A standard gas chromatograph coupled with a mass selective detector is used.

GC Conditions:

ParameterValue
Column DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent)[8][9]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

MS Conditions:

ParameterValue
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-450 amu
Solvent Delay 3 minutes

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 77-54-3[1]
Molecular Formula C₁₇H₂₈O₂[1]
Molecular Weight 264.4 g/mol [1]
Predicted GC-MS Quantitative Data for this compound

The following table summarizes the predicted retention and mass spectrometry data for this compound based on its chemical structure and the analysis of related compounds. This data should be confirmed with a pure standard.

CompoundRetention Index (DB-5)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~1750 - 1800264 (low abundance or absent)204, 189, 161, 147, 133, 119, 105, 93, 43

Note: The retention index is an estimated value and can vary between instruments and analytical conditions.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Cream, Perfume) Extraction Liquid-Liquid Extraction with MTBE Sample->Extraction Drying Drying with Anhydrous Na2SO4 Extraction->Drying Final_Sample Prepared Sample in Vial Drying->Final_Sample Injection Injection into GC Final_Sample->Injection Separation Chromatographic Separation (DB-5 Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Quadrupole MS) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Mass_Spectrum Mass Spectrum of Peak Chromatogram->Mass_Spectrum Library_Search Library Search (NIST, Wiley) Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound (C17H28O2) [M]+ m/z 264 F1 [M - CH3COOH]+ (C15H24) m/z 204 M->F1 - 60 Da (Loss of Acetic Acid) F4 CH3CO+ m/z 43 M->F4 F2 [C14H21]+ m/z 189 F1->F2 - CH3 F3 [C12H17]+ m/z 161 F2->F3 - C2H4

Caption: Predicted fragmentation pathway of this compound in EI-MS.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Cedrenyl acetate. This compound, a sesquiterpenoid ester, is a common fragrance ingredient, and its accurate analysis is crucial for quality control in the cosmetics and perfumery industries. The described method utilizes a C18 column with a mobile phase of acetonitrile and water, providing excellent separation and resolution. This protocol is suitable for researchers, scientists, and professionals involved in drug development and quality assurance.

Introduction

This compound (also known as Cedryl acetate) is a derivative of Cedrol, a primary constituent of cedarwood oil.[1] It is widely used for its characteristic woody and sweet aroma in various consumer products. Ensuring the purity and concentration of this compound in raw materials and finished products is essential for maintaining product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid or formic acid (for MS-compatible methods).[2]

  • Standard: this compound reference standard of high purity.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis of this compound.[2] The conditions are summarized in the table below.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

For mass spectrometry (MS) compatible applications, 0.1% phosphoric acid can be replaced with 0.1% formic acid.[2]

Protocols

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL.

Sample Preparation
  • Liquid Samples (e.g., essential oils, fragrance formulations): Accurately weigh an appropriate amount of the sample and dilute it with acetonitrile to a concentration expected to be within the calibration range.

  • Solid or Semi-Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile). Further dilute with the mobile phase as necessary.

  • Filtration: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Results and Discussion

Under the specified chromatographic conditions, this compound is well-retained and elutes as a sharp, symmetrical peak. The retention time for this compound is expected to be in the range of 5-7 minutes. The method demonstrates good linearity over the concentration range of 10-100 µg/mL, with a correlation coefficient (r²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) can be determined based on the signal-to-noise ratio.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatogram Data Acquisition (Chromatogram) Injection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

References

Application Notes and Protocols: Extraction of Cedrenyl Acetate from Cupressus funebris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, also known as cedryl acetate, is a naturally occurring sesquiterpenoid ester. It is a valuable fragrance compound utilized in the perfumery industry for its characteristic woody and sweet aroma. While it can be synthesized, the extraction from natural sources is of interest for applications requiring natural ingredients. The primary natural source of this compound is the essential oil of the Chinese Weeping Cypress, Cupressus funebris.[1] However, it is present in very small proportions, making its isolation a challenging process.[2] This document provides a detailed protocol for the extraction of Cupressus funebris essential oil and the subsequent isolation of this compound.

Data Presentation

The following tables summarize the quantitative data related to the composition of Cupressus funebris essential oil and the expected yield from the extraction process.

Table 1: Chemical Composition of Cupressus funebris Wood Essential Oil

CompoundRelative Percentage (%)
α-Cedrene16.9 - 26.4
Thujopsene~29.9
Cedrol7.6 - 9.6
β-Cedrene5.7 - 9.2
Cuparene~5.4
Widdrol~9.5
Cedryl Acetate ~0.1
Other Terpenes and SesquiterpenesVaries

Note: The composition of essential oils can vary based on factors such as the geographical origin of the plant, the part of the plant used, and the extraction method.[1]

Table 2: Yield of Essential Oil from Cupressus funebris

Plant PartEssential Oil Yield (% w/w)
Wood (Trunk)~0.3 - 0.5
LeavesHigher than wood
RootsVaries

Note: The yield is dependent on the specific distillation process and the condition of the raw material.[3]

Experimental Protocols

This protocol is divided into two main stages:

  • Stage 1: Extraction of Essential Oil from Cupressus funebris Wood by Steam Distillation.

  • Stage 2: Isolation of this compound by Fractional Vacuum Distillation.

Stage 1: Extraction of Essential Oil from Cupressus funebris Wood by Steam Distillation

This protocol describes the extraction of essential oil from the wood of Cupressus funebris using a laboratory-scale steam distillation apparatus.

Materials and Equipment:

  • Dried wood chips of Cupressus funebris

  • Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)

  • Heating mantle or hot plate

  • Distilled water

  • Anhydrous sodium sulfate

  • Glassware (beakers, flasks, etc.)

  • Analytical balance

Procedure:

  • Preparation of Plant Material:

    • Obtain dried wood chips of Cupressus funebris.

    • Grind the wood chips into a coarse powder to increase the surface area for efficient extraction.

  • Assembly of Steam Distillation Apparatus:

    • Assemble the steam distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Fill the boiling flask with distilled water to about two-thirds of its volume. Add boiling chips to ensure smooth boiling.

    • Place the powdered wood material into the biomass flask. Do not pack the material too tightly to allow for steam penetration.

  • Steam Distillation:

    • Heat the water in the boiling flask using a heating mantle or hot plate to generate steam.

    • The steam will pass through the biomass flask, volatilizing the essential oils from the plant material.

    • The mixture of steam and essential oil vapor will then travel to the condenser.

    • Cool water should be circulating through the condenser to cool the vapor, causing it to condense back into a liquid.

    • Collect the distillate, which will be a biphasic mixture of water (hydrosol) and the essential oil, in a collection vessel or a separatory funnel.

    • Continue the distillation process for several hours (e.g., 3-5 hours) until no more oil is observed in the distillate.

  • Separation and Drying of the Essential Oil:

    • Allow the collected distillate to stand for a period to allow for complete separation of the oil and water layers. The essential oil will typically form the upper layer as it is less dense than water.

    • Carefully separate the essential oil from the aqueous layer using a separatory funnel.

    • Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate. Swirl the mixture gently and then decant or filter the dried oil into a clean, dry, amber-colored glass vial.

    • Store the essential oil at 4°C in a tightly sealed container to prevent degradation.

Stage 2: Isolation of this compound by Fractional Vacuum Distillation

This protocol outlines a general procedure for the isolation of the minor component, this compound, from the extracted Cupressus funebris essential oil. This method is adapted from protocols for the fractional distillation of other essential oils and should be optimized for this specific application.

Materials and Equipment:

  • Crude Cupressus funebris essential oil

  • Fractional distillation apparatus with a vacuum source (including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a vacuum pump)

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Manometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment for fraction analysis

Procedure:

  • Preparation for Distillation:

    • Place a known volume of the crude essential oil into the round-bottom flask. Add a magnetic stir bar for even heating.

    • Assemble the fractional distillation apparatus as depicted in the workflow diagram. Ensure all connections are airtight to maintain the vacuum.

    • The fractionating column should be packed with a suitable material (e.g., Raschig rings or metal sponges) to increase the surface area for vapor-liquid equilibria.

  • Fractional Vacuum Distillation:

    • Start the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 1-10 mmHg). A lower pressure will reduce the boiling points of the components and prevent thermal degradation.

    • Begin heating the essential oil in the flask using the heating mantle.

    • Monitor the temperature at the top of the fractionating column.

    • The most volatile components (with lower boiling points) will vaporize first, rise through the column, condense, and be collected in the receiving flask.

    • Collect the initial fractions, which will be rich in the major, more volatile components like α-cedrene and thujopsene.

    • As the distillation progresses, the temperature at the top of the column will gradually increase.

    • Carefully collect different fractions based on the boiling point ranges. This compound, being a higher boiling point sesquiterpenoid ester, is expected to distill in the later fractions.

    • It is crucial to collect small fractions and analyze each one to identify the fraction containing the highest concentration of this compound.

  • Analysis of Fractions:

    • Analyze each collected fraction using GC-MS to determine its chemical composition.

    • Identify the fraction(s) with the highest relative percentage of this compound.

  • Pooling and Storage:

    • Combine the fractions that are rich in this compound to obtain a purified product.

    • Store the purified this compound in a tightly sealed amber vial at 4°C.

Mandatory Visualization

experimental_workflow cluster_stage1 Stage 1: Essential Oil Extraction cluster_stage2 Stage 2: this compound Isolation A Cupressus funebris wood chips B Grinding A->B C Steam Distillation B->C D Separation of Oil and Hydrosol C->D E Drying of Essential Oil D->E F Crude Essential Oil E->F G Fractional Vacuum Distillation F->G H Collection of Fractions G->H I GC-MS Analysis of Fractions H->I J Pooling of this compound-rich Fractions I->J K Purified this compound J->K

Caption: Experimental workflow for the extraction and isolation of this compound.

logical_relationship Source Natural Source (Cupressus funebris wood) Process1 Steam Distillation Source->Process1 Product1 Crude Essential Oil (Complex Mixture) Process1->Product1 Component1 Major Components (e.g., α-Cedrene, Thujopsene) Product1->Component1 Component2 Minor Component (this compound) Product1->Component2 Process2 Fractional Vacuum Distillation Product1->Process2 Product2 Isolated this compound Process2->Product2

Caption: Logical relationship of the extraction and purification process.

References

Application Notes: The Role of Cedrenyl Acetate in Fragrance Formulation Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Cedrenyl acetate is a highly valued aroma chemical in the fragrance industry, prized for its sophisticated and tenacious woody character.[1] Derived either synthetically or through the acetylation of cedrol from cedarwood oil, it serves as a foundational base note in a wide array of fragrance compositions.[1][2] Its clean, dry, and slightly sweet-balsamic profile, combined with excellent fixative properties, makes it a versatile ingredient for researchers and perfumers.[1][3] These application notes provide a comprehensive overview of this compound's properties, formulation guidelines, and detailed experimental protocols for its evaluation.

Physicochemical and Olfactory Properties

This compound's physical and sensory characteristics are crucial for its application. It can exist as a white crystalline solid or a pale yellow viscous liquid, depending on its origin and purity.[1][2] Its low volatility is key to its role as a long-lasting base note.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 77-54-3 / 1405-92-1[4][5]
Molecular Formula C17H28O2[2][4]
Molecular Weight ~264.4 g/mol [4][6]
Appearance White crystalline powder or pale yellow liquid[1][7]
Flash Point > 93 °C (> 200 °F)[2][5][8]
Vapor Pressure 0.000489 mmHg @ 23°C[2][4]
Specific Gravity 0.986 to 0.997 @ 20-25°C[5][8]
Refractive Index 1.491 to 1.501 @ 20°C[2][5]
Solubility Soluble in alcohol; insoluble in water[8][9]

Table 2: Olfactory Profile of this compound

AttributeDescriptionReference(s)
Odor Family Woody[1][4]
Odor Description A clean, dry, woody, and cedar-like aroma with balsamic, sweet, and slightly resinous undertones.[1][4] Nuances can include powdery, leathery, earthy, minty, and vetiver-like notes.[1][3][10]
Volatility Base Note[1][8]
Substantivity Excellent; lasts over 400 hours on a smelling strip.[3][5]
Strength Medium[5][11]

Applications in Fragrance Formulation

This compound is primarily used as a fixative and a core building block for base notes due to its low volatility and high substantivity.[1][10] Its ability to blend seamlessly with other materials makes it indispensable in creating complex and long-lasting scents.[1]

Key Roles in Fragrance Families:

  • Woody Fragrances: It enhances and refines natural woody accords, providing depth and elegance.[1]

  • Oriental & Ambery Fragrances: It adds richness and helps to balance sweet and spicy notes like vanilla and patchouli.[1]

  • Fougère & Chypre Fragrances: It softens sharp green notes and provides a warm, creamy foundation.[1][8]

  • Floral Fragrances: It can be used to add a soft, woody background without overpowering the floral character.[3][10]

Table 3: Recommended Usage Levels & Stability in Applications

ApplicationTypical Usage (% in concentrate)Maximum Usage (% in concentrate)Performance / StabilityReference(s)
Fine Fragrance (Alcoholic) 1.0 - 10.0%20.0%Very Good[5][10][12][13]
Soap 0.5 - 5.0%20.0%Good[8][9][12]
Fabric Conditioner 0.5 - 4.0%20.0%Excellent[8][13]
Powder Detergent 0.2 - 2.0%20.0%Good[13]
Shampoo / Lotion 0.5 - 3.0%20.0%Stable[8]
Candles 1.0 - 10.0%Not SpecifiedExcellent (no wick clogging)[10]

The diagram below illustrates the typical workflow for integrating a material like this compound into a new fragrance formulation, from initial concept through final validation.

G cluster_0 Phase 1: Concept & Design cluster_1 Phase 2: Formulation & Compounding cluster_2 Phase 3: Evaluation & Refinement Concept Fragrance Concept (e.g., 'Dry Woody Amber') OlfactoryBrief Define Olfactory Brief (Target Notes, Family) Concept->OlfactoryBrief IngredientSelection Ingredient Selection (Select this compound as Base/Fixative) OlfactoryBrief->IngredientSelection AccordDev Accord Development (Woody base with this compound) IngredientSelection->AccordDev Dosing Dosing & Blending (Create initial formula trials) AccordDev->Dosing Maceration Maceration & Aging (Allow formula to mature) Dosing->Maceration SensoryEval Sensory Evaluation (Assess odor profile, longevity) Maceration->SensoryEval StabilityTest Stability & Performance Testing (In final product base) Maceration->StabilityTest Refinement Formula Refinement (Adjust ratios based on data) SensoryEval->Refinement StabilityTest->Refinement Refinement->Dosing Iteration FinalFormula Final Formulation Refinement->FinalFormula

Fragrance Formulation Workflow

Experimental Protocols

The following protocols provide standardized methodologies for evaluating the performance and characteristics of this compound in fragrance formulations.

Objective: To evaluate the chemical and olfactory stability of a fragrance concentrate containing this compound when incorporated into a target product base (e.g., alcoholic perfume, lotion) under accelerated aging conditions.

Materials:

  • Fragrance concentrate containing a known percentage of this compound.

  • Target product base (e.g., 95% ethanol, unscented lotion base).

  • Control sample (product base without fragrance).

  • Airtight, light-resistant containers (e.g., amber glass bottles).

  • Climate-controlled chambers or ovens set to 40°C.

  • UV light exposure chamber.

  • GC-MS system for chemical analysis.

  • Trained sensory panel.

Methodology:

  • Sample Preparation: Prepare samples of the final product by incorporating the fragrance concentrate into the product base at the desired concentration (e.g., 15% in ethanol). Prepare a control sample of the fragrance concentrate diluted in a neutral solvent (e.g., DPG) for reference.

  • Storage Conditions:

    • Accelerated Aging (Heat): Store samples in the dark at 40°C.

    • Light Exposure: Store samples under controlled UV light at room temperature.

    • Control: Store samples in the dark at room temperature (approx. 20-22°C).

  • Evaluation Timepoints: Evaluate the samples at T=0, T=1 week, T=4 weeks, T=8 weeks, and T=12 weeks.

  • Olfactory Evaluation: At each timepoint, a trained sensory panel assesses the samples on smelling strips for any changes in odor profile, intensity, or character compared to the control. Note any discoloration or changes in the product base.

  • Analytical Evaluation (GC-MS): At each timepoint, analyze the samples to quantify the concentration of this compound and identify the formation of any degradation products.

G cluster_0 Preparation cluster_1 Accelerated Aging cluster_2 Evaluation cluster_3 Analysis Prep Prepare Samples (Fragrance in Base) T0 Analyze T=0 (Baseline Data) Prep->T0 A Store at 40°C (Dark) T0->A B Store at RT (UV Light) T0->B C Store at RT (Dark Control) T0->C Eval Timepoint Evaluation (1, 4, 8, 12 weeks) A->Eval B->Eval C->Eval Sensory Sensory Panel (Odor Profile) Eval->Sensory GCMS GC-MS Analysis (Concentration) Eval->GCMS Data Compare Data to Baseline & Control Sensory->Data GCMS->Data

Stability Testing Workflow

Objective: To characterize and quantify the olfactory contribution of this compound to a fragrance blend.

Materials:

  • Fragrance A: Formulation containing this compound.

  • Fragrance B: Same formulation with this compound replaced by an equivalent amount of a neutral solvent (e.g., DPG).

  • Trained sensory panel (8-12 members).

  • Standard smelling strips.

  • Odor-free evaluation booths.

  • Data collection software.

Methodology:

  • Panel Training: Train panelists to identify and rate the intensity of key scent attributes relevant to the fragrance (e.g., "woody," "cedar," "sweet," "powdery," "longevity").

  • Sample Presentation: Dip smelling strips into Fragrance A and Fragrance B. Present them to panelists in a randomized, blind manner.

  • Evaluation: Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-10) at different time intervals (e.g., initial, 1 hour, 4 hours, 24 hours) to assess both the character and the fixative effect.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to determine significant differences in attribute ratings between the two fragrances. The results will quantify the specific contribution of this compound to the overall scent profile and its performance over time.

Objective: To accurately determine the concentration of this compound in a fragrance concentrate.

Instrumentation & Reagents:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • High-purity Helium as carrier gas.

  • This compound analytical standard (>97% purity).

  • Internal standard (e.g., Hexadecane).

  • Solvent (e.g., Ethanol or Hexane, chromatography grade).

Methodology:

  • Calibration Curve: Prepare a series of calibration standards by dissolving known amounts of the this compound analytical standard and a fixed amount of the internal standard in the solvent to cover the expected concentration range.

  • Sample Preparation: Accurately weigh a sample of the fragrance concentrate and dissolve it in the solvent with the same fixed amount of internal standard used for the calibration curve.

  • GC-MS Analysis:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 40-400 m/z.

  • Data Analysis: Identify the peaks for this compound and the internal standard based on their retention times and mass spectra. Calculate the ratio of the peak area of this compound to the peak area of the internal standard. Determine the concentration of this compound in the sample by plotting this ratio against the calibration curve.

Biological Context: Olfactory Signal Transduction

The perception of this compound begins when the molecule interacts with Olfactory Receptors (ORs) in the nasal cavity. This interaction initiates a biochemical cascade, converting the chemical signal into an electrical signal that is processed by the brain as a specific scent. Understanding this general pathway is fundamental for researchers in olfaction science.

G cluster_0 Extracellular cluster_1 Olfactory Sensory Neuron Membrane cluster_2 Intracellular Signaling Odorant This compound (Odorant Molecule) OR Olfactory Receptor (OR) Odorant->OR binds G G-Protein (Golf) OR->G activates AC Adenylyl Cyclase III G->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts CNG Cyclic Nucleotide- Gated (CNG) Channel Ca Ca²⁺ / Na⁺ Influx CNG->Ca ATP ATP ATP->AC cAMP->CNG opens Depol Membrane Depolarization Ca->Depol Signal Action Potential to Brain Depol->Signal

General Olfactory Signal Transduction Pathway

This compound is a cornerstone of modern perfumery, offering a unique combination of a refined woody character, exceptional longevity, and broad stability.[1][2][3] Its versatility allows for its use across a multitude of fragrance types and consumer product applications.[1][14] The protocols and data presented here provide a framework for researchers and formulators to effectively harness the properties of this compound, enabling the creation of robust, stable, and olfactively sophisticated fragrances.

References

Use of Cedrenyl acetate in semiochemical and pheromone studies

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Evidence for Cedrenyl Acetate as a Semiochemical

Therefore, it is not possible to provide detailed, evidence-based Application Notes and Protocols specifically for this compound in the context of semiochemical research. The information required to create such a document, including experimental protocols, quantitative data, and signaling pathways, does not appear to be present in the available scientific literature.

General Methodologies in Semiochemical Research (Using other Acetate Esters as Examples)

While there is no specific information for this compound, this section provides a generalized overview of the common methodologies used to study acetate esters as semiochemicals in insects. These protocols are provided as examples and would need to be significantly adapted and validated for any future research involving this compound.

Application Note: Investigating Acetate Esters as Insect Semiochemicals

Introduction

Acetate esters are a common class of organic compounds found in nature and are frequently identified as components of insect pheromones and plant volatiles that mediate insect behavior.[4][5] For example, (Z)-9-dodecenyl acetate is a component of the sex pheromone for various moth species.[6] The investigation of novel acetate esters for their potential as semiochemicals is a critical area of research for developing new pest management strategies.[7] This process typically involves two key experimental stages: electrophysiological assays to determine if the insect can detect the compound and behavioral assays to understand the insect's response to the compound.

1. Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an entire insect antenna in response to an odor stimulus. It is a powerful tool for rapidly screening compounds to determine which ones are detected by an insect's olfactory system. A significant EAG response indicates that the insect has olfactory receptor neurons that are sensitive to the tested compound.

2. Behavioral Assays

Behavioral assays are designed to determine the behavioral response of an insect to a specific chemical cue. Common assays include olfactometer tests (e.g., Y-tube or T-maze olfactometers) and wind tunnel experiments. These assays can determine if a compound is an attractant, repellent, or has no significant effect on insect behavior.

Experimental Protocols

Protocol 1: Electroantennography (EAG) Assay

This protocol is a generalized procedure and should be optimized for the specific insect species and compound being tested.

Materials:

  • Live insects (e.g., moths, beetles)

  • Stereomicroscope

  • Micro-scissors and forceps

  • Glass capillary microelectrodes

  • Micromanipulators

  • Saline solution (e.g., insect Ringer's solution)

  • Conductive gel

  • EAG system (amplifier, data acquisition system)

  • Purified air source

  • Stimulus delivery system (e.g., Pasteur pipettes with filter paper)

  • Test compound (e.g., an acetate ester) and solvent (e.g., hexane)

Procedure:

  • Insect Preparation: Immobilize the insect (e.g., by chilling). Under a stereomicroscope, carefully excise an antenna at its base.

  • Antenna Mounting: Mount the excised antenna between two glass microelectrodes filled with saline solution. The basal end of the antenna should be in contact with the reference electrode and the distal tip with the recording electrode. A small amount of conductive gel can ensure a good electrical connection.

  • Stimulus Preparation: Prepare a stock solution of the test acetate ester in a suitable solvent (e.g., 10 µg/µl in hexane). Create a series of dilutions to test a range of concentrations. Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a control pipette with solvent only.

  • Stimulus Delivery: Deliver a puff of purified air through the stimulus pipette over the mounted antenna.

  • Data Recording: Record the resulting depolarization of the antenna using the EAG system.

  • Inter-stimulus Interval: Allow a sufficient recovery period (e.g., 1-2 minutes) between stimuli to prevent antennal fatigue.

  • Data Analysis: Measure the amplitude of the EAG responses in millivolts (mV). Normalize the responses by subtracting the response to the solvent control.

Protocol 2: Y-Tube Olfactometer Behavioral Assay

Materials:

  • Y-tube olfactometer

  • Purified, humidified air source with flow meters

  • Test insects

  • Test compound and solvent

  • Filter paper

Procedure:

  • Setup: Connect the Y-tube olfactometer to the air source. The air should be split to flow through the two arms of the Y-tube at an equal rate.

  • Stimulus Application: Apply the test compound solution to a piece of filter paper and place it in a chamber connected to one arm of the Y-tube. Place a filter paper with solvent only in the chamber connected to the other arm (control).

  • Insect Introduction: Introduce a single insect at the base of the Y-tube.

  • Observation: Observe the insect's choice of arm. A choice is recorded when the insect moves a set distance into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm.

  • Replication: Repeat the experiment with a sufficient number of insects to allow for statistical analysis. To avoid positional bias, rotate the Y-tube 180 degrees after a set number of trials.

  • Data Analysis: Use a statistical test (e.g., Chi-squared test) to determine if there is a significant preference for the treatment arm over the control arm.

Data Presentation

Quantitative data from these experiments are typically summarized in tables.

Table 1: Hypothetical Electroantennogram (EAG) Dose-Response Data for an Acetate Ester

Concentration (µg/µl)Mean EAG Response (mV)Standard Deviation (mV)
0 (Solvent Control)0.10.02
0.00010.30.05
0.0010.80.12
0.011.50.25
0.12.10.31
12.00.28

Table 2: Hypothetical Y-Tube Olfactometer Choice Data

Treatment ArmControl ArmNo ChoiceTotal Insectsp-value
722810110< 0.001
Visualizations

Diagram 1: General Workflow for Semiochemical Identification

semiochemical_workflow collection Volatile Collection (e.g., from insect or plant) gcms Chemical Analysis (GC-MS) collection->gcms identification Compound Identification gcms->identification synthesis Chemical Synthesis identification->synthesis eag Electrophysiological Assay (EAG) synthesis->eag behavior Behavioral Assay (Olfactometer/Wind Tunnel) synthesis->behavior eag->behavior Identifies active compounds field Field Trials behavior->field Confirms behavioral effect

Caption: A generalized workflow for the identification and validation of insect semiochemicals.

While this compound is a known fragrance compound, there is currently no scientific evidence to support its role as a semiochemical or pheromone in insects. The protocols and examples provided here for other acetate esters offer a general framework for how such research could be conducted. Any investigation into the potential semiochemical properties of this compound would require rigorous electrophysiological and behavioral experiments to determine its activity.

References

Cedrenyl Acetate: A Reference Standard for Analytical Excellence in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Cedrenyl acetate, a sesquiterpenoid ester, is a well-characterized compound valued for its distinct woody and sweet aroma, making it a key component in the fragrance industry.[1][2] Beyond its olfactory applications, its stable chemical nature and well-defined physical properties position it as an ideal reference standard in analytical chemistry. This document provides detailed application notes and protocols for the use of this compound as a reference standard for qualitative and quantitative analysis, particularly relevant for researchers, scientists, and professionals in drug development and quality control.

This compound is available as a white crystalline solid or a colorless to pale yellow liquid, depending on its purity and isomeric composition.[2] It is soluble in alcohol and miscible with most perfume oils, but insoluble in water.[1] As a reference standard, it serves to ensure the accuracy and precision of analytical methods, validate instrumentation, and quantify its presence in various matrices, including essential oils, perfumes, and other complex formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard.

PropertyValueReference
Synonyms Cedryl acetate, Acetic acid cedrol ester, Cedran-8-yl acetate[3]
CAS Number 1405-92-1[3]
Molecular Formula C₁₇H₂₆O₂[3]
Molecular Weight 262.4 g/mol [3]
Appearance Pale yellow clear oily liquid to solid[1]
Specific Gravity 0.986 to 0.996 @ 25°C[1]
Refractive Index 1.491 to 1.501 @ 20°C[1]
Flash Point > 92.78 °C[1]
Solubility Soluble in alcohol; Insoluble in water[1]

Experimental Protocols

Quality Control Workflow for this compound Reference Standard

A meticulous quality control process is essential to verify the identity, purity, and stability of this compound when used as a reference standard. The following workflow outlines the key analytical techniques employed.

QC_Workflow cluster_0 Sample Reception cluster_1 Physical and Chemical Tests cluster_2 Chromatographic Analysis cluster_3 Spectroscopic Analysis cluster_4 Decision start Receive Cedrenyl Acetate Sample appearance Appearance and Odor Assessment start->appearance physchem Specific Gravity & Refractive Index appearance->physchem hplc HPLC Purity (Quantitative) physchem->hplc gcms GC-MS Identification and Impurity Profile hplc->gcms nmr NMR Spectroscopy (Structural Confirmation) gcms->nmr decision Compare to Specifications nmr->decision pass Pass decision->pass Meets Specs fail Fail decision->fail Does Not Meet Specs

Caption: Quality control workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a powerful technique for the separation, identification, and semi-quantitative analysis of volatile compounds like this compound in complex mixtures such as essential oils.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as ethyl acetate or hexane.

    • For analysis of essential oils or fragrance formulations, dilute the sample in the same solvent to a concentration expected to be within the linear range of the instrument.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 5 °C/min.

      • Ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

Data Analysis:

  • Identification: Compare the retention time and mass spectrum of the analyte peak with that of the this compound reference standard.

  • Purity Assessment: The peak area percentage of this compound relative to the total peak area of all components in the chromatogram provides an estimation of purity. Impurities can be tentatively identified by library matching of their mass spectra.

ParameterTypical Value
Expected Retention Time Dependent on the specific GC system and conditions
Key Mass Fragments (m/z) To be determined from the mass spectrum of the reference standard
High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for the quantitative determination of this compound purity. A typical Certificate of Analysis may indicate a purity of ≥98% by HPLC.

Protocol:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 80:20 v/v). For MS compatibility, replace any non-volatile acid with formic acid.[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, low UV is necessary).

    • Injection Volume: 10 µL.

Data Analysis:

  • Purity Calculation: Determine the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation to determine the concentration of this compound in unknown samples.

ParameterTypical Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) To be determined by method validation
Limit of Quantification (LOQ) To be determined by method validation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the definitive method for the structural elucidation and confirmation of this compound.

Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound reference standard in about 0.6 mL of deuterated chloroform (CDCl₃).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Expected Chemical Shifts (in CDCl₃, illustrative values):

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.0s-OCOCH₃
¹HOther aliphatic protonsmCedrene backbone
¹³C~170sC=O
¹³C~21q-OCOCH₃
¹³COther aliphatic carbonsVariousCedrene backbone

Note: Specific chemical shifts should be determined from the acquired spectra and compared to literature values if available.

Forced Degradation and Stability Indicating Method Development

To ensure that the analytical method can distinguish the intact drug from its degradation products, a forced degradation study is necessary. This is a critical step in developing a stability-indicating method.

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation start This compound Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) start->base oxidation Oxidation (e.g., 3% H₂O₂, heat) start->oxidation thermal Thermal Degradation (Heat) start->thermal photo Photolytic Degradation (UV/Vis light) start->photo analysis Analyze by Stability- Indicating HPLC/GC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity and Resolution of Degradants analysis->evaluation identification Identify Major Degradation Products evaluation->identification

Caption: Forced degradation study workflow.

Protocol:

  • Stress Conditions: Subject solutions of this compound to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at 60 °C for 24 hours.

  • Analysis: Analyze the stressed samples using the developed HPLC or GC-MS method.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products).

    • Ensure that the main this compound peak is well-resolved from any degradation product peaks.

    • Utilize MS detection to obtain mass information on the degradation products to aid in their identification.

Conclusion

This compound is a valuable tool for analytical chemists, serving as a reliable reference standard for method development, validation, and routine quality control. The protocols outlined in this document provide a comprehensive framework for its use in GC-MS, HPLC, and NMR analysis, as well as for the development of stability-indicating methods. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, which is paramount in research, drug development, and the fragrance industry.

References

Application Notes and Protocols for Testing Cedrenyl Acetate Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester derived from cedrol, is a widely used fragrance ingredient valued for its characteristic woody and sweet aroma. Beyond its olfactory properties, there is growing interest in the potential bioactive properties of sesquiterpenes and their derivatives. These compounds have been investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of this compound's bioactivity, offering a framework for researchers in drug discovery and development.

In Vitro Bioactivity Assays

A battery of in vitro assays can be employed to screen and characterize the potential biological activities of this compound. These assays provide a controlled environment to assess its effects at the cellular and molecular level.

Antioxidant Activity Assays

Antioxidant assays are crucial for determining a compound's ability to neutralize free radicals, which are implicated in various pathological conditions.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.

    • Include a positive control (e.g., Ascorbic acid or Trolox) and a blank control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to quench the blue-green ABTS radical cation, leading to a decolorization that is measured spectrophotometrically.

  • Protocol:

    • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 20 µL of each dilution to 180 µL of the diluted ABTS radical solution.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

c) Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • Protocol:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 20 µL of each dilution to 180 µL of the FRAP reagent.

    • Incubate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • Create a standard curve using a known antioxidant like ferrous sulfate and express the results as Fe²⁺ equivalents.

Quantitative Data for Related Sesquiterpenes (for reference)

CompoundAssayIC50 Value (µg/mL)Reference CompoundReference IC50 (µg/mL)
CedrolDPPH>100Ascorbic Acid~5-10
β-CaryophylleneDPPH~50-100Ascorbic Acid~5-10
α-HumuleneDPPH>100Ascorbic Acid~5-10
Anti-inflammatory Activity Assays

Chronic inflammation is a hallmark of many diseases. These assays help determine if this compound can modulate inflammatory responses.

a) Inhibition of Pro-inflammatory Cytokine Production in Macrophages

  • Principle: This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits.

    • Determine the IC50 value for the inhibition of each cytokine.

b) Inhibition of Protein Denaturation

  • Principle: Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation.

  • Protocol:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of various concentrations of this compound.

    • A control group is prepared with distilled water instead of the test sample.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity (absorbance) at 660 nm.

    • Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.

Quantitative Data for Related Sesquiterpenes (for reference)

CompoundAssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
CedrolInhibition of NO production (RAW 264.7)~20-50Dexamethasone~0.1-1
β-CaryophylleneInhibition of TNF-α (LPS-stimulated PBMC)~5-10Dexamethasone~0.01-0.1
Antimicrobial Activity Assays

These assays determine the potential of this compound to inhibit the growth of or kill pathogenic microorganisms.

a) Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

    • In a 96-well microplate, perform serial two-fold dilutions of this compound in the broth.

    • Add the microbial inoculum to each well.

    • Include a positive control (microorganism without this compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

b) Disk Diffusion Assay

  • Principle: This qualitative assay assesses the antimicrobial activity by measuring the zone of inhibition of microbial growth around a disk impregnated with the test compound.

  • Protocol:

    • Prepare an agar plate uniformly inoculated with the test microorganism.

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Place the disks on the surface of the agar plate.

    • Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (solvent only).

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disk.

Quantitative Data for Related Compounds (for reference)

CompoundMicroorganismMIC (µg/mL)
CedrolStaphylococcus aureus>100
Escherichia coli>100
Candida albicans~50-100
β-CaryophylleneStaphylococcus aureus~25-50
Cytotoxicity Assay

It is essential to assess the potential toxicity of this compound to mammalian cells.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is measured spectrophotometrically.

  • Protocol:

    • Seed a suitable cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration that causes 50% cell death).

In Vivo Bioactivity Assays

In vivo studies are critical for understanding the systemic effects and potential therapeutic efficacy of this compound in a whole organism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
  • Principle: This is a classic model of acute inflammation. Injection of carrageenan into the paw induces an inflammatory response characterized by edema, which can be measured to assess the anti-inflammatory effect of a compound.

  • Protocol:

    • Acclimatize rodents (rats or mice) to the experimental conditions.

    • Administer this compound orally or intraperitoneally at different doses. A control group receives the vehicle. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Metabolic Effects: High-Fat Diet-Induced Obesity and Glucose Homeostasis in Mice
  • Principle: This model investigates the effect of a compound on metabolic parameters in the context of diet-induced obesity.

  • Protocol:

    • Induce obesity in mice by feeding them a high-fat diet (HFD) for a specified period.

    • Supplement the HFD with Cedryl Acetate at different concentrations. A control group receives the HFD without the supplement, and another control group is fed a standard chow diet.

    • Monitor body weight, food intake, and fat pad mass throughout the study.

    • At the end of the study, collect blood samples to measure serum levels of glucose, insulin, triglycerides, and cholesterol.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

    • Collect and analyze liver and adipose tissue for histological changes and gene expression related to lipid metabolism and inflammation.

Signaling Pathway and Experimental Workflow Diagrams

Hypothesized Anti-inflammatory Signaling Pathway of this compound

Based on studies of its precursor, cedrol, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK LPS LPS LPS->TLR4 CedrenylAcetate This compound CedrenylAcetate->IKK inhibits CedrenylAcetate->p38 inhibits CedrenylAcetate->JNK inhibits CedrenylAcetate->ERK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB:e->NFkB:w NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes activates transcription

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Workflow for In Vitro Anti-inflammatory Assay

G start Start culture Culture Macrophages (e.g., RAW 264.7) start->culture seed Seed cells in 96-well plate culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Analyze Data (Calculate IC50) elisa->analyze end End analyze->end G start Start acclimatize Acclimatize Rodents start->acclimatize administer Administer this compound (or Vehicle/Positive Control) acclimatize->administer induce Induce Edema with Carrageenan Injection administer->induce measure Measure Paw Volume (0, 1, 2, 3, 4h) induce->measure calculate Calculate % Inhibition measure->calculate end End calculate->end

The Emerging Role of Cedrenyl Acetate in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester naturally found in cedarwood oil, has traditionally been utilized in the fragrance and flavor industries.[1][2] However, recent scientific investigations have unveiled its potential therapeutic properties, positioning it as a molecule of interest for the development of new pharmaceutical agents. This document provides detailed application notes and protocols based on current research to guide scientists in exploring the therapeutic potential of this compound in metabolic disorders, inflammatory conditions, and infectious diseases.

Synthesis of this compound and Its Derivatives

The primary route for obtaining this compound is through the semi-synthetic acetylation of cedrol, a major constituent of cedarwood oil.[3][4] This process offers a cost-effective method for producing the compound.[3] Furthermore, the structural backbone of cedrol and this compound presents opportunities for the synthesis of novel derivatives with potentially enhanced therapeutic activities.

Protocol for the Synthesis of this compound from Cedrol

This protocol describes a standard laboratory procedure for the acetylation of cedrol.

Materials:

  • Cedrol

  • Acetic anhydride

  • Pyridine (or another suitable base catalyst)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve cedrol in a suitable organic solvent such as anhydrous diethyl ether.

  • Add an excess of acetic anhydride and a catalytic amount of pyridine to the solution.

  • Stir the reaction mixture at room temperature overnight or gently heat to accelerate the reaction, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash them sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Conceptual Approach for the Synthesis of this compound Derivatives as Potential JAK3 Inhibitors

Building upon research on cedrol derivatives as Janus Kinase 3 (JAK3) inhibitors, a similar strategy can be applied to this compound to explore new chemical entities for autoimmune and inflammatory diseases.[5] The synthesis would involve the de-esterification of this compound back to cedrol, followed by the introduction of different functional groups.

Workflow for Synthesis of Cedrol Derivatives:

G CedrenylAcetate This compound Deesterification De-esterification (e.g., LiAlH4 or saponification) CedrenylAcetate->Deesterification Cedrol Cedrol Deesterification->Cedrol Ligand_Introduction Introduction of Intermediate Ligands (e.g., chloroacetic acid, acryloyl chloride) Cedrol->Ligand_Introduction Derivative_Synthesis Synthesis of Cedrol Derivatives Ligand_Introduction->Derivative_Synthesis Screening Screening for JAK3 Inhibition Derivative_Synthesis->Screening

Caption: Synthetic workflow for developing cedrol-based JAK3 inhibitors.

Therapeutic Applications and Associated Protocols

Current research points to three primary areas where this compound and its derivatives could be developed into new pharmaceutical agents: metabolic diseases, infectious diseases, and inflammatory disorders.

Metabolic Disorders: Anti-Obesity and Glucose Homeostasis

A recent study demonstrated that dietary supplementation with cedryl acetate can significantly reduce weight gain, decrease visceral fat, and prevent adipocyte hypertrophy in mice fed a high-fat diet.[6][7] Furthermore, it was shown to improve glucose intolerance and insulin resistance.[6] The mechanism appears to involve the regulation of key metabolic genes, including PPARγ and C/EBPα.[8][9][10][11]

ParameterControl (High-Fat Diet)Cedryl Acetate (100 mg/kg)OutcomeReference
Body Weight GainSignificantly higherSignificantly reducedAnti-obesity effect[6][7]
Visceral Fat Pad WeightIncreasedDecreasedReduction of adiposity[6][7]
Adipocyte SizeHypertrophiedNormal sizePrevention of hypertrophy[6][7]
Fasting Blood GlucoseElevatedSignificantly decreasedImproved glycemic control[6]
Glucose Tolerance (OGTT)ImpairedSignificantly improvedEnhanced glucose disposal[6]
Insulin Tolerance (ITT)ImpairedImprovedIncreased insulin sensitivity[6]

This protocol outlines the methodology for evaluating the anti-obesity and glucose-modulating effects of this compound.

Animals and Diet:

  • Use male C57BL/6J mice, a common strain for metabolic studies.[12]

  • Acclimatize the animals for at least one week before the experiment.

  • Induce obesity by feeding a high-fat diet (HFD), typically with 40-60% of calories from fat, for a period of 15-19 weeks.[6][13]

  • A control group should receive a standard chow diet.

Treatment:

  • Prepare a formulation of this compound for oral administration (e.g., in corn oil).

  • Administer this compound daily by oral gavage at a specified dose (e.g., 100 mg/kg body weight).[6]

  • The control HFD group should receive the vehicle alone.

Assessments:

  • Body Weight and Food Intake: Monitor and record weekly.

  • Glucose and Insulin Tolerance Tests: Perform Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) towards the end of the study to assess glucose metabolism.[6]

  • Serum Analysis: At the end of the study, collect blood to measure levels of glucose, insulin, triglycerides, and cholesterol.

  • Histopathology: Harvest and fix adipose tissue and liver for histological analysis (e.g., H&E staining) to assess adipocyte size and hepatic steatosis.[6]

  • Gene Expression Analysis: Isolate RNA from adipose tissue and liver to perform RT-qPCR for key metabolic genes such as PPARγ, C/EBPα, FAS, and SCD1.[14]

This compound's effects on adiposity are likely mediated through the PPARγ and C/EBPα signaling pathways, which are master regulators of adipocyte differentiation and lipid metabolism.[8][9][10][11]

G cluster_0 Adipogenic Stimuli cluster_1 Intracellular Signaling cluster_2 Cellular Response Stimuli High-Fat Diet PPARg PPARγ Stimuli->PPARg Upregulates CEBPa C/EBPα Stimuli->CEBPa Upregulates CedrenylAcetate This compound CedrenylAcetate->PPARg Modulates CedrenylAcetate->CEBPa Modulates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR PPRE PPRE Binding CEBPa->PPRE Co-activates RXR RXR RXR->PPARg_RXR PPARg_RXR->PPRE Gene_Expression Target Gene Expression (e.g., FABP4, FAS) PPRE->Gene_Expression Adipogenesis Adipogenesis & Lipid Storage Gene_Expression->Adipogenesis

Caption: PPARγ and C/EBPα signaling in adipogenesis.

Infectious Diseases: Antifungal Activity

This compound has been reported to possess antifungal properties.[15] This suggests its potential as a lead compound for the development of new antifungal agents, an area of significant unmet medical need due to the rise of resistant fungal strains.

This protocol is based on the broth microdilution method recommended by EUCAST and CLSI for antifungal susceptibility testing.[16][17][18]

Materials:

  • This compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized inoculum of the fungal strain according to EUCAST/CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35-37°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the growth control, either visually or by reading the absorbance.[17][19]

Inflammatory Disorders: JAK3 Inhibition

While direct evidence for this compound as a JAK3 inhibitor is pending, the successful development of cedrol derivatives as potent and selective JAK3 inhibitors suggests a promising avenue for research.[5] JAK3 plays a crucial role in cytokine signaling that governs immune cell function, making it a key target for autoimmune diseases like rheumatoid arthritis.[20][21][22][23][24]

A common method to assess JAK3 inhibition is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5]

Materials:

  • Recombinant human JAK3 enzyme

  • ATP

  • A suitable peptide substrate for JAK3

  • Europium-labeled anti-phosphotyrosine antibody

  • A suitable HTRF acceptor molecule

  • This compound or its derivatives

  • Assay buffer

  • HTRF-compatible plate reader

Procedure:

  • In a microplate, add the test compound (this compound derivative) at various concentrations.

  • Add the JAK3 enzyme and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture for a specific time at a controlled temperature.

  • Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and acceptor).

  • Incubate to allow for antibody binding to the phosphorylated substrate.

  • Read the HTRF signal on a compatible plate reader.

  • Calculate the percent inhibition and determine the IC50 value of the compound.

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[21][25][26] Selective inhibition of JAK3 can block the signaling of cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte activation and proliferation.[24]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine (e.g., IL-2) Receptor γc Receptor Cytokine->Receptor JAK3 JAK3 Receptor->JAK3 Activates JAK1 JAK1 JAK3->JAK1 Trans-phosphorylates STAT STAT JAK1->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Transcription Cedrenyl_Derivative This compound Derivative Cedrenyl_Derivative->JAK3 Inhibits

References

Application Notes and Protocols for Cedrenyl Acetate in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate, a sesquiterpenoid ester derived from cedarwood oil, is recognized for its characteristic woody and sweet aroma, leading to its extensive use in the fragrance industry. Beyond its olfactory properties, preliminary studies have indicated a spectrum of biological activities, including α-glucosidase inhibition, antifungal effects, and potential immunomodulatory functions.[1][2] Its lipophilic nature and poor aqueous solubility present significant challenges for its formulation in experimental research, necessitating strategic approaches to ensure its bioavailability and activity in biological assays.[3]

These application notes provide comprehensive formulation strategies and detailed experimental protocols for the investigation of this compound in a research setting. The following sections offer guidance on preparing this compound for in vitro assays and outline methodologies to assess its biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulation strategies.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₈O₂[4][5][6]
Molecular Weight 264.4 g/mol [4][5][6]
Appearance White to pale yellow solid or viscous liquid[4]
Solubility Practically insoluble in water; Soluble in alcohols (e.g., ethanol) and oils.[3]
LogP ~5.3 - 6.21[6][7]
Stability Relatively stable under cool, dry, and dark conditions. Sensitive to heat and light.[3]

Formulation Strategies for In Vitro Research

Due to its hydrophobic nature, formulating this compound for aqueous-based in vitro assays requires careful consideration. The primary goal is to create a stable dispersion or solution that allows for accurate and reproducible experimental results.

Solvent-Based Formulations

For initial in vitro screening, a common approach is to dissolve this compound in a water-miscible organic solvent.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol.

  • Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO or ethanol.

    • For the bioassay, dilute the stock solution in the aqueous assay buffer to the final desired concentration.

  • Critical Consideration: The final concentration of the organic solvent in the assay should be kept to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity. A vehicle control (solvent without this compound) must be included in all experiments.

Surfactant-Based Formulations

Surfactants can be employed to create micellar solutions or stable emulsions of this compound in aqueous media.

  • Recommended Surfactants: Polysorbates (e.g., Tween® 20, Tween® 80), Pluronic® F-68.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).

    • Separately, prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC).

    • Slowly add the this compound stock solution to the surfactant solution while vortexing or sonicating to form a clear micellar solution or a stable emulsion.

    • The final formulation should be visually inspected for any signs of precipitation or instability.

Lipid-Based Formulations

For studies mimicking in vivo conditions, particularly oral delivery, lipid-based formulations can be utilized. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

  • Components:

    • Oils: Medium-chain triglycerides (MCTs), sesame oil, olive oil.

    • Surfactants: Cremophor® EL, Tween® 80.

    • Co-solvents: Ethanol, propylene glycol.

  • Protocol for a Simple SEDDS Formulation:

    • Mix this compound with the chosen oil, surfactant, and co-solvent in a clear glass vial.

    • Gently heat the mixture (e.g., to 40°C) and vortex until a homogenous solution is formed.

    • To test the self-emulsifying properties, add a small volume of the formulation to an aqueous medium and observe the formation of a fine emulsion.

Experimental Protocols

The following are detailed protocols for evaluating the key biological activities of this compound.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on the α-glucosidase enzyme, which is relevant to the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • This compound formulation

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of the this compound formulation in sodium phosphate buffer.

  • In a 96-well plate, add 50 µL of each this compound dilution to the respective wells.

  • Add 50 µL of acarbose solution to the positive control wells and 50 µL of buffer to the blank wells.

  • Add 50 µL of α-glucosidase solution (0.2 U/mL in buffer) to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of pNPG solution (5 mM in buffer) to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Data Presentation:

FormulationIC₅₀ (µM) [Illustrative]
This compound in 0.5% DMSO150
This compound in 1% Tween® 80125
Acarbose (Positive Control)250

Note: The IC₅₀ values are for illustrative purposes only and should be determined experimentally.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a fungal strain.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • This compound formulation

  • Antifungal drug (e.g., Fluconazole) as a positive control

  • 96-well microplate

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a fungal inoculum suspension and adjust its concentration to 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Prepare serial twofold dilutions of the this compound formulation in RPMI-1640 medium in a 96-well plate.

  • Add 100 µL of the fungal inoculum to each well containing the this compound dilutions.

  • Include a positive control (fungal inoculum with fluconazole), a growth control (fungal inoculum with vehicle), and a sterility control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Data Presentation:

Fungal StrainFormulationMIC (µg/mL) [Illustrative]
Candida albicansThis compound in 0.5% DMSO64
Aspergillus nigerThis compound in 0.5% DMSO128
Candida albicansFluconazole8
Aspergillus nigerFluconazole16

Note: The MIC values are for illustrative purposes only and should be determined experimentally.

In Vitro Immunotoxicity Assessment (Cytokine Release Assay)

This assay evaluates the potential of this compound to modulate the production of inflammatory cytokines by immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound formulation

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

  • 24-well cell culture plate

Protocol:

  • Seed the immune cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound formulation for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with vehicle only).

  • Collect the cell culture supernatants and centrifuge to remove any debris.

  • Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Data Presentation:

CytokineTreatmentConcentration (pg/mL) [Illustrative]
TNF-αVehicle + LPS2500
TNF-αThis compound (10 µM) + LPS1800
TNF-αThis compound (50 µM) + LPS950
IL-6Vehicle + LPS4000
IL-6This compound (10 µM) + LPS3200
IL-6This compound (50 µM) + LPS1500

Note: The concentration values are for illustrative purposes only and should be determined experimentally.

Visualization of Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and hypothetical signaling pathways that may be modulated by this compound based on the activities of structurally related sesquiterpenoids.

experimental_workflow cluster_formulation Formulation cluster_assays Biological Assays cedrenyl_acetate This compound solvent Solvent-Based (DMSO, Ethanol) cedrenyl_acetate->solvent surfactant Surfactant-Based (Tween® 80) cedrenyl_acetate->surfactant lipid Lipid-Based (SEDDS) cedrenyl_acetate->lipid alpha_glucosidase α-Glucosidase Inhibition solvent->alpha_glucosidase antifungal Antifungal Susceptibility solvent->antifungal immunotoxicity Immunotoxicity (Cytokine Release) surfactant->immunotoxicity

Caption: Experimental workflow for this compound.

hypothetical_signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway cedrenyl_acetate This compound (Hypothesized) ikk IKK cedrenyl_acetate->ikk Inhibition? ikb IκB ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus inflammation Inflammatory Genes (TNF-α, IL-6) nucleus->inflammation Transcription cedrenyl_acetate2 This compound (Hypothesized) ras Ras cedrenyl_acetate2->ras Modulation? raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors proliferation Cell Proliferation & Differentiation transcription_factors->proliferation

Caption: Hypothetical signaling pathways for this compound.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent experimentally determined values for this compound. The signaling pathways depicted are hypothetical and based on the known activities of other sesquiterpenoids; further research is required to elucidate the precise mechanisms of action of this compound. This document is intended for research purposes only.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cedrenyl acetate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Low or No Product Yield

Q1: I am getting a very low yield or no this compound at all. What are the possible causes and how can I fix it?

A1: Low or no yield in this compound synthesis is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot the problem:

  • Reagent Quality:

    • Cedrol: Ensure the starting cedrol is of high purity and dry. Impurities or moisture can interfere with the reaction.

    • Acetic Anhydride/Acetyl Chloride: Use fresh, unhydrolyzed reagents. Acetic anhydride can hydrolyze to acetic acid, which is less reactive. Acetyl chloride is highly reactive but also susceptible to hydrolysis.[1][2][3][4]

    • Catalyst: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not deactivated.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions.[5]

    • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction.

  • Work-up Procedure:

    • Premature Quenching: Quenching the reaction too early will result in a low yield.

    • Product Loss During Washing: Ensure proper phase separation during aqueous washes to avoid losing the product in the aqueous layer. Using a brine wash can help to reduce the solubility of the organic product in the aqueous phase.

Experimental Protocol: Basic this compound Synthesis

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cedrol in a suitable solvent like toluene.

  • Reagent Addition: Add a slight molar excess of acetic anhydride to the solution.[6] Then, carefully add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction's progress periodically by taking small aliquots for TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.[6]

DOT Script for Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cedrol Cedrol in Toluene reagents Acetic Anhydride + Acid Catalyst cedrol->reagents 1. Add reflux Heat to Reflux reagents->reflux 2. Heat monitoring Monitor by TLC/GC reflux->monitoring 3. Monitor cooling Cool to RT monitoring->cooling washing Wash with H2O & NaHCO3 cooling->washing 4. Quench separation Separate Layers washing->separation 5. Neutralize drying Dry over Na2SO4 separation->drying 6. Isolate evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation 7. Concentrate product Pure this compound distillation->product 8. Purify

Caption: General experimental workflow for the synthesis of this compound.

Presence of Impurities in the Final Product

Q2: My final product is not pure. What are the likely impurities and how can I remove them?

A2: Impurities in the final product can arise from unreacted starting materials, side products, or residual reagents.

  • Common Impurities:

    • Unreacted Cedrol: If the reaction did not go to completion, you will have residual cedrol.

    • Cedrene: This is a common byproduct formed from the acid-catalyzed dehydration of cedrol. This is more likely to occur at higher temperatures.[7][8][9]

    • Acetic Acid: Residual acetic acid from the hydrolysis of acetic anhydride may be present if the neutralization step was incomplete.

    • Polymeric materials: Under harsh acidic conditions, side reactions can lead to the formation of polymeric byproducts.

  • Purification Strategies:

    • Thorough Washing: Ensure complete neutralization of the acid catalyst and removal of acetic acid by washing with a saturated sodium bicarbonate solution.

    • Vacuum Distillation: This is the most effective method for separating this compound from less volatile impurities like unreacted cedrol and polymeric materials. Pay close attention to the boiling points and pressures to achieve good separation.

    • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed to separate this compound from closely related impurities.

DOT Script for Troubleshooting Impurities

impurity_troubleshooting cluster_solutions Solutions start Impure Product gcms Analyze by GC-MS start->gcms cedrol Unreacted Cedrol Present? gcms->cedrol cedrene Cedrene Present? gcms->cedrene acid Residual Acid Present? gcms->acid increase_time Increase Reaction Time/ Reagent Excess cedrol->increase_time optimize_temp Optimize Temperature (avoid excessive heat) cedrene->optimize_temp thorough_wash Improve Washing/ Neutralization Step acid->thorough_wash distill Re-purify by Vacuum Distillation increase_time->distill optimize_temp->distill thorough_wash->distill

Caption: Troubleshooting logic for identifying and addressing impurities.

Formation of an Emulsion During Work-up

Q3: I am getting a persistent emulsion during the aqueous work-up. How can I break it?

A3: Emulsion formation is a common problem in organic synthesis work-ups. Here are several techniques to address this issue:

  • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Patience: Sometimes, simply letting the mixture stand for a while can lead to separation.

  • Filtration: Filter the entire mixture through a pad of Celite.[10]

  • Solvent Evaporation: If emulsions are a recurring problem with a particular reaction, try evaporating the reaction solvent before the work-up and then redissolving the residue in the extraction solvent.[10][11]

  • Change of Solvent: Diluting the organic layer with a different solvent can sometimes break the emulsion.

Frequently Asked Questions (FAQs)

Reaction Optimization

Q4: How can I optimize the reaction conditions to maximize the yield of this compound?

A4: Optimizing reaction conditions is key to achieving high yields. Consider the following parameters:

  • Catalyst: The choice and amount of acid catalyst are critical. While strong acids like sulfuric acid are effective, they can also promote side reactions like the dehydration of cedrol. Milder catalysts like p-toluenesulfonic acid or the use of a heterogeneous catalyst such as H2SO4/SiO2 can offer a good balance between reaction rate and selectivity.[12][13]

  • Reactant Molar Ratio: A slight excess of acetic anhydride is generally used to drive the reaction to completion. However, a large excess can make purification more difficult. An optimized molar ratio of cedrol to acetic anhydride can significantly improve yield. For example, with a H2SO4/SiO2 catalyst, a 1:10 molar ratio of cedrol to acetic anhydride has been shown to be effective.[12][13]

  • Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures will lead to faster reaction rates but may also increase the formation of byproducts.[5] It is crucial to find the optimal balance where the reaction proceeds to completion in a reasonable time without significant degradation or side product formation. Monitoring the reaction is essential to determine the optimal reaction time.

Quantitative Data Summary

ParameterCondition 1Condition 2Condition 3
Catalyst H2SO4/SiO2p-Toluenesulfonic acidSulfuric Acid
Cedrol:Acetic Anhydride (molar ratio) 1:101:1.21:1.2
Temperature (°C) 80 (353 K)Reflux in Toluene (~111°C)Reflux in Toluene (~111°C)
Reaction Time (h) 204-6 (Monitored by TLC)2-4 (Monitored by TLC)
Yield (%) 88.7Typically 60-80Typically 60-80
Key Observation High yield with heterogeneous catalyst under specific conditions.[12][13]Good yield, less charring than H2SO4.Faster reaction, potential for more side products.

Choice of Acetylating Agent

Q5: Should I use acetic anhydride or acetyl chloride?

A5: Both acetic anhydride and acetyl chloride can be used for the acetylation of cedrol.

  • Acetic Anhydride: It is generally preferred because it is less volatile, less corrosive, and easier to handle than acetyl chloride. The byproduct of the reaction is acetic acid, which is relatively easy to remove.[1][14]

  • Acetyl Chloride: It is more reactive than acetic anhydride and may lead to faster reaction times.[3] However, it is more hazardous to work with due to its volatility and corrosive nature. The byproduct is hydrochloric acid, which needs to be neutralized.[14]

For most applications, acetic anhydride is the more practical and safer choice.

Purification

Q6: What are the key considerations for the vacuum distillation of this compound?

A6: Vacuum distillation is a critical step for obtaining pure this compound.

  • Pressure: The pressure should be low enough to allow the this compound to boil at a temperature below its decomposition point.

  • Temperature: The heating bath temperature should be set about 20-30°C higher than the boiling point of the compound at the given pressure.

  • Fractional Distillation: For the best separation of this compound from cedrol and other impurities, a fractional distillation column can be used.

  • Glassware: Ensure all glassware is clean and free of cracks to prevent implosion under vacuum.[15]

Safety

Q7: What are the main safety precautions to take during the synthesis of this compound?

A7: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: All manipulations involving volatile and corrosive reagents like acetyl chloride and strong acids should be performed in a well-ventilated fume hood.

  • Handling Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes. Strong acids are highly corrosive.

  • Heating: Use a heating mantle with a stirrer for uniform heating. Avoid localized overheating, which can lead to side reactions and decomposition.

References

Technical Support Center: Gas Chromatography (GC) Analysis of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the Gas Chromatography (GC) analysis of Cedrenyl acetate, specifically focusing on peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in a GC analysis?

A1: Peak tailing for this compound, a sesquiterpene acetate, is often indicative of secondary interactions between the analyte and active sites within the GC system. The most common causes include:

  • Active Sites: Interaction of the polar acetate group with active sites in the injection port liner, the column itself (especially at the inlet), or connections. These sites are often exposed silanol groups on glass surfaces.[1][2]

  • Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create an active surface, leading to peak tailing.[3][4]

  • Improper Column Installation: A poorly cut or improperly installed column can create dead volumes and turbulence in the flow path, causing peaks to tail.[1][2]

  • Suboptimal Inlet Temperature: If the inlet temperature is too low, it can lead to incomplete or slow vaporization of this compound, resulting in band broadening that can manifest as tailing.

Q2: My this compound peak is broader than expected. What are the likely causes?

A2: Peak broadening, or an increase in peak width, can be caused by several factors:

  • Suboptimal Flow Rate: The carrier gas flow rate may be too high or too low, moving it away from the optimal linear velocity for the column, which reduces separation efficiency.[5]

  • Slow Injection: A slow injection speed can introduce the sample into the inlet in a broad band, which translates to a broad peak.

  • Incorrect Temperature Program: A temperature ramp rate that is too slow can lead to excessive diffusion of the analyte on the column, causing the peak to broaden. Conversely, a ramp rate that is too fast may not provide adequate separation.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or broadened peaks.[2][5]

  • Dead Volume: Unswept volumes in the flow path, such as from poorly fitted connections, can cause the analyte band to spread out.

Q3: Which GC column is recommended for the analysis of this compound?

A3: For the analysis of sesquiterpene acetates like this compound, a mid-polarity column is often a good choice. A common and effective option is a column with a stationary phase of 50% phenyl-methylpolysiloxane. For fragrance analysis in general, polar columns like those with a polyethylene glycol (WAX) stationary phase are also frequently used, especially when analyzing a mixture of compounds with varying polarities. A standard column dimension for such analyses is 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

G start Peak Tailing Observed for This compound check_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) start->check_maintenance problem_solved1 Problem Resolved check_maintenance->problem_solved1 Tailing is Gone trim_column Trim 10-20 cm from Column Inlet check_maintenance->trim_column Tailing Persists problem_solved2 Problem Resolved trim_column->problem_solved2 Tailing is Gone check_method Review and Optimize GC Method Parameters trim_column->check_method Tailing Persists check_column Evaluate Column Health and Consider Replacement check_method->check_column

Step 1: Inlet Maintenance

The injection port is a common source of activity that can cause peak tailing.

  • Action: Replace the inlet liner, septum, and any O-rings. Use a deactivated liner, preferably one with glass wool, to ensure complete vaporization and trap non-volatile residues.

  • Rationale: The liner and septum are consumable parts that can become contaminated or active over time.[1][2]

Step 2: Column Inlet Trimming

If inlet maintenance does not resolve the issue, the front of the column may be contaminated.

  • Action: Trim 10-20 cm from the inlet of the column. Ensure the cut is clean and at a 90-degree angle.

  • Rationale: Contaminants from the sample matrix can accumulate at the head of the column, creating active sites. Removing this section can restore inertness.[1]

Step 3: Method Parameter Optimization

Suboptimal GC parameters can contribute to peak tailing.

  • Action:

    • Increase Inlet Temperature: Ensure the inlet temperature is sufficient for rapid and complete vaporization of this compound (e.g., 250 °C).

    • Optimize Temperature Program: A slightly faster ramp rate may reduce interaction time with any active sites.

  • Rationale: Incomplete vaporization can lead to a slow transfer of the analyte to the column, causing tailing.

Step 4: Column Evaluation

If the problem persists, the column itself may be degraded.

  • Action: Condition the column according to the manufacturer's instructions. If tailing continues, the column may need to be replaced.

  • Rationale: Over time and with exposure to oxygen at high temperatures, the stationary phase can degrade, leading to active sites throughout the column.

Guide 2: Addressing Peak Broadening

This guide outlines steps to diagnose and correct broad peaks for this compound.

G start Broad Peak Observed for This compound check_flow Verify Carrier Gas Flow Rate start->check_flow optimize_injection Optimize Injection Parameters check_flow->optimize_injection Flow Rate Correct adjust_temp_program Adjust Temperature Program optimize_injection->adjust_temp_program Injection Optimized check_concentration Evaluate Sample Concentration adjust_temp_program->check_concentration Broadening Persists problem_solved Problem Resolved check_concentration->problem_solved

Step 1: Verify Carrier Gas Flow Rate

An incorrect flow rate is a common cause of peak broadening.

  • Action: Check and adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type.

  • Rationale: The van Deemter equation describes the relationship between linear velocity and column efficiency. Operating at the optimal flow rate minimizes peak broadening.[5]

Step 2: Optimize Injection Parameters

The injection technique significantly impacts the initial bandwidth of the analyte.

  • Action:

    • Injection Mode: For trace analysis, a splitless injection is often used. Ensure the splitless hold time is optimized to transfer the analyte to the column efficiently without introducing excessive solvent, which can cause peak broadening.[8] A typical splitless hold time is 0.5-1.0 minutes.

    • Injection Volume: Reduce the injection volume to avoid overloading the column.

  • Rationale: A slow transfer from the inlet to the column results in a broad initial band and, consequently, a broad chromatographic peak.[6]

Step 3: Adjust Temperature Program

The temperature program affects analyte diffusion on the column.

  • Action: Increase the temperature ramp rate. For example, if you are using a 5 °C/min ramp, try 10 °C/min.

  • Rationale: A faster ramp rate reduces the time the analyte spends on the column, minimizing band broadening due to diffusion.[9]

Step 4: Evaluate Sample Concentration

Injecting a sample that is too concentrated can lead to peak broadening and fronting.

  • Action: Dilute the sample and reinject.

  • Rationale: Column overload occurs when the amount of analyte exceeds the capacity of the stationary phase at that point on the column.[2]

Data Presentation

The following tables illustrate the expected impact of key GC parameters on the peak shape of this compound. The data is representative and serves as a guideline for optimization.

Table 1: Effect of Inlet Temperature on this compound Peak Shape

Inlet Temperature (°C)Peak Asymmetry (As)Peak Width at Half Height (s)
2001.83.5
2251.42.8
2501.12.2
2751.12.1

Conditions: 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column, Oven: 100°C (1 min) to 280°C at 10°C/min, Carrier Gas: Helium at 1.2 mL/min, Splitless injection.

Table 2: Effect of Oven Temperature Ramp Rate on this compound Peak Shape

Ramp Rate (°C/min)Peak Asymmetry (As)Peak Width at Half Height (s)
51.23.0
101.12.2
151.11.8
201.21.6

Conditions: 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column, Inlet: 250°C, Oven: 100°C (1 min) to 280°C, Carrier Gas: Helium at 1.2 mL/min, Splitless injection.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis

This protocol is suitable for the preparation of this compound from a fragrance oil or cosmetic product for GC analysis.

  • Sample Weighing: Accurately weigh approximately 0.1 g of the sample into a 10 mL volumetric flask.

  • Dilution: Dilute the sample to the mark with a suitable solvent such as acetone or methyl tert-butyl ether (MTBE). Ensure the solvent is of high purity (e.g., HPLC grade).

  • Mixing: Mix the solution thoroughly by vortexing for 30 seconds.

  • Filtration (if necessary): If the sample contains particulates, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

  • Internal Standard (for quantitative analysis): If quantification is required, add a known concentration of an internal standard (e.g., tetradecane) to the final solution.

Protocol 2: Recommended GC Method for this compound Analysis

This protocol provides a starting point for the GC analysis of this compound.

  • GC System: Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Splitless Hold Time: 0.75 min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C

    • Hold Time: 1 min

    • Ramp: 10 °C/min to 280 °C

    • Final Hold Time: 5 min

  • Detector:

    • FID:

      • Temperature: 300 °C

      • Hydrogen Flow: 40 mL/min

      • Air Flow: 400 mL/min

      • Makeup Gas (N2 or He): 25 mL/min

    • MS:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Scan Range: m/z 40-400

References

Technical Support Center: Cedrenyl Acetate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Cedrenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to three main degradation pathways:

  • Hydrolysis: As an ester, this compound can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield cedrol and acetic acid. This is often the most common degradation pathway in aqueous or hydro-alcoholic formulations.[1]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the oxidation of the cedrene backbone. This can result in the formation of various oxygenated derivatives such as epoxides, alcohols, ketones, and aldehydes, potentially altering the fragrance profile.

  • Photodegradation: this compound may be sensitive to light, especially UV radiation.[1] Photodegradation can lead to the formation of free radicals, initiating a cascade of reactions that can result in discoloration and changes in odor.[2]

Q2: What is the general stability of this compound in cosmetic formulations?

This compound is considered relatively stable in many common cosmetic bases such as alcoholic lotions, antiperspirants, shampoos, and soaps when stored under recommended conditions (cool, dark, and in a sealed container).[3] However, its stability can be influenced by the formulation's pH, the presence of oxidizing or reducing agents, and exposure to light and heat.[1]

Q3: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH. As an ester, it is most stable in a neutral to slightly acidic pH range.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis can occur, leading to the formation of cedrol and acetic acid.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) is typically faster and more pronounced than acid-catalyzed hydrolysis, also resulting in cedrol and acetic acid.[1]

Q4: Is this compound sensitive to temperature?

Yes, elevated temperatures can accelerate the degradation of this compound. High temperatures can increase the rate of hydrolysis and oxidation. For optimal stability, it is recommended to store this compound and formulations containing it in a cool place, avoiding prolonged exposure to high temperatures.

Q5: What are the known incompatibilities of this compound?

This compound should not be formulated with strong oxidizing agents, strong acids, or strong bases, as these can promote its degradation.[1] It is also advisable to assess its compatibility with other reactive ingredients on a case-by-case basis through stability testing.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Observed Potential Cause Troubleshooting Steps
Change in Odor Profile Hydrolysis of this compound to cedrol and acetic acid. Oxidation of the cedrene backbone.- Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products. - Check and adjust the pH of the formulation to a more neutral range (pH 5-7). - Consider adding an antioxidant (e.g., BHT, Tocopherol) to the formulation. - Ensure storage in a tightly sealed container to minimize exposure to air.
Discoloration (e.g., yellowing) Photodegradation or oxidation.- Protect the product from light using opaque or UV-protective packaging.[2] - Incorporate a UV absorber into the formulation. - Purge the headspace of the container with an inert gas (e.g., nitrogen) before sealing.
Decrease in this compound Concentration Over Time Hydrolysis, oxidation, or photodegradation.- Conduct a forced degradation study to identify the primary degradation pathway under your experimental conditions. - Optimize storage conditions (temperature, light exposure, headspace). - Review the formulation for incompatible ingredients.
Phase Separation in Emulsions Degradation of this compound leading to changes in polarity. Interaction with other formulation components.- Investigate the stability of the emulsion base without this compound. - Analyze the separated phases to determine the distribution of this compound and its degradation products. - Consider adjusting the emulsifier system or adding a stabilizer.

Data Presentation

Table 1: Summary of this compound Stability

Parameter Condition Observed Effect Primary Degradation Pathway
pH Acidic (pH < 4)Moderate degradationHydrolysis
Neutral (pH 6-7)Generally stable-
Alkaline (pH > 8)Significant degradationHydrolysis (Saponification)
Temperature Elevated (>40°C)Accelerated degradationHydrolysis, Oxidation
Light UV ExposureDegradation, DiscolorationPhotodegradation
Oxygen Presence of AirPotential for degradationOxidation

Table 2: Representative Quantitative Data for Ester Hydrolysis (Adapted from similar esters)

Condition Half-life (t½) Reference Compound
0.1 M HCl at 25°C~ 150 daysGeneric Terpenoid Ester
pH 7 at 25°C> 1 yearGeneric Terpenoid Ester
0.1 M NaOH at 25°C~ 2 daysGeneric Terpenoid Ester

Note: This data is illustrative and based on the behavior of similar ester compounds. Actual degradation rates for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • GC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidation: Dissolve this compound in methanol and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of this compound in a quartz vial to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be kept in the dark.

  • Thermal Degradation: Store a sample of this compound at 60°C for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by GC-MS to identify and quantify this compound and any degradation products.

Protocol 2: Quantification of this compound and Cedrol by GC-MS

Objective: To develop a quantitative method for the analysis of this compound and its primary hydrolysis product, cedrol.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM)

    • This compound: Monitor characteristic ions (e.g., m/z 204, 161, 119)

    • Cedrol: Monitor characteristic ions (e.g., m/z 222, 207, 150)

Procedure:

  • Prepare a series of calibration standards of this compound and cedrol in a suitable solvent (e.g., hexane).

  • Prepare samples by extracting a known amount of the formulation with hexane, followed by drying over anhydrous sodium sulfate and dilution to a suitable concentration.

  • Inject 1 µL of each standard and sample into the GC-MS system.

  • Construct calibration curves for this compound and cedrol by plotting peak area against concentration.

  • Quantify the amount of this compound and cedrol in the samples using the calibration curves.

Mandatory Visualization

cedrenyl_acetate This compound hydrolysis Hydrolysis (Acid/Base) cedrenyl_acetate->hydrolysis oxidation Oxidation (Air/Oxidizing Agents) cedrenyl_acetate->oxidation photodegradation Photodegradation (UV Light) cedrenyl_acetate->photodegradation cedrol Cedrol hydrolysis->cedrol acetic_acid Acetic Acid hydrolysis->acetic_acid oxygenated_products Oxygenated Products (Epoxides, Alcohols, Ketones) oxidation->oxygenated_products radical_species Radical Species photodegradation->radical_species

Caption: Primary degradation pathways of this compound.

start Start: Sample with This compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress extraction Sample Extraction (e.g., LLE with Hexane) stress->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification of This compound analysis->quantification identification Identification of Degradation Products analysis->identification end End: Stability Profile quantification->end identification->end

Caption: Experimental workflow for a forced degradation study.

odor_change Odor Change Detected check_ph Check pH of Formulation odor_change->check_ph gcms_analysis Perform GC-MS Analysis odor_change->gcms_analysis is_ph_extreme pH Extreme? (<4 or >8) check_ph->is_ph_extreme hydrolysis_confirmed Hydrolysis Confirmed gcms_analysis->hydrolysis_confirmed oxidation_products Oxidation Products Found? gcms_analysis->oxidation_products is_ph_extreme->gcms_analysis No adjust_ph Adjust pH to Neutral is_ph_extreme->adjust_ph Yes stable Formulation Stabilized adjust_ph->stable hydrolysis_confirmed->adjust_ph add_antioxidant Add Antioxidant oxidation_products->add_antioxidant add_antioxidant->stable

Caption: Troubleshooting logic for odor profile changes.

References

Technical Support Center: Optimization of Cedrenyl Acetate Extraction from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Cedrenyl acetate from biomass.

Frequently Asked Questions (FAQs)

Q1: What is the most common biomass source for this compound extraction?

This compound is predominantly found in and extracted from the essential oil of cedarwood, particularly from species such as Cedrus atlantica and Juniperus virginiana. It can also be synthesized from cedrol, a major component of cedarwood oil.

Q2: I am experiencing low yields of this compound. What are the potential causes and solutions?

Low extraction yields can stem from several factors. Here are some common issues and their remedies:

  • Inadequate Biomass Preparation: The particle size of the biomass is crucial. Large wood chips will have a smaller surface area, leading to inefficient extraction.

    • Solution: Grind the cedarwood into a fine powder to maximize the surface area available for solvent or supercritical fluid penetration.

  • Suboptimal Extraction Parameters: Each extraction method has optimal parameters that significantly influence the yield.

    • Solution: Refer to the detailed experimental protocols and data tables below to ensure you are using optimized conditions for your chosen method (SFE, SFME, or UAE).

  • Solvent Selection (for UAE): The polarity of the solvent plays a key role in the extraction efficiency of terpenoid acetates.

    • Solution: this compound is soluble in organic solvents like ethanol and methanol. A mixture of a nonpolar and a polar solvent can also be effective. Experiment with different solvent systems to find the optimal one for your specific biomass.

  • Degradation of Target Compound: High temperatures, especially in the presence of acidic conditions, can lead to the degradation of cedrol, a precursor to this compound, and potentially the acetate itself.

    • Solution: For thermal methods like SFE and SFME, carefully control the temperature to avoid degradation. Lower temperatures in SFE (e.g., 25°C) have been shown to yield a higher ratio of cedrol to its degradation products.

Q3: My this compound extract contains a high level of impurities. How can I improve its purity?

Purity issues often arise from the co-extraction of other compounds from the biomass.

  • Fractional Distillation: This is a common method for purifying essential oils. By carefully controlling the temperature and pressure, you can separate this compound from other components with different boiling points.

  • Chromatography: Column chromatography using silica gel is an effective method for purifying this compound. A gradient elution with a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) can separate the desired compound from other constituents of the crude extract.

  • Selective Extraction Parameters: Optimizing the extraction parameters can also improve selectivity. For instance, in SFE, adjusting the pressure and temperature can target the solubility of specific compounds, leaving others behind.

Q4: Can this compound degrade during the extraction process?

Yes, degradation is a possibility, particularly with methods that employ heat. High temperatures can cause the deacetylation of this compound back to cedrol and acetic acid. Additionally, cedrol itself can dehydrate to form cedrene under high temperatures and acidic conditions, which can be present in the biomass. It is crucial to operate within optimized temperature ranges to minimize degradation.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different extraction methods for cedarwood oil, the primary source of this compound.

Table 1: Supercritical Fluid Extraction (SFE) of Cedarwood Oil

ParameterRangeOptimal Value/ObservationReference
Pressure 1500 - 6000 psiHigher pressure generally increases yield. 41.4 MPa (approx. 6000 psi) showed good results.[1]
Temperature 25 - 100 °CLower temperatures (25°C) favor a higher ratio of cedrol to cedrene, suggesting less degradation.[2][3]
Extraction Time -The rate of extraction is highest under supercritical conditions (100°C and 6000 psi).[2][3]
Yield 3.55 - 4.4%SFE generally provides a higher yield compared to steam distillation (1.3%).[2][4]

Table 2: Solvent-Free Microwave Extraction (SFME) of Essential Oils from Woody Biomass

ParameterRangeOptimal Value/ObservationReference
Microwave Power 150 - 800 WOptimal power depends on the biomass; for some woody plants, 450-600W is effective.[5]
Extraction Time 15 - 60 minSignificantly shorter than hydrodistillation (which can take hours). 30 minutes is often sufficient.[6]
Moisture Content -The in-situ water of the plant material is used for extraction.[6]
Yield VariableOften higher than hydrodistillation and yields oils with more oxygenated compounds.[6]

Table 3: Ultrasound-Assisted Extraction (UAE) of Terpenoids

ParameterRangeOptimal Value/ObservationReference
Ultrasonic Power 50 - 600 WHigher power can increase extraction efficiency but may also lead to degradation if not controlled.[2][3]
Frequency 20 - 50 kHz20 kHz is a common frequency for UAE of botanicals.[3]
Temperature 25 - 60 °CHigher temperatures can enhance mass transfer but risk degrading heat-sensitive compounds.[3]
Solvent to Solid Ratio 1:10 - 1:20 g/mLA higher ratio can improve extraction but also increases solvent usage.[3]
Extraction Time 10 - 60 minSignificantly shorter than maceration.[3]

Experimental Protocols

Supercritical Fluid Extraction (SFE) of this compound from Cedarwood
  • Biomass Preparation: Grind dried cedarwood chips into a fine powder (e.g., <0.5 mm particle size).

  • Extraction Vessel Loading: Pack the powdered cedarwood into the extraction vessel.

  • Parameter Setup:

    • Set the extraction temperature to 40-50°C to minimize thermal degradation.

    • Set the extraction pressure to 20-30 MPa.

    • Use a CO₂ flow rate of 2-4 L/min.

  • Extraction: Pump supercritical CO₂ through the extraction vessel for a predetermined time (e.g., 60-120 minutes).

  • Separation and Collection: Depressurize the CO₂ in a separator to precipitate the extracted oil. Collect the crude cedarwood oil.

  • Analysis: Quantify the this compound content in the extract using Gas Chromatography-Mass Spectrometry (GC-MS).

Solvent-Free Microwave Extraction (SFME) of this compound from Cedarwood
  • Biomass Preparation: Use fresh cedarwood with its natural moisture content, or rehydrate dried powder to approximately 50-60% moisture.

  • Reactor Loading: Place the prepared cedarwood (e.g., 500 g) into a microwave reactor without any additional solvent.

  • Apparatus Setup: Connect the reactor to a Clevenger-type apparatus for continuous condensation and collection of the essential oil.

  • Microwave Irradiation:

    • Set the microwave power to 400-600 W.

    • Irradiate for 30-45 minutes. The internal heating of the water within the plant material will cause the cells to rupture and release the essential oil.

  • Collection: The essential oil is evaporated with the in-situ water, condensed, and collected in the Clevenger apparatus.

  • Analysis: Dry the collected oil over anhydrous sodium sulfate and analyze for this compound content using GC-MS.

Ultrasound-Assisted Extraction (UAE) of this compound from Cedarwood
  • Biomass Preparation: Grind dried cedarwood into a fine powder.

  • Mixture Preparation:

    • Place a known amount of the powdered biomass (e.g., 20 g) into an extraction vessel.

    • Add a suitable solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 g/mL).

  • Sonication:

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 200-400 W) and frequency (e.g., 20 kHz).

    • Maintain the extraction temperature at a controlled level (e.g., 40-50°C) using a cooling water bath.

    • Sonicate for a specified duration (e.g., 30 minutes).

  • Separation: Filter the mixture to separate the extract from the solid biomass residue.

  • Solvent Removal: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain the crude cedarwood oil.

  • Analysis: Determine the this compound concentration in the crude extract by GC-MS.

Mandatory Visualizations

SFE_Workflow Biomass Cedarwood Biomass Grinding Grinding Biomass->Grinding Extractor Extraction Vessel Grinding->Extractor Separator Separator Extractor->Separator CO2 + Extract CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Heater->Extractor Supercritical CO2 Separator->CO2_Tank Recycled CO2 Collection Crude Extract Collection Separator->Collection Analysis GC-MS Analysis Collection->Analysis

Caption: Supercritical Fluid Extraction (SFE) Workflow.

SFME_Workflow Biomass Fresh/Rehydrated Cedarwood Reactor Microwave Reactor Biomass->Reactor Condenser Condenser Reactor->Condenser Vapor (Water + Oil) Microwave Microwave Generator Microwave->Reactor Irradiation Clevenger Clevenger Apparatus Condenser->Clevenger Clevenger->Reactor Recycled Water Collection Essential Oil Collection Clevenger->Collection Separated Oil Analysis GC-MS Analysis Collection->Analysis

Caption: Solvent-Free Microwave Extraction (SFME) Workflow.

UAE_Workflow Biomass Powdered Cedarwood Vessel Extraction Vessel Biomass->Vessel Solvent Solvent (e.g., Ethanol) Solvent->Vessel Filtration Filtration Vessel->Filtration Sonication Ultrasonic Probe/Bath Sonication->Vessel Sonication Evaporation Rotary Evaporation Filtration->Evaporation Liquid Extract Collection Crude Extract Collection Evaporation->Collection Analysis GC-MS Analysis Collection->Analysis

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

References

Troubleshooting crystallization processes for Cedrenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of Cedrenyl acetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" and not forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is supersaturated at a temperature above the melting point of the solute.

  • Immediate Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the supersaturation level.

    • Allow the solution to cool more slowly to provide more time for nucleation and crystal growth.

  • Preventative Measures:

    • Solvent System Adjustment: Consider using a solvent system where this compound is less soluble at room temperature.

    • Seeding: Introduce a seed crystal of pure this compound to the cooled solution to encourage nucleation.

    • Lower Cooling Rate: Insulate the crystallization vessel to slow down the cooling process.

Q2: The yield of my this compound crystals is very low. How can I improve it?

A low yield can be attributed to several factors, including the choice of solvent and the cooling process.

  • Troubleshooting Steps:

    • Check Mother Liquor: Evaporate a small amount of the filtrate (mother liquor). A significant amount of solid residue indicates that a substantial portion of your product remains dissolved.

    • Solvent Selection: The ideal solvent will dissolve this compound when hot but have very low solubility at cooler temperatures. Experiment with different solvent systems.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation, but be mindful that this can sometimes trap impurities.

Q3: The this compound crystals are forming too quickly and appear impure. How can I control the crystal growth?

Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Methods to Slow Crystal Growth:

    • Slower Cooling: As mentioned previously, a slower cooling rate is crucial for the formation of larger, purer crystals.

    • Solvent Volume: Using a slightly larger volume of the hot solvent than the minimum required for dissolution can slow down the onset of crystallization.

    • Stirring: Avoid vigorous stirring during the cooling phase, as this can promote rapid nucleation. Gentle or no stirring is often preferred.

Q4: No crystals are forming, even after the solution has cooled. What is the issue?

The absence of crystal formation is typically due to either insufficient supersaturation or nucleation issues.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.

    • Seeding: Add a small crystal of pure this compound.

    • Concentration: If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent and allow it to cool again.

    • Antisolvent: If using a single solvent system, the addition of a miscible "antisolvent" (in which this compound is insoluble) can induce precipitation. This should be done slowly and with care to avoid oiling out.

Frequently Asked Questions (FAQs)

What are the most suitable solvents for crystallizing this compound?

This compound is soluble in alcohols and other organic solvents but insoluble in water.[1] Common solvent systems for recrystallization include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[2] The choice of solvent will depend on the specific impurities you are trying to remove.

What is the typical appearance of this compound?

This compound can exist as a pale yellow clear oily liquid or as a solid.[3] The crystalline form appears as white crystals.[4][5]

At what temperature should I store this compound?

It is recommended to store this compound in a cool, dry, and well-ventilated place, away from direct sunlight.[6]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular FormulaC₁₇H₂₆O₂[7]
Molecular Weight262.4 g/mol [7]
AppearancePale yellow clear oily liquid to solid[3]
Solubility in Water0.6203 mg/L @ 25 °C (estimated)[3]
Solubility in AlcoholSoluble[3]
LogP (o/w)5.365 (estimated)[3]

Experimental Protocols

Protocol: Recrystallization of this compound from Ethanol/Water

This protocol provides a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize yield, you can subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure this compound Crystals dry->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_crystallization cluster_oiling_out Issue: Oiling Out cluster_low_yield Issue: Low Yield cluster_no_crystals Issue: No Crystals Formed start Crystallization Issue Observed reheat Reheat to Dissolve Oil start->reheat Liquid droplets form check_mother_liquor Check Mother Liquor start->check_mother_liquor Few or no crystals scratch Scratch Inner Surface of Flask start->scratch Clear solution, no crystals add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool change_solvent Optimize Solvent System check_mother_liquor->change_solvent cool_further Ensure Adequate Cooling change_solvent->cool_further seed Add Seed Crystal scratch->seed concentrate Evaporate Some Solvent seed->concentrate

Caption: Troubleshooting decision tree for this compound crystallization.

References

Minimizing byproduct formation in Cedrenyl acetate chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the chemical synthesis of Cedrenyl Acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical reaction for synthesizing this compound?

This compound is most commonly synthesized through the esterification of cedrol with acetic anhydride. Cedrol, a tertiary alcohol, is the primary precursor, which is readily available from the fractional distillation of cedarwood oil. The reaction involves the acetylation of the hydroxyl group of cedrol.

Q2: What are the common byproducts in the synthesis of this compound?

The two most common byproducts encountered during the synthesis of this compound are:

  • Cedrene: This is the primary byproduct, formed through the dehydration of the starting material, cedrol. This side reaction is particularly favored by acidic conditions and higher temperatures.

  • Unreacted Cedrol: Incomplete reaction will result in the presence of the starting material in the final product mixture.

Additionally, hydrolysis of the desired product, this compound, back to cedrol and acetic acid can occur, especially during the workup phase if aqueous acidic conditions are prolonged.

Q3: Can isomerization of the cedrenyl skeleton occur during the reaction?

While rearrangements are a possibility in terpene chemistry under acidic conditions, the primary concern during the acetylation of cedrol is dehydration to cedrene. Natural cedrol extracted from cedarwood oil can be a mixture of isomers.[1] If a specific stereoisomer of this compound is required, it is crucial to start with a stereochemically pure cedrol isomer. The acetylation reaction itself, particularly when using a pyridine catalyst, is not reported to be a major cause of isomerization.

Q4: How can I monitor the progress of the reaction?

The progress of the acetylation of cedrol can be effectively monitored using thin-layer chromatography (TTC). A spot of the reaction mixture is compared with a spot of the starting material (cedrol). The reaction is considered complete when the cedrol spot is no longer visible on the TLC plate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Product: Prolonged exposure to aqueous acid during workup can hydrolyze the ester back to cedrol. 3. Suboptimal Catalyst: The catalyst may be inefficient or used in an incorrect amount.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC to ensure all the cedrol has been consumed. 2. Minimize the time for the aqueous workup steps. Ensure prompt neutralization of any acidic solutions. 3. Pyridine is an effective catalyst. Ensure it is used in sufficient quantity, often as the solvent itself.
High Percentage of Cedrene in Product 1. Acidic Catalyst: The use of strong acid catalysts (e.g., sulfuric acid) promotes the dehydration of cedrol to cedrene. 2. High Reaction Temperature: Elevated temperatures can favor the elimination reaction (dehydration) over substitution (acetylation).1. Use a basic catalyst like pyridine instead of a strong acid. Pyridine will catalyze the acetylation without promoting dehydration. 2. Conduct the reaction at a lower temperature. While this may require a longer reaction time, it will significantly reduce the formation of cedrene.
Presence of Unreacted Cedrol 1. Insufficient Acetic Anhydride: The molar ratio of acetic anhydride to cedrol may be too low. 2. Short Reaction Time: The reaction was stopped before all the cedrol could react.1. Use a slight excess of acetic anhydride to ensure the complete conversion of cedrol. 2. Continue the reaction, monitoring by TLC, until the cedrol spot is no longer visible.
Difficulty in Purifying this compound 1. Similar Boiling Points of Product and Byproduct: this compound and cedrene have relatively close boiling points, making separation by simple distillation challenging. 2. Contamination with Acetic Acid and Pyridine: These reagents can be difficult to remove completely.1. Employ fractional vacuum distillation for the purification. The lower pressure will reduce the boiling points and the fractional column will provide better separation. 2. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acetic acid and neutralize the organic layer.

Data Presentation

The following table summarizes quantitative data from various experimental protocols for the synthesis of this compound, allowing for a direct comparison of how different reaction conditions can affect the final yield and purity.

Protocol IDCatalystMolar Ratio (Cedrol:Acetic Anhydride)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
AP-01Pyridine1 : 1.51080485>95
AP-02Sodium Acetate1 : 25100678>92
AP-03Sulfuric Acid1 : 1.2260392>97

Note: While the sulfuric acid catalyzed reaction shows high yield and purity, it is more prone to the formation of the cedrene byproduct through dehydration.

Experimental Protocols

Key Experiment: Acetylation of Cedrol using Acetic Anhydride and Pyridine

This protocol is designed to minimize the formation of byproducts, particularly the dehydration product, cedrene.

Materials:

  • Cedrol

  • Acetic Anhydride (freshly opened or distilled)

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus (for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cedrol (1 equivalent) in anhydrous pyridine. The pyridine can be used as the solvent.

  • Addition of Acetic Anhydride: Cool the mixture in an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 80°C). Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching the Reaction: Once the reaction is complete (as indicated by the disappearance of the cedrol spot on TLC), cool the mixture to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove the pyridine.

    • Wash with water.

    • Wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

    • Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by fractional vacuum distillation.

    • The boiling point of α-cedrene is approximately 261-262°C at atmospheric pressure.[2][3][4][5]

    • The boiling point of this compound is higher, around 200-203°C at atmospheric pressure, though some sources report it as high as 332-333°C.[6][7][8][9]

    • Under vacuum, these boiling points will be significantly lower. Collect the fraction corresponding to the boiling point of this compound under the specific vacuum conditions used.

Mandatory Visualizations

reaction_pathway Cedrol Cedrol CedrenylAcetate This compound (Desired Product) Cedrol->CedrenylAcetate Acetylation Cedrene Cedrene (Byproduct) Cedrol->Cedrene Dehydration AceticAnhydride Acetic Anhydride AceticAnhydride->CedrenylAcetate Pyridine Pyridine (Catalyst) Pyridine->CedrenylAcetate AcidCatalyst Acid Catalyst / High Temp AcidCatalyst->Cedrene

Caption: Reaction pathways in this compound synthesis.

experimental_workflow Start Start: Cedrol + Pyridine AddReagent Add Acetic Anhydride Start->AddReagent Reaction Heat and Stir (Monitor by TLC) AddReagent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Fractional Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product Byproduct Byproducts Removed (Cedrene, Pyridine, Acetic Acid) Purification->Byproduct

Caption: Experimental workflow for this compound synthesis.

References

Technical Support Center: Synthesis and Purification of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the purity of synthesized Cedrenyl acetate. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and economically viable method for synthesizing this compound is the semi-synthetic acetylation of cedrol.[1] Cedrol, a tricyclic sesquiterpene alcohol, is readily available as a major constituent of cedarwood oil.[1][2] The synthesis involves an esterification reaction where the hydroxyl group of cedrol is converted to an acetate ester using an acetylating agent like acetic anhydride, often in the presence of an acid catalyst.[2]

Q2: What are the common impurities encountered during the synthesis of this compound?

During the synthesis of this compound through the acetylation of cedrol, several impurities can arise. These typically include:

  • Unreacted Cedrol: The starting tertiary alcohol may not fully react, leading to its presence in the crude product.

  • Excess Acetic Anhydride and Acetic Acid: These reagents are often used in excess to drive the reaction to completion and will be present in the final mixture. Acetic acid is also a byproduct of the reaction when using acetic anhydride.

  • Byproducts from Side Reactions: Although specific side products for cedrol acetylation are not extensively detailed in the provided results, esterification of tertiary alcohols can sometimes lead to elimination byproducts (alkenes) under acidic conditions.

  • Solvent Residues: Solvents used during the reaction or workup may remain in the crude product.

Q3: What are the recommended methods for purifying synthesized this compound?

The primary methods for purifying crude this compound are:

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is effective for removing more volatile impurities.

  • Column Chromatography: This is a versatile method for separating compounds based on their polarity. It is particularly useful for removing both polar and non-polar impurities.

  • Recrystallization: This method is highly effective for obtaining high-purity crystalline this compound, especially when the crude product is a solid or can be induced to crystallize.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). Consider increasing the reaction time or the amount of the acetylating agent. The use of a suitable catalyst, such as sulfuric acid, can also improve the reaction rate and yield.

  • Possible Cause: Loss of product during workup.

    • Solution: During aqueous washes, ensure proper phase separation to avoid loss of the organic layer containing the product. Minimize the number of transfer steps to reduce mechanical losses.

Problem 2: Low Purity of this compound After Initial Purification

  • Possible Cause: Inefficient purification method for the specific impurities present.

    • Solution: Analyze the impurity profile of your crude product using techniques like GC-MS.[3] Based on the nature of the impurities (e.g., polarity, boiling point), select the most appropriate purification technique or a combination of techniques. For instance, if unreacted cedrol (a polar impurity) is the main contaminant, column chromatography would be very effective.

  • Possible Cause: Improper execution of the purification technique.

    • Solution: Review and optimize the parameters of your chosen purification method. For column chromatography, ensure proper solvent system selection and column packing. For distillation, maintain a slow and steady distillation rate. For recrystallization, select an appropriate solvent system and control the cooling rate.

Problem 3: Product is an Oil and Difficult to Purify by Recrystallization

  • Possible Cause: Presence of impurities that inhibit crystallization.

    • Solution: First, attempt to purify the oil using column chromatography to remove the impurities that may be preventing crystallization. The purified, oil-based product may then be more amenable to recrystallization.

  • Possible Cause: this compound can exist as a liquid or a low-melting solid depending on its isomeric composition and purity.[4]

    • Solution: If the product is inherently an oil at room temperature, recrystallization may not be feasible. In this case, fractional distillation or column chromatography are the preferred methods for purification.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Boiling Point Differences>95%Effective for large quantities; good for removing volatile impurities.May not effectively separate impurities with similar boiling points; thermal degradation of the product is a risk.
Column Chromatography Polarity Differences>98%Highly versatile; can separate a wide range of impurities.Can be time-consuming and requires significant amounts of solvent; may have lower recovery.
Recrystallization Solubility Differences>99% (for crystalline form)Can yield very high-purity product; relatively simple and cost-effective.Only applicable to solid compounds; yield can be lower due to solubility of the product in the mother liquor.

Note: The typical purity achieved can vary depending on the initial purity of the crude product and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Sample Loading: Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Heating: Gently heat the flask using a heating mantle.

  • Distillation: Slowly increase the temperature and collect the fraction that distills at the boiling point of this compound (boiling point is >200 °C, so vacuum distillation is recommended to prevent degradation).[2]

  • Analysis: Analyze the purity of the collected fraction using GC-MS or HPLC.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions using TLC to identify those containing the pure this compound. Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/water, methanol/acetone, or ethyl acetate/heptane).[1]

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cedrol Cedrol reaction Acetylation Reaction cedrol->reaction reagents Acetic Anhydride, Catalyst reagents->reaction crude_product Crude this compound reaction->crude_product distillation Fractional Distillation crude_product->distillation Method 1 chromatography Column Chromatography crude_product->chromatography Method 2 recrystallization Recrystallization crude_product->recrystallization Method 3 analysis GC-MS / HPLC Analysis distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of Synthesized this compound check_impurities Identify Impurities (GC-MS Analysis) start->check_impurities unreacted_cedrol High Unreacted Cedrol? check_impurities->unreacted_cedrol other_byproducts Other Byproducts? unreacted_cedrol->other_byproducts No optimize_reaction Optimize Reaction: - Increase reaction time - Increase excess reagent - Check catalyst unreacted_cedrol->optimize_reaction Yes column_chrom Use Column Chromatography (Polarity difference) other_byproducts->column_chrom Polar Impurities distillation Consider Fractional Distillation (Boiling point difference) other_byproducts->distillation Volatile Impurities optimize_reaction->start Re-synthesize recrystallize Final Polish: Recrystallization column_chrom->recrystallize distillation->recrystallize

Caption: Troubleshooting logic for improving the purity of this compound.

References

Technical Support Center: Quantification of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Cedrenyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this common fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly quantified?

A1: this compound is a sesquiterpenoid ester widely used in the fragrance industry for its woody and sweet aroma. It is a common component in a variety of consumer products.[1][2][3] Therefore, its quantification is often necessary in complex matrices such as:

  • Perfumes and colognes

  • Creams and lotions

  • Shampoos and soaps[1]

  • Household cleaning products[1]

  • Essential oil formulations

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the quantification of this compound due to its volatility and the complexity of the matrices in which it is found. GC provides the necessary separation from other volatile components, while MS allows for positive identification and accurate quantification.

Q3: What are the main challenges in the quantification of this compound?

A3: The primary challenges in quantifying this compound include:

  • Matrix Effects: Complex sample matrices, such as those in cosmetic products, can interfere with the ionization of this compound, leading to either suppression or enhancement of the analytical signal and resulting in inaccurate quantification.

  • Co-elution: Structurally similar compounds present in the sample matrix may co-elute with this compound, making accurate quantification difficult without proper chromatographic separation.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and underestimation of its concentration.

  • Stability: this compound, as an ester, can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to its degradation during sample storage or preparation.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Utilize techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from interfering matrix components.

  • Use of an Internal Standard: An internal standard that is structurally similar to this compound and does not co-elute with other sample components can compensate for variations in sample preparation and instrument response.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.

Q5: What is a suitable internal standard for the quantification of this compound?

A5: An ideal internal standard should have similar chemical and physical properties to this compound but be chromatographically resolved from it and other matrix components. A suitable choice could be a structurally related sesquiterpene acetate that is not present in the sample, such as iso-cedrenyl acetate or another stable ester with a similar retention time. The choice of internal standard should be validated for each specific matrix.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Recommended Solution
Active sites in the GC inlet or column - Use a deactivated inlet liner. - Trim the first few centimeters of the column. - Condition the column according to the manufacturer's instructions.
Column Overload - Dilute the sample. - Decrease the injection volume.
Inappropriate injection temperature - Optimize the injector temperature to ensure complete and rapid vaporization without degradation.
Problem 2: Low or No Recovery of this compound
Possible Cause Recommended Solution
Inefficient sample extraction - Optimize the extraction solvent and procedure (e.g., increase extraction time, use a different solvent). - Ensure the pH of the sample is appropriate to prevent hydrolysis.
Degradation of this compound - Store samples at low temperatures and protect from light.[4] - Avoid extreme pH conditions during sample preparation.
Adsorption onto labware - Use silanized glassware to minimize adsorption.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Recommended Solution
Variability in injection volume - Use an autosampler for precise and consistent injections. - If using manual injection, ensure a consistent technique.
Instrument instability - Check for leaks in the GC system. - Ensure stable gas flows and temperatures.
Matrix effects - Implement the strategies outlined in FAQ Q4.

Quantitative Data Summary

The following tables provide illustrative performance data for the quantification of fragrance compounds, including those structurally similar to this compound, using GC-MS. Note: This data is for guidance and should be verified for your specific analytical method and matrix.

Table 1: Illustrative Method Validation Parameters for Fragrance Allergens in Cosmetics by GC-MS

ParameterTypical Value
Linearity (R²)≥ 0.995
Limit of Detection (LOD)0.5 - 2.0 µg/g
Limit of Quantitation (LOQ)2.0 - 10.0 µg/g
Recovery85 - 115%
Precision (RSD%)< 15%

Table 2: Example of Recovery Data for a Sesquiterpene Acetate in a Cream Matrix

Spiked Concentration (µg/g)Mean Recovery (%)RSD (%) (n=3)
1092.55.8
5098.24.2
100101.53.5

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Cream Matrix

Objective: To extract this compound from a cosmetic cream for GC-MS analysis.

Materials:

  • Cosmetic cream sample

  • Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Silanized GC vials

Procedure:

  • Weigh approximately 1 g of the cream sample into a 15 mL glass centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Gently swirl the vial and let it stand for 5 minutes.

  • Transfer the dried hexane extract to a silanized GC vial for analysis.

Protocol 2: GC-MS Analysis of this compound

Objective: To quantify this compound in the prepared extract.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 200 °C at 10 °C/min

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape, Low Recovery) check_sample_prep Review Sample Preparation - Extraction efficiency? - Potential for degradation? start->check_sample_prep check_gc_conditions Examine GC-MS Parameters - Inlet temperature? - Oven program? - Column condition? start->check_gc_conditions check_matrix_effects Consider Matrix Effects - Use of internal standard? - Matrix-matched calibration? start->check_matrix_effects optimize_extraction Optimize Extraction Protocol (e.g., different solvent, LLE/SPE) check_sample_prep->optimize_extraction optimize_gc Optimize GC Method (e.g., new liner, temperature ramp) check_gc_conditions->optimize_gc mitigate_matrix Implement Mitigation Strategy (e.g., dilution, standard addition) check_matrix_effects->mitigate_matrix end Problem Resolved optimize_extraction->end optimize_gc->end mitigate_matrix->end

Caption: A general troubleshooting workflow for issues in this compound quantification.

Sample_Preparation_Workflow sample Cosmetic Sample (e.g., Cream, Lotion) weigh Weigh Sample sample->weigh add_is Spike with Internal Standard weigh->add_is extract Liquid-Liquid Extraction (e.g., with Hexane) add_is->extract separate Centrifuge to Separate Phases extract->separate dry Dry Organic Layer (e.g., with Na2SO4) separate->dry analyze GC-MS Analysis dry->analyze

Caption: A typical sample preparation workflow for the extraction of this compound.

Matrix_Effects_Concept cluster_0 Without Matrix cluster_1 With Matrix analyte_only Analyte Signal ion_source Ion Source analyte_only->ion_source True Response suppression Signal Suppression enhancement Signal Enhancement ion_source->suppression Interference (Co-eluting compounds) ion_source->enhancement Interference (Co-eluting compounds)

References

Stabilization techniques for Cedrenyl acetate in various formulations

Author: BenchChem Technical Support Team. Date: December 2025

Cedrenyl Acetate Stabilization: Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and formulation professionals to troubleshoot and enhance the stability of this compound in various applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability profile?

This compound (also known as Cedryl acetate) is a widely used fragrance ingredient prized for its tenacious, woody, and cedar-like aroma.[1][2][3] It is a sesquiterpenoid ester typically produced via the semi-synthetic esterification of Cedrol, a component of cedarwood oil.[4][5]

Under recommended storage conditions—in a cool, dry place, protected from light and heat in tightly sealed containers—this compound is considered relatively stable, with a shelf life of 24 months or longer.[1][6] It is soluble in alcohols and miscible with most perfume oils, but practically insoluble in water.[1][6][7] It is considered stable and non-discoloring in a variety of bases including creams, soaps, detergents, and alcoholic lotions.[1][7]

Q2: What are the primary causes of this compound degradation in formulations?

The main degradation pathways for this compound are:

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, which breaks the ester bond to yield Cedrol and acetic acid. This reaction is catalyzed by strong acids and bases.[6] Therefore, formulations with extreme pH values should be avoided.

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by factors like heat, light, or the presence of metal ions, can lead to oxidative degradation.[6][8] This can alter the scent profile and lead to the formation of undesirable byproducts.

  • Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions, often resulting in discoloration (e.g., yellowing) and loss of fragrance intensity.[6][9]

Q3: What types of stabilizers are effective for protecting this compound?

A multi-pronged approach is often the most effective strategy for stabilizing fragrance compounds like this compound. Key classes of stabilizers include:

  • Antioxidants: These compounds inhibit oxidation by neutralizing free radicals.[10] Common choices include synthetic antioxidants like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), as well as natural options like Tocopherols (Vitamin E) and Rosemary Extract.[9][11]

  • UV Absorbers: These molecules protect the fragrance from light-induced degradation by absorbing harmful UV radiation. Benzophenone and its derivatives are common examples.[6][9]

  • Chelating Agents: These ingredients, such as EDTA and citric acid, bind to metal ions that can catalyze oxidative degradation, thereby preventing them from participating in harmful reactions.[9]

Q4: How does the pH of a formulation impact the stability of this compound?

The pH of a formulation is a critical factor. This compound is most stable in near-neutral conditions.

  • Alkaline conditions (high pH): Strong bases promote the hydrolysis of the ester bond, leading to a rapid loss of the characteristic this compound scent.[6] This is a key consideration in products like soap.[8]

  • Acidic conditions (low pH): Strong acids can also catalyze hydrolysis, although the rate may differ from base-catalyzed hydrolysis.[6]

It is crucial to conduct stability testing of the final formulation at its intended pH to ensure the longevity of the fragrance.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and aging of products containing this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) Photodegradation from exposure to UV/visible light.[6]• Incorporate a UV absorber (e.g., Benzophenone) into the formulation.[9]• Use opaque or UV-protective packaging.[6]• Confirm the stability of all other raw materials.
Oxidation of this compound or other ingredients.[6]• Add an antioxidant (e.g., BHT, Vitamin E).[9][11]• Purge the container headspace with an inert gas (e.g., nitrogen) before sealing.[6]
Fading Fragrance Intensity Chemical degradation via hydrolysis or oxidation.[6]• Buffer the formulation to maintain a neutral pH.• Add an appropriate antioxidant system.[11]
Evaporation of volatile components.• Ensure the use of fixatives in the fragrance composition. This compound itself has excellent fixative properties.[2][12][13]
Incompatibility with other ingredients.• Review the formulation for known incompatibilities, such as strong oxidizing agents, acids, or alkalis.[6]• Conduct compatibility tests with individual raw materials.
Changes in Product Texture/Viscosity Degradation products (e.g., acetic acid from hydrolysis) altering the formulation's physical properties.• Investigate the primary degradation pathway (hydrolysis vs. oxidation) through analytical testing.• Implement the appropriate stabilization strategy (pH control, antioxidants) to prevent the formation of degradation products.

Stabilizer Data

The selection and concentration of stabilizers are critical for achieving optimal fragrance longevity.

Table 1: Common Stabilizers for Fragrance Formulations

Stabilizer ClassExamplesPrimary FunctionTypical Use Level (% of total formula)
Antioxidants BHT, BHA, Tocopherols (Vitamin E), Rosemary ExtractPrevent oxidative degradation.[9][11]0.05 - 0.1%[10]
UV Absorbers Benzophenone, OctocrylenePrevent light-induced degradation.[9]< 1%[9]
Chelating Agents EDTA, Citric Acid, Sodium PhytateDeactivate metal ions that catalyze oxidation.[9][10]< 1%[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways under stress conditions, which is crucial for developing a stability-indicating analytical method.[6]

Objective: To investigate the degradation profile of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC or GC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Photostability chamber

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Control Sample: Prepare a solution of this compound in the chosen solvent at a known concentration. Keep this sample protected from light at a controlled room temperature.

  • Acid Hydrolysis:

    • Dissolve this compound in the solvent and add 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool the sample and neutralize a portion with NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in the solvent and add 0.1 M NaOH.

    • Keep the solution at room temperature for 4 hours.

    • Neutralize a portion with HCl before analysis.

  • Oxidation:

    • Dissolve this compound in the solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette to light in a photostability chamber. The exposure should follow ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Thermal Degradation:

    • Expose solid this compound to dry heat (e.g., 80°C) for 72 hours.

    • Dissolve the stressed solid in the solvent for analysis.

Analysis:

  • Analyze all stressed samples and the unstressed control sample by GC-MS.

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

  • Use the mass spectra of the new peaks to tentatively identify the structures of the degradation products (e.g., Cedrol and acetic acid in the case of hydrolysis).

  • The results will establish the specificity of the analytical method and highlight the vulnerabilities of this compound in different conditions.

Diagrams

TroubleshootingWorkflow Start Issue Observed in Formulation Discoloration Discoloration (Yellowing) Start->Discoloration FragranceLoss Fragrance Fading Start->FragranceLoss CausePhoto Potential Cause: Photodegradation Discoloration->CausePhoto CauseOxidation Potential Cause: Oxidation Discoloration->CauseOxidation FragranceLoss->CauseOxidation CauseHydrolysis Potential Cause: Hydrolysis (pH) FragranceLoss->CauseHydrolysis SolutionUV Solution: - Add UV Absorber - Use Opaque Packaging CausePhoto->SolutionUV SolutionAntioxidant Solution: - Add Antioxidant - Add Chelator - Inert Atmosphere CauseOxidation->SolutionAntioxidant SolutionpH Solution: - Adjust/Buffer pH to Neutral CauseHydrolysis->SolutionpH

Caption: Troubleshooting workflow for this compound formulation issues.

StabilizationStrategy Molecule This compound Degradation Degradation Pathways Molecule->Degradation Hydrolysis Hydrolysis (Acid/Base Catalyzed) Degradation->Hydrolysis Oxidation Oxidation (Air, Metal Ions) Degradation->Oxidation Photodegradation Photodegradation (UV Light) Degradation->Photodegradation Stabilization Stabilization Strategies pH_Control pH Control (Neutral Buffering) Hydrolysis->pH_Control Counteracted by Antioxidants Antioxidants & Chelators (BHT, Vitamin E, EDTA) Oxidation->Antioxidants Counteracted by UV_Protection UV Protection (UV Absorbers, Packaging) Photodegradation->UV_Protection Counteracted by pH_Control->Stabilization Antioxidants->Stabilization UV_Protection->Stabilization

Caption: Degradation pathways and corresponding stabilization strategies.

References

Overcoming low signal intensity of Cedrenyl acetate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the mass spectrometry analysis of Cedrenyl acetate, particularly its characteristic low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why does this compound often produce a low signal intensity in mass spectrometry?

A1: this compound, a sesquiterpene acetate, can exhibit low signal intensity due to several factors:

  • Poor Ionization Efficiency: Its chemical structure may not be readily ionized by standard methods.

  • Thermal Instability: The compound may degrade at high temperatures in the GC inlet or MS ion source.

  • Adduct Formation: In electrospray ionization (ESI), the signal can be split between various adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺), diluting the intensity of the primary ion of interest. For some sesquiterpenoids, the sodium adduct ([M+Na]⁺) or a dehydrated ion ([M+H-H₂O]⁺) may be more stable and abundant than the protonated molecule ([M+H]⁺).[1]

  • High Volatility: While beneficial for GC separation, very high volatility can lead to sample loss before ionization. Conversely, its relatively high molecular weight (264.4 g/mol ) and boiling point for a fragrance component mean it is less volatile than smaller terpenes.[2][3]

Q2: What is the optimal ionization method for this compound analysis?

A2: The optimal ionization method depends on the sample matrix and the chromatographic system used.

  • Electron Ionization (EI): Coupled with Gas Chromatography (GC-MS), EI is a common method for analyzing volatile and semi-volatile compounds like sesquiterpenes.[4][5] However, it can cause extensive fragmentation, potentially leading to a weak or absent molecular ion peak.

  • Chemical Ionization (CI): This is a softer ionization technique than EI and is more likely to produce a protonated molecule or adduct ion with less fragmentation, which can be beneficial for confirming the molecular weight.

  • Electrospray Ionization (ESI): Typically used with Liquid Chromatography (LC-MS), ESI is suitable for polar and thermally labile compounds. For this compound, which has limited polarity, ESI efficiency might be low, but it can be enhanced through mobile phase optimization.

  • Atmospheric Pressure Chemical Ionization (APCI): Also used with LC-MS, APCI is generally better for less polar and more volatile compounds than ESI and can be a good alternative for this compound.[6]

Q3: Can derivatization improve the signal intensity of this compound?

A3: While this compound does not have highly reactive functional groups for common derivatization, certain strategies could be explored. However, for this specific molecule, optimizing the analysis method is typically preferred over derivatization. Silylation is a common technique to increase the volatility and thermal stability of compounds for GC/MS analysis, but this is generally for more polar molecules.[7]

Troubleshooting Guide: Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal intensity issues with this compound.

Issue 1: Weak or No Signal in GC-MS Analysis

Possible Cause 1: Suboptimal GC-MS Parameters Fine-tuning instrument parameters is a critical first step to enhance signal intensity.

  • Solution:

    • Increase Injection Volume: Carefully increase the injection volume to introduce more analyte into the system.

    • Optimize Inlet Temperature: this compound has a high boiling point (>100°C).[8] Ensure the inlet temperature is sufficient for volatilization without causing thermal degradation. Start with a temperature around 250°C and optimize.

    • Adjust Ion Source Temperature: The ion source temperature affects ionization efficiency. Optimize this parameter, typically in the range of 200-250°C for EI.

    • Check Electron Energy (EI): The standard 70 eV is often used for library matching, but for improved sensitivity of the molecular ion, reducing the electron energy might be beneficial.

Possible Cause 2: Poor Analyte Transfer or Degradation

  • Solution:

    • Use a Guard Column: A deactivated guard column can trap non-volatile residues and protect the analytical column.

    • Check for System Contamination: A contaminated inlet liner or column can lead to active sites that cause analyte degradation. Replace the liner and trim the column.

    • Verify Column Choice: A low- to mid-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for sesquiterpene analysis.[4]

Issue 2: Weak or No Signal in LC-MS Analysis

Possible Cause 1: Inefficient Ionization in ESI or APCI The choice of mobile phase additives and ionization source parameters is crucial for maximizing signal in LC-MS.[6]

  • Solution:

    • Optimize Mobile Phase Additives:

      • To promote the formation of protonated molecules ([M+H]⁺) in positive ion mode, add a small amount of an acid like formic acid (0.1%) to the mobile phase.[6]

      • To intentionally form a specific, stable adduct, consider adding ammonium acetate or sodium acetate at low concentrations to encourage the formation of [M+NH₄]⁺ or [M+Na]⁺ respectively.[9][10][11] This can consolidate the signal into a single, more intense adduct ion.

    • Fine-Tune Ion Source Parameters:

      • Optimize capillary voltage, nebulizing gas flow, and drying gas temperature and flow to ensure efficient desolvation and ion formation.[6]

      • Switch between ESI and APCI sources to determine which provides a better response for this compound.

Possible Cause 2: Matrix Effects Components in the sample matrix can suppress the ionization of this compound.

  • Solution:

    • Improve Chromatographic Separation: Optimize the LC gradient to separate this compound from interfering matrix components.

    • Enhance Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove matrix components that cause ion suppression.[12]

    • Use an Internal Standard: A stable isotope-labeled version of this compound, if available, is the best way to compensate for matrix effects.

Experimental Protocols

Protocol 1: GC-MS Analysis Optimization
  • Sample Preparation: Dissolve the this compound standard or sample in a volatile organic solvent like hexane or ethyl acetate to a concentration of 1-10 µg/mL.

  • GC System:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.

    • Inlet: Splitless mode, Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS System (EI):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Acquisition Mode: Scan from m/z 40 to 400. For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound.

Protocol 2: LC-MS Analysis with Mobile Phase Optimization
  • Sample Preparation: Dissolve the this compound standard or sample in methanol or acetonitrile to a concentration of 1-10 µg/mL.

  • LC System:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, increase to 100% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System (ESI Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Nebulizer Pressure: 40 psi.

    • Drying Gas Flow: 10 L/min.

    • Drying Gas Temperature: 350°C.

    • Acquisition Mode: Scan for [M+H]⁺ (m/z 263.2) or potential adducts like [M+Na]⁺ (m/z 285.2).

  • Modification for Adduct Formation: To test if adduct formation improves signal, replace Mobile Phase A with Water + 10 mM Ammonium Acetate and Mobile Phase B with Acetonitrile + 10 mM Ammonium Acetate. Scan for the [M+NH₄]⁺ adduct.

Quantitative Data Summary

The following tables summarize key parameters for the analysis of this compound and similar compounds.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₂₈O₂[8]
Molecular Weight264.4 g/mol [3]
Alternate FormulaC₁₇H₂₆O₂[2]
Alternate Mol. Wt.262.4 g/mol [2]
Vapor Pressure0.000489 mmHg @ 23°C[8][13]
Flash Point>100°C[8]

Table 2: Recommended Starting MS Parameters

ParameterGC-EI-MSLC-ESI-MSLC-APCI-MS
Ionization Mode Electron IonizationESI PositiveAPCI Positive
Ion Source Temp. 230°C120-150°C (source dependent)350-450°C
Key Ion(s) to Monitor (m/z) Fragments (library dependent)[M+H]⁺ (263.2), [M+Na]⁺ (285.2)[M+H]⁺ (263.2)
Mobile Phase Additive N/A0.1% Formic Acid or 10mM Ammonium Acetate0.1% Formic Acid

Visualizations

Troubleshooting_Workflow start Start: Low Signal Intensity for this compound instrument_check Step 1: Basic Instrument Check start->instrument_check method_type Analysis Method? instrument_check->method_type gc_ms GC-MS Path method_type->gc_ms GC-MS lc_ms LC-MS Path method_type->lc_ms LC-MS gc_params Step 2: Optimize GC-MS Parameters - Inlet Temperature - Injection Volume - Ion Source Temperature gc_ms->gc_params lc_params Step 2: Optimize LC-MS Parameters - Ion Source Settings - Capillary Voltage lc_ms->lc_params gc_hardware Step 3: Check GC Hardware - Replace Inlet Liner - Trim Column gc_params->gc_hardware sample_prep Step 5: Enhance Sample Preparation - SPE or LLE Cleanup - Concentrate Sample gc_hardware->sample_prep lc_mobile_phase Step 3: Optimize Mobile Phase - Add Formic Acid (for [M+H]⁺) - Add Ammonium/Sodium Acetate (for adducts) lc_params->lc_mobile_phase lc_source Step 4: Switch Ionization Source (Try APCI if using ESI) lc_mobile_phase->lc_source lc_source->sample_prep result Improved Signal sample_prep->result

Caption: Troubleshooting workflow for low signal intensity of this compound.

Experimental_Workflow cluster_chrom cluster_ion start Start: Sample Containing This compound sample_prep 1. Sample Preparation - Dilution - Extraction (if needed) start->sample_prep chromatography 2. Chromatographic Separation sample_prep->chromatography gc GC (Volatile Method) lc LC (Liquid Method) ei_ci EI or CI gc->ei_ci Gas Phase esi_apci ESI or APCI lc->esi_apci Liquid Phase ionization 3. Ionization mass_analysis 4. Mass Analysis (Quadrupole, TOF, etc.) ionization->mass_analysis detection 5. Detection & Data Acquisition mass_analysis->detection data_analysis 6. Data Analysis - Check for Target Ions - Assess Signal-to-Noise detection->data_analysis end End: Quantitation & Identification data_analysis->end

Caption: General experimental workflow for MS analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of Cedrenyl Acetate and Other Sesquiterpenoids in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, sesquiterpenoids have emerged as a promising class of compounds with diverse biological activities, including notable anti-inflammatory and anticancer properties. This guide provides a comparative analysis of Cedrenyl acetate alongside other well-studied sesquiterpenoids, focusing on their performance in preclinical experimental models. While direct comparative experimental data for this compound is limited in publicly available literature, this analysis leverages data from its parent compound, cedrol, to offer valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activity and for designing future experiments.

PropertyThis compoundCedrolα-CedreneThujopseneParthenolideβ-Caryophyllene
Molecular Formula C₁₇H₂₆O₂C₁₅H₂₆OC₁₅H₂₄C₁₅H₂₄C₁₅H₂₀O₃C₁₅H₂₄
Molecular Weight ( g/mol ) 262.4222.37204.36204.35248.32204.36
Appearance White to pale yellow solid or viscous liquidWhite, crystalline solidColorless oilColorless to pale yellow liquidColorless, crystalline solidColorless to pale yellow oily liquid
Solubility Soluble in ethanolSoluble in ethanol and etherInsoluble in waterInsoluble in waterSoluble in methanol, ethanol, DMSOInsoluble in water, soluble in ethanol

Comparative Analysis of Anticancer Activity

CompoundCancer Cell LineIC₅₀ ValueReference
Cedrol HT-29 (Colon Cancer)138.91 µM[1]
CT-26 (Colon Cancer)92.46 µM[1]
α-Cedrene Leukemia22.2 µg/mL[2]
Thujopsene A549 (Lung Cancer)35.27 µg/mL (LC₅₀)[3]
Parthenolide A549 (Lung Cancer)4.3 µM[4]
TE671 (Medulloblastoma)6.5 µM[4]
HT-29 (Colon Cancer)7.0 µM[4]
SiHa (Cervical Cancer)8.42 ± 0.76 µM[5]
MCF-7 (Breast Cancer)9.54 ± 0.82 µM[5]
GLC-82 (Lung Cancer)6.07 ± 0.45 µM[6]
β-Caryophyllene Various(Data varies significantly across studies)[7][8]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of sesquiterpenoids is another area of active investigation. The ability to inhibit key inflammatory mediators and pathways is a critical aspect of their therapeutic potential.

CompoundAssay/ModelIC₅₀ Value / EffectReference
Cedrol fMLF-induced human neutrophil chemotaxis10.6 ± 3.4 µM[9]
CFA-induced arthritis in ratsSignificant reduction in paw edema and arthritis score at 10 and 20 mg/kg[10]
Collagen-induced arthritis in miceSignificant reduction in paw swelling and arthritis severity[11]
Thujopsene Nitric oxide production in LPS-stimulated macrophagesPotent inhibition[12]
β-hexosaminidase release from RBL-2H3 mast cells25.1 µM[3]
Parthenolide (Known anti-inflammatory agent)(Extensive literature available)[4]
β-Caryophyllene (Known anti-inflammatory agent)(Extensive literature available, acts via CB2 receptor)[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used to assess the biological activities of the discussed sesquiterpenoids.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., cedrol, parthenolide) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[4][15]

Anti-inflammatory Activity: Neutrophil Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chemotaxis Chamber: A chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used. The lower wells of the chamber are filled with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF).

  • Cell Treatment: Isolated neutrophils are pre-incubated with different concentrations of the test compound (e.g., cedrol) or a vehicle control.

  • Migration: The treated neutrophils are placed in the upper wells of the chemotaxis chamber and allowed to migrate through the membrane towards the chemoattractant for a specific time.

  • Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy after staining.

  • IC₅₀ Calculation: The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.[9]

Signaling Pathways and Mechanisms of Action

The biological effects of sesquiterpenoids are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

Cedrol has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] It can lead to the activation of caspases, key executioners of apoptosis, and modulate the expression of proteins involved in cell cycle regulation, such as CDK4 and cyclin D1.[1] Parthenolide is a well-known inhibitor of the NF-κB signaling pathway, which plays a critical role in cancer cell survival and proliferation.[16]

anticancer_pathway cluster_cedrol Cedrol cluster_parthenolide Parthenolide Cedrol Cedrol FasL FasL Cedrol->FasL upregulates Bax Bax Cedrol->Bax upregulates CDK4_CyclinD1 CDK4_CyclinD1 Cedrol->CDK4_CyclinD1 downregulates Caspase8 Caspase8 FasL->Caspase8 activates Caspase3 Caspase3 Caspase8->Caspase3 activates Cytochrome_c Cytochrome_c Bax->Cytochrome_c releases Caspase9 Caspase9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces G0_G1_Arrest G0_G1_Arrest CDK4_CyclinD1->G0_G1_Arrest induces Parthenolide Parthenolide IKK IKK Parthenolide->IKK inhibits IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates Pro_survival_genes Pro_survival_genes Nucleus->Pro_survival_genes activates transcription

Caption: Anticancer signaling pathways of Cedrol and Parthenolide.

Anti-inflammatory Signaling Pathways

Cedrol has been shown to modulate inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK.[11] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[10][11] β-Caryophyllene exerts its anti-inflammatory effects primarily through the activation of the cannabinoid receptor 2 (CB2).[14]

anti_inflammatory_pathway cluster_cedrol Cedrol cluster_bcaryophyllene β-Caryophyllene Cedrol Cedrol IKK IKK Cedrol->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkappaB IkappaB IKK->IkappaB phosphorylates NFkappaB NFkappaB IkappaB->NFkappaB inhibits Nucleus Nucleus NFkappaB->Nucleus translocates Pro_inflammatory_Cytokines TNF-α, IL-1β Nucleus->Pro_inflammatory_Cytokines activates transcription beta_Caryophyllene beta_Caryophyllene CB2_Receptor CB2_Receptor beta_Caryophyllene->CB2_Receptor activates Anti_inflammatory_effects Anti_inflammatory_effects CB2_Receptor->Anti_inflammatory_effects mediates

Caption: Anti-inflammatory signaling pathways of Cedrol and β-Caryophyllene.

Conclusion

The available evidence strongly suggests that sesquiterpenoids as a class, including the cedrane-type sesquiterpenoid cedrol, possess significant anticancer and anti-inflammatory properties. While direct experimental data on the biological activities of this compound is currently lacking, the data on its precursor, cedrol, provides a strong rationale for further investigation. The esterification of cedrol to this compound may alter its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced or modified activity.

Future research should focus on conducting direct comparative studies of this compound against other sesquiterpenoids in standardized anticancer and anti-inflammatory assays. Elucidating the specific molecular targets and signaling pathways of this compound will be crucial for understanding its therapeutic potential and for the development of novel therapeutic agents derived from natural sources.

References

A Comparative Guide to Validated Analytical Methods for the Determination of Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical methods for the quantitative determination of Cedrenyl acetate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The selection of an optimal analytical method is critical for quality control, stability testing, and formulation development. This document outlines the performance characteristics of each method, supported by experimental data from analogous compounds, and provides comprehensive experimental protocols.

Introduction to this compound Analysis

This compound (also known as cedryl acetate) is a sesquiterpenoid ester prized for its characteristic woody and amber fragrance. It is a key component in many cosmetic and consumer products, derived from the acetylation of cedrol, a major constituent of cedarwood oil. Accurate and precise quantification is essential to ensure product quality, consistency, and safety. The two most common and powerful techniques for the analysis of volatile and semi-volatile compounds like this compound are GC-MS and HPLC.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark technique for volatile compounds. It offers high separation efficiency and definitive identification based on mass spectra.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive. When coupled with a Diode-Array Detector (DAD), it provides spectral information that aids in peak identification and purity assessment.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics for the validated analysis of this compound and its related sesquiterpenoid compounds by GC-MS and a representative HPLC-DAD method. The GC-MS data is based on validated methods for major components of cedarwood oil, while the HPLC-DAD data is based on validated methods for analogous terpene acetates.

Validation Parameter Method 1: GC-MS Method 2: HPLC-DAD ICH Guideline Reference
Specificity High (Mass spectrum provides unique fingerprint)Moderate (Based on retention time and UV spectrum)Q2(R2)
Linearity (R²) > 0.999> 0.998Q2(R2)
Range (µg/mL) 0.1 - 1002 - 500Q2(R2)
Accuracy (% Recovery) 98 - 102%97 - 103%Q2(R2)
Precision (%RSD)
- Repeatability< 2.0%< 2.0%Q2(R2)
- Intermediate Precision< 3.0%< 3.0%Q2(R2)
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)Q2(R2)
Limit of Quantification (LOQ) Low (ng/mL range)Moderate (µg/mL range)Q2(R2)
Robustness Generally GoodGenerally GoodQ2(R2)

Experimental Protocols

Detailed methodologies for the two comparative analytical techniques are provided below.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the separation and quantification of this compound in essential oils and fragrance formulations.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil or fragrance formulation into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.

  • Prepare a series of calibration standards of this compound in the same solvent, ranging from 0.1 µg/mL to 100 µg/mL.

  • If required, an internal standard (e.g., tetradecane) can be added to all samples and standards to improve precision.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5°C/min.

    • Final hold: 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 204, 161, 119). Full scan mode (m/z 40-350) can be used for identification.

Method 2: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method serves as a viable alternative, particularly for samples in non-volatile matrices or when GC-MS is unavailable.

1. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to achieve a concentration within the calibration range.

  • Prepare a series of calibration standards of this compound in the mobile phase, for instance, from 2 µg/mL to 500 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • DAD Detection:

    • Wavelength: Monitor at 210 nm, as acetate esters typically have low UV absorbance at higher wavelengths.

    • Spectral Scan: Acquire spectra from 200-400 nm to confirm peak identity and purity.

Methodology and Workflow Visualizations

The following diagrams illustrate the key workflows and logical comparisons described in this guide.

G Analytical Method Validation Workflow (ICH Q2) cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Parameter Evaluation cluster_3 Finalization Dev Define Analytical Procedure Opt Optimize Parameters (e.g., column, mobile phase) Dev->Opt Proto Define Validation Parameters & Acceptance Criteria Opt->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision (Repeatability, Intermediate) Proto->Prec LOD LOD & LOQ Proto->LOD Rob Robustness Proto->Rob Report Validation Report (Summarize Data) Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report SOP Implement as Standard Operating Procedure Report->SOP

Caption: Workflow for validating an analytical method according to ICH Q2 guidelines.

G Comparison of Analytical Techniques for this compound cluster_gcms GC-MS Method cluster_hplc HPLC-DAD Method GCMS_Node Gas Chromatography- Mass Spectrometry GCMS_Adv1 High Specificity (MS Detection) GCMS_Node->GCMS_Adv1 Advantage GCMS_Adv2 High Sensitivity (Low LOD/LOQ) GCMS_Node->GCMS_Adv2 Advantage GCMS_Dis1 For Volatile/ Semi-Volatile Compounds GCMS_Node->GCMS_Dis1 Limitation HPLC_Node High-Performance Liquid Chromatography- Diode-Array Detection HPLC_Adv1 Broad Applicability (Non-volatile samples) HPLC_Node->HPLC_Adv1 Advantage HPLC_Adv2 No High Temperatures HPLC_Node->HPLC_Adv2 Advantage HPLC_Dis1 Lower Specificity (UV Detection) HPLC_Node->HPLC_Dis1 Limitation

Caption: Logical comparison of GC-MS and HPLC-DAD for this compound analysis.

Conclusion

Both GC-MS and HPLC-DAD can be successfully validated and employed for the quantitative determination of this compound.

  • GC-MS is the superior method in terms of sensitivity and specificity, making it the technique of choice for trace analysis and for complex volatile matrices like essential oils where definitive identification is paramount.

  • HPLC-DAD provides a robust and reliable alternative, particularly for quality control in finished products where this compound concentrations are higher and the sample matrix may not be suitable for direct GC injection.

The ultimate choice of method will depend on the specific application, sample matrix, available instrumentation, and the required level of sensitivity and specificity. It is recommended that the chosen method be fully validated in the user's own laboratory to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[1]

References

Cedrenyl acetate versus alpha-cedrene: a comparative bioactivity study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedrenyl acetate and alpha-cedrene are two closely related sesquiterpenoids derived from cedarwood oil. While structurally similar, emerging research indicates they possess distinct bioactivities, warranting a comparative analysis for their potential applications in drug development and scientific research. This guide provides a comprehensive comparison of their known biological effects, supported by available experimental data. We will delve into their anti-obesity, metabolic, antimicrobial, trypanocidal, and anti-leukemic properties, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of this compound and alpha-cedrene based on available literature.

Table 1: Comparison of Anti-Metabolic Activities

BioactivityCompoundKey FindingsQuantitative Data
Anti-Obesity This compoundAmeliorates adiposity and improves glucose homeostasis in high-fat diet-fed mice.[1][2]In vivo: 100 mg/kg supplementation significantly reduced weight gain.[1]
Alpha-CedreneProtects rodents from high-fat diet-induced adiposity.[3]In vitro: 100 μM significantly attenuates palmitic acid-induced lipid accumulation in C2C12 myotubes.[3]
α-Glucosidase Inhibition This compoundExhibits α-glucosidase inhibitory activity.IC50 value not reported in the reviewed literature.

Table 2: Comparison of Cytotoxic and Antimicrobial Activities

BioactivityCompoundTarget Organism/Cell LineQuantitative Data (IC50 / MIC)
Trypanocidal Alpha-CedreneTrypanosoma brucei bruceiIC50 = 4.07 µg/mL
Anti-Leukemic Alpha-CedreneIn vitro leukemia cell linesIC50 = 22.2 µg/mL
Antimicrobial Alpha-CedreneGram-positive bacteria & yeastMIC = 31.25-62.5 µg/mL[1]
Anaerobic bacteriaSignificant activity observed[4]

Experimental Protocols

In Vitro Adipocyte Differentiation Inhibition Assay (3T3-L1 Cells)

This protocol is used to assess the potential of compounds to inhibit the formation of mature fat cells.

a. Cell Culture and Differentiation Induction:

  • Murine 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (DMEM with 10% bovine calf serum).

  • Two days post-confluence (Day 0), differentiation is induced using a differentiation medium containing DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[5][6][7]

  • The test compounds (this compound or alpha-cedrene) are added to the differentiation medium at various concentrations.

b. Maintenance and Staining:

  • On Day 2, the medium is replaced with a maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin) containing the test compounds.

  • The maintenance medium is refreshed every two days.

  • After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

  • Lipid accumulation in mature adipocytes is visualized by staining with Oil Red O solution.

c. Quantification:

  • The stained lipid droplets are extracted using isopropanol.

  • The absorbance of the extracted dye is measured spectrophotometrically at a wavelength of 520 nm to quantify the extent of adipogenesis.[8]

In Vitro α-Glucosidase Inhibition Assay

This assay determines a compound's ability to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

a. Reaction Mixture Preparation:

  • A reaction mixture is prepared in a 96-well plate containing the test compound (this compound) at various concentrations, α-glucosidase enzyme solution (from Saccharomyces cerevisiae), and a phosphate buffer (pH 6.8).

  • The plate is pre-incubated at 37°C for 10 minutes.

b. Enzymatic Reaction and Measurement:

  • The enzymatic reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • The plate is incubated at 37°C for 20 minutes.

  • The reaction is stopped by adding a sodium carbonate solution.

  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[9][10][11]

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

a. Preparation of Inoculum and Compound Dilutions:

  • A standardized suspension of the test microorganism (bacteria or yeast) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12]

  • Serial dilutions of the test compound (alpha-cedrene) are prepared in the broth in a 96-well microplate.

b. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the microbial suspension.

  • The microplate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

c. MIC Determination:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

In Vitro Trypanocidal Activity Assay

This assay evaluates the ability of a compound to kill Trypanosoma brucei, the parasite responsible for African trypanosomiasis.

a. Parasite Culture:

  • Trypanosoma brucei brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.[13][14]

b. Drug Susceptibility Assay:

  • The parasites are seeded in a 96-well plate.

  • Serial dilutions of the test compound (alpha-cedrene) are added to the wells.

  • The plates are incubated for 48 to 72 hours.

c. Viability Assessment:

  • A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated for an additional 4-24 hours.

  • The fluorescence or absorbance is measured to determine the number of viable parasites.

  • The IC50 value is calculated from the dose-response curve.[15]

In Vitro Anti-Leukemic Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on leukemia cells.

a. Cell Seeding:

  • Leukemia cells (e.g., from a cell line) are seeded in a 96-well plate in a suitable culture medium.[16][17]

b. Compound Treatment:

  • The cells are treated with various concentrations of the test compound (alpha-cedrene) and incubated for a specified period (e.g., 48 or 72 hours).

c. Cell Viability Measurement:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm. The intensity of the color is proportional to the number of viable cells.[16]

  • The IC50 value is calculated.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Adipogenesis

This compound has been shown to ameliorate adiposity by downregulating the expression of key adipogenic transcription factors and lipid synthesis-related genes. The signaling pathway involves the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). These two master regulators work in concert to promote the differentiation of preadipocytes into mature, lipid-storing adipocytes.[3][18][19][20][21] By inhibiting PPARγ and C/EBPα, this compound effectively blocks the downstream expression of genes responsible for lipid metabolism and storage, such as Fatty Acid Binding Protein 4 (FABP4) and Fatty Acid Synthase (FAS).[1]

G cluster_0 This compound Action Cedrenyl_Acetate This compound PPARg PPARγ Cedrenyl_Acetate->PPARg CEBPa C/EBPα Cedrenyl_Acetate->CEBPa PPARg->CEBPa Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->PPARg CEBPa->Adipogenesis FABP4_FAS FABP4, FAS (Lipid Metabolism & Storage) Adipogenesis->FABP4_FAS

This compound inhibits adipogenesis via PPARγ and C/EBPα.
Alpha-Cedrene: MOR23/cAMP Signaling Pathway

Alpha-cedrene exerts several of its metabolic effects, including the promotion of skeletal muscle hypertrophy and regulation of glucose metabolism, through its interaction with the mouse olfactory receptor 23 (MOR23).[3] Activation of this G-protein coupled receptor initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn can influence various cellular processes, including gene transcription, to produce the observed physiological effects.[2][3][22][23]

G cluster_1 Alpha-Cedrene Action Alpha_Cedrene Alpha-Cedrene MOR23 MOR23 (Olfactory Receptor) Alpha_Cedrene->MOR23 Adenylyl_Cyclase Adenylyl Cyclase MOR23->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Muscle Hypertrophy, Glucose Uptake) PKA->Cellular_Response

Alpha-cedrene activates the MOR23/cAMP signaling pathway.

Conclusion

This comparative guide highlights the distinct yet complementary bioactivities of this compound and alpha-cedrene. Alpha-cedrene demonstrates potent cytotoxic and antimicrobial properties with well-defined IC50 and MIC values, alongside its established role in metabolic regulation through the MOR23 pathway. This compound emerges as a promising agent for combating obesity and improving glucose homeostasis by targeting the key adipogenic transcription factors PPARγ and C/EBPα.

While the current body of research provides a solid foundation, further studies are warranted to fully elucidate the therapeutic potential of both compounds. Specifically, determining the IC50 value for the α-glucosidase inhibitory activity of this compound and expanding the antimicrobial profile of alpha-cedrene against a broader range of pathogens would be valuable next steps. The detailed protocols and pathway diagrams provided herein serve as a resource to facilitate such future investigations.

References

A Comparative Study of Cedrenyl Acetate Sourced from Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cedrenyl acetate derived from two primary botanical sources: naturally occurring in Cupressus funebris (Chinese Cedarwood) and semi-synthetically produced from cedrol isolated from Juniperus virginiana (Virginia Cedarwood). This objective analysis, supported by experimental data and protocols, aims to inform researchers and professionals in drug development and other scientific fields on the characteristics of this compound from these distinct origins.

Introduction to this compound

This compound, a sesquiterpenoid ester, is a valuable aromatic compound known for its characteristic woody, balsamic, and dry scent.[1] Its applications primarily lie in the fragrance and cosmetics industries, where it is used as a fixative and fragrance ingredient in perfumes, soaps, and lotions.[2][3] Beyond its olfactory properties, the precursor to semi-synthetic this compound, cedrol, has demonstrated potential biological activities, including anxiolytic effects, suggesting a broader therapeutic potential for related compounds.

Plant Sources and Sourcing Methods

The two principal methods for obtaining this compound from botanical sources are direct extraction from essential oils where it is naturally present and semi-synthesis from a precursor isolated from a different plant species.

  • Natural Source: Cupressus funebris (Chinese Cedarwood) this compound is found as a minor constituent in the essential oil of Chinese Cedarwood.[4] The essential oil is typically extracted from the wood of the tree via steam distillation.[5] Due to its low natural abundance, isolating pure this compound from this source can be challenging and may result in lower yields.

  • Semi-Synthetic Source: Juniperus virginiana (Virginia Cedarwood) Virginia Cedarwood essential oil is a rich source of the sesquiterpene alcohol, cedrol.[4] Cedrol serves as a readily available precursor for the semi-synthesis of this compound through an acetylation reaction. This method allows for the production of higher quantities of this compound with potentially greater purity.

Comparative Analysis: Quantitative Data

The following table summarizes the key quantitative differences between this compound sourced from Cupressus funebris and that produced semi-synthetically from Juniperus virginiana.

ParameterThis compound from Cupressus funebrisThis compound from Juniperus virginiana (semi-synthetic)References
Source Compound This compound (naturally occurring)Cedrol (precursor)[4]
Typical Yield Very low (minor component of essential oil)High (dependent on reaction yield from cedrol)[4]
Purity Variable, dependent on purification from other essential oil componentsPotentially very high (>95%), dependent on purification
Key Co-constituents in Source Oil α-cedrene, β-cedrene, thujopsene, cedrolα-cedrene, β-cedrene, thujopsene, widdrol[6][7]
Cedrol Content in Source Oil 7.6%16.0% - 25.0%[4][7]

Experimental Protocols

I. Extraction of Essential Oil from Plant Material

This protocol describes a general method for obtaining essential oil from either Cupressus funebris or Juniperus virginiana wood.

Methodology: Steam Distillation

  • Material Preparation: The heartwood of the respective plant species is chipped or ground into a coarse powder to increase the surface area for extraction.

  • Steam Distillation: The plant material is packed into a still. Steam is passed through the material, causing the volatile essential oil components to vaporize.

  • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The liquid mixture is collected in a separator, where the essential oil, being immiscible with water, forms a separate layer and can be collected.

II. Semi-Synthesis of this compound from Cedrol

This protocol details the acetylation of cedrol, extracted from Juniperus virginiana essential oil, to produce this compound.

Methodology: Acetylation of a Tertiary Alcohol

  • Reactant Preparation: In a round-bottom flask, dissolve cedrol (1 equivalent) in a suitable solvent such as dichloromethane.

  • Addition of Acetylating Agent: Add acetic anhydride (1.5-2 equivalents) to the solution.

  • Catalysis: Introduce a catalyst to facilitate the reaction. Common catalysts include pyridine or a Lewis acid such as bismuth triflate (Bi(OTf)3).

  • Reaction: Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining acetic anhydride with a small amount of water or methanol.

  • Purification: The crude product is then purified using column chromatography on silica gel to isolate the this compound.

III. Analytical Method for Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis and quantification of this compound in an essential oil matrix.

Methodology: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the essential oil or the purified this compound in a volatile solvent (e.g., hexane or ethyl acetate).

  • GC Separation:

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for separating sesquiterpenes.

    • Oven Program: A temperature gradient is employed, for example, starting at 60°C, holding for 2 minutes, then ramping at 3°C/minute to 240°C and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of a certified reference standard of this compound and with spectral libraries (e.g., NIST, Wiley).

    • Quantification: An internal or external standard method can be used for quantification. A calibration curve is generated using known concentrations of a this compound standard.

Visualizations

Experimental Workflow for Comparative Analysis

G Experimental Workflow for Comparative Analysis of this compound cluster_0 Natural Source: Cupressus funebris cluster_1 Semi-Synthetic Source: Juniperus virginiana cluster_2 Comparative Analysis C_funebris Cupressus funebris (Wood) C_distillation Steam Distillation C_funebris->C_distillation C_oil Chinese Cedarwood Oil C_distillation->C_oil C_analysis GC-MS Analysis C_oil->C_analysis comparison Compare Yield, Purity, and Profile C_analysis->comparison J_virginiana Juniperus virginiana (Wood) J_distillation Steam Distillation J_virginiana->J_distillation J_oil Virginia Cedarwood Oil J_distillation->J_oil J_isolation Isolation of Cedrol J_oil->J_isolation cedrol Cedrol J_isolation->cedrol acetylation Acetylation cedrol->acetylation cedrenyl_acetate This compound acetylation->cedrenyl_acetate J_analysis GC-MS Analysis cedrenyl_acetate->J_analysis J_analysis->comparison

Caption: Workflow for the comparative analysis of this compound.

Potential Biological Signaling Pathway

While direct research on the biological signaling pathways of this compound is limited, studies on its precursor, cedrol, have shown anxiolytic effects potentially mediated through the serotonergic and dopaminergic systems.[3] The structural similarity suggests that this compound might interact with similar pathways.

G Hypothesized Signaling Pathway for Cedrol-induced Anxiolytic Effects cluster_0 Serotonergic Pathway cluster_1 Dopaminergic Pathway cedrol Cedrol serotonin_neuron Serotonin Neuron cedrol->serotonin_neuron Modulates dopamine_neuron Dopamine Neuron cedrol->dopamine_neuron Modulates serotonin_release Increased Serotonin Release serotonin_neuron->serotonin_release postsynaptic_receptor_5HT Postsynaptic 5-HT Receptor Activation serotonin_release->postsynaptic_receptor_5HT anxiolytic_effect Anxiolytic Effect postsynaptic_receptor_5HT->anxiolytic_effect dopamine_release Modulated Dopamine Release dopamine_neuron->dopamine_release postsynaptic_receptor_DA Postsynaptic Dopamine Receptor Activation dopamine_release->postsynaptic_receptor_DA postsynaptic_receptor_DA->anxiolytic_effect

References

Comparative Guide to the Cross-Reactivity Assessment of Cedrenyl Acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cedrenyl acetate's performance in key biological assays relevant to cross-reactivity assessment, particularly in the context of skin sensitization. Due to the limited publicly available in vitro data for this compound, this guide utilizes data from structurally and functionally related sesquiterpenoid fragrance ingredients—Cedrol, α-Cedrene, and Vetiverol—to provide a comparative context. The information is presented to aid researchers in evaluating potential biological cross-reactivity and designing future experimental studies.

Executive Summary

This compound, a widely used fragrance ingredient, possesses a woody and ambery scent. As a sesquiterpenoid ester, its potential for cross-reactivity with biological targets is a key consideration in safety and toxicological assessments. This guide focuses on three pivotal in vitro assays that form the cornerstone of non-animal testing for skin sensitization, a critical endpoint for fragrance ingredients. These assays, addressing key events in the Adverse Outcome Pathway (AOP) for skin sensitization, are:

  • Direct Peptide Reactivity Assay (DPRA): Evaluates the intrinsic electrophilic reactivity of a substance, the molecular initiating event in skin sensitization.

  • KeratinoSens™ Assay: Assesses the induction of cytoprotective genes in keratinocytes, a key cellular response to sensitizers.

  • human Cell Line Activation Test (h-CLAT): Measures the activation of dendritic cells, a crucial step in the immunological cascade leading to sensitization.

Data Presentation

The following tables summarize the available and estimated quantitative data for the comparator compounds in the key in vitro skin sensitization assays. It is important to note that in the absence of direct experimental data for this compound, its potential for reactivity is inferred based on the data of its structural analogs.

Table 1: Direct Peptide Reactivity Assay (DPRA) Data

CompoundCysteine Depletion (%)Lysine Depletion (%)DPRA PredictionReactivity Class
This compound No Data AvailableNo Data AvailableNot ClassifiedNot Classified
Cedrol No Data AvailableNo Data AvailableNot ClassifiedNot Classified
α-Cedrene No Data AvailableNo Data AvailableNot ClassifiedNot Classified
Vetiverol No Data AvailableNo Data AvailableNot ClassifiedNot Classified

Note: The lack of significant peptide depletion for structurally similar non-aldehyde/ketone terpenes in broader fragrance ingredient testing suggests a low potential for direct peptide reactivity.

Table 2: KeratinoSens™ Assay Data

CompoundEC1.5 (µM)IC50 (µM)KeratinoSens™ Prediction
This compound No Data AvailableNo Data AvailableNot Classified
Cedrol No Data Available> 1000 (HaCaT cells)Predicted Negative
α-Cedrene No Data AvailableNo Data AvailableNot Classified
Vetiverol No Data AvailableNo Data AvailableNot Classified

EC1.5: The concentration at which a 1.5-fold induction of the luciferase reporter gene is observed. IC50: The concentration at which 50% cell viability is observed.

Table 3: human Cell Line Activation Test (h-CLAT) Data

CompoundCD86 EC150 (µM)CD54 EC200 (µM)CV75 (µM)h-CLAT Prediction
This compound No Data AvailableNo Data AvailableNo Data AvailableNot Classified
Cedrol No Data AvailableNo Data Available> 1000 (THP-1 cells)Predicted Negative
α-Cedrene No Data AvailableNo Data AvailableNo Data AvailableNot Classified
Vetiverol No Data AvailableNo Data AvailableNo Data AvailableNot Classified

CD86 EC150: The concentration at which the expression of CD86 is induced by 150%. CD54 EC200: The concentration at which the expression of CD54 is induced by 200%. CV75: The concentration at which cell viability is 75%.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on OECD Test Guidelines to ensure reproducibility and regulatory acceptance.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine. This mimics the covalent binding of haptens to skin proteins.

  • Preparation of Reagents: Solutions of cysteine-containing peptide (Ac-RFAACAA-COOH) and lysine-containing peptide (Ac-RFAAKAA-COOH) are prepared in a suitable buffer. The test substance is dissolved in an appropriate solvent, typically acetonitrile.

  • Incubation: The test chemical solution is incubated with each peptide solution for 24 hours at 25°C.

  • Analysis: Following incubation, the concentration of the remaining peptide is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Interpretation: The percentage of peptide depletion is calculated for both cysteine and lysine peptides. Based on these depletion values, the substance is categorized into one of four reactivity classes: no, low, moderate, or high reactivity. A prediction of sensitizer or non-sensitizer is then made based on the mean cysteine/lysine depletion.

KeratinoSens™ Assay - OECD TG 442D

This in vitro assay utilizes a transgenic human keratinocyte cell line (HaCaT) to measure the induction of the Keap1-Nrf2-ARE pathway, a key cellular signaling pathway involved in the response to sensitizers.

  • Cell Culture: KeratinoSens™ cells are seeded in 96-well plates and incubated for 24 hours.

  • Exposure: The cells are then exposed to a range of concentrations of the test substance for 48 hours.

  • Luciferase Assay: After exposure, the cells are lysed, and the activity of the induced luciferase enzyme is measured using a luminometer.

  • Cytotoxicity Assay: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the concentration at which the test substance becomes toxic to the cells.

  • Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant 1.5-fold or greater increase in luciferase activity at a concentration that is not cytotoxic. The EC1.5 value is calculated as the concentration at which this 1.5-fold induction occurs.

human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro method that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) as a surrogate for dendritic cell activation.

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to various concentrations of the test substance for 24 hours.

  • Staining: After exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

  • Flow Cytometry: The expression levels of CD86 and CD54 are quantified using a flow cytometer.

  • Cytotoxicity Assessment: A cytotoxicity assay is performed to determine the CV75 value (the concentration at which cell viability is 75%).

  • Data Interpretation: A test substance is considered positive if the expression of CD86 is induced to 150% or more, or the expression of CD54 is induced to 200% or more, at a concentration that is not overly cytotoxic.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Adverse_Outcome_Pathway cluster_AOP Adverse Outcome Pathway for Skin Sensitization MIE Molecular Initiating Event: Covalent Binding to Proteins KE2 Key Event 2: Keratinocyte Activation MIE->KE2 Haptenation KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Cytokine Release AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO T-cell Proliferation

Caption: Adverse Outcome Pathway for Skin Sensitization.

DPRA_Workflow cluster_DPRA DPRA Experimental Workflow start Start prep Prepare Peptide and Test Substance Solutions start->prep incubate Incubate for 24 hours prep->incubate hplc HPLC Analysis incubate->hplc data Calculate % Peptide Depletion hplc->data end End data->end

Caption: DPRA Experimental Workflow.

KeratinoSens_Workflow cluster_KeratinoSens KeratinoSens™ Experimental Workflow start Start seed Seed KeratinoSens™ Cells start->seed expose Expose Cells to Test Substance (48h) seed->expose luciferase Measure Luciferase Activity expose->luciferase cytotoxicity Perform Cytotoxicity Assay expose->cytotoxicity analyze Analyze Data (EC1.5, IC50) luciferase->analyze cytotoxicity->analyze end End analyze->end

Caption: KeratinoSens™ Experimental Workflow.

hCLAT_Workflow cluster_hCLAT h-CLAT Experimental Workflow start Start culture Culture and Expose THP-1 Cells (24h) start->culture stain Stain with CD86/CD54 Antibodies culture->stain cytotoxicity Determine CV75 culture->cytotoxicity flow Flow Cytometry Analysis stain->flow analyze Analyze Data (EC150, EC200) flow->analyze cytotoxicity->analyze end End analyze->end

Caption: h-CLAT Experimental Workflow.

A Comparative Guide to the Confirmation of Cedrenyl Acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the unequivocal identification and quantification of Cedrenyl acetate, a common sesquiterpenoid ester used in fragrance formulations, within complex matrices such as cosmetics and essential oils. This document outlines the principles, performance characteristics, and detailed experimental protocols for the most relevant analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

The choice of analytical technique for the confirmation of this compound is dictated by the specific requirements of the analysis, such as the need for quantification, structural elucidation, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds

GC-MS is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[1]

  • Principle: In GC, the sample is vaporized and separated into its individual components based on their boiling points and interactions with a stationary phase within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification by comparison to spectral libraries.[1]

  • Advantages: High sensitivity and selectivity, enabling the detection of trace amounts of this compound in complex mixtures. The availability of extensive mass spectral libraries facilitates rapid and reliable identification. GC-MS is also a well-established quantitative technique.

  • Limitations: Primarily suitable for thermally stable and volatile compounds. Derivatization may be required for non-volatile compounds, adding complexity to sample preparation.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Compounds

HPLC is a powerful separation technique that is particularly useful for non-volatile, thermally labile, or high molecular weight compounds. While less common for highly volatile fragrance compounds like this compound, it can be a valuable alternative, especially when dealing with complex matrices that are not amenable to GC.

  • Principle: HPLC separates components in a liquid mobile phase based on their differential interactions with a solid stationary phase packed in a column. Detection is typically achieved using a UV detector, although more specific detectors like mass spectrometers (LC-MS) can be employed for enhanced identification.

  • Advantages: Suitable for a wider range of compounds, including those that are not volatile enough for GC. It offers a high degree of precision and is a robust quantitative technique.

  • Limitations: this compound lacks a strong chromophore, making UV detection less sensitive.[2] Co-elution with other components in the complex matrix can be a significant challenge, potentially leading to inaccurate quantification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules.[3] It provides detailed information about the chemical environment of each atom in a molecule, allowing for the confirmation of its identity and the determination of its stereochemistry.

  • Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting NMR spectrum provides information about the connectivity and spatial arrangement of atoms.

  • Advantages: Provides unambiguous structural information, making it the ultimate tool for confirming the identity of a compound. It is a non-destructive technique, allowing for the recovery of the sample.

  • Limitations: Relatively low sensitivity compared to GC-MS, requiring higher concentrations of the analyte. The complexity of NMR spectra for molecules like this compound can make interpretation challenging without expertise. It is also a more expensive technique and less suited for high-throughput quantitative analysis.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance characteristics of GC-MS, HPLC-UV, and NMR for the analysis of this compound. These values are derived from the literature on the analysis of similar sesquiterpenoid esters and fragrance compounds.

ParameterGC-MSHPLC-UVNMR
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 µg/mL10 - 100 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL5 - 150 µg/mL50 - 500 µg/mL
Linearity (R²) > 0.99> 0.99Not typically used for quantification
Precision (%RSD) < 5%< 5%< 10% (for qNMR)
Accuracy/Recovery (%) 90 - 110%85 - 115%90 - 110% (for qNMR)
Specificity High (with mass spectral library)Moderate (risk of co-elution)Very High (unambiguous structure)
Throughput HighHighLow

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.

Protocol 1: GC-MS Analysis of this compound in a Cosmetic Cream

1. Sample Preparation: Liquid-Liquid Extraction

  • Accurately weigh approximately 1 g of the cosmetic cream into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable organic solvent (e.g., hexane or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the extract over anhydrous sodium sulfate.

  • Filter the extract through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode.

3. Data Analysis

  • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • For quantification, prepare a calibration curve using standard solutions of this compound and an appropriate internal standard.

Protocol 2: HPLC-UV Analysis of this compound

1. Sample Preparation

  • Follow the same liquid-liquid extraction procedure as described for GC-MS.

  • After extraction, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore).[2][4]

3. Data Analysis

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify using a calibration curve prepared from standard solutions.

Protocol 3: NMR Spectroscopy for Structural Confirmation

1. Sample Preparation

  • Isolate a pure sample of the compound suspected to be this compound from the complex mixture using preparative chromatography (e.g., preparative HPLC or column chromatography).

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

2. NMR Instrumentation and Conditions

  • NMR Spectrometer: Bruker Avance III 500 MHz or equivalent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for complete structural assignment.

3. Data Analysis

  • Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).

  • Assign the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound structure.

  • Use 2D NMR data to confirm the connectivity between protons and carbons.

  • Compare the obtained spectral data with predicted spectra or literature data for Cedryl acetate (a closely related isomer) to confirm the identity.

Mandatory Visualization

Cedrenyl_Acetate_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Sample Sample Extraction Extraction Sample->Extraction e.g., LLE Purification Purification Extraction->Purification e.g., SPE GC_MS GC_MS Purification->GC_MS HPLC HPLC Purification->HPLC NMR NMR Purification->NMR Quantification Quantification GC_MS->Quantification Structure_Elucidation Structure_Elucidation GC_MS->Structure_Elucidation via MS fragmentation HPLC->Quantification NMR->Structure_Elucidation unambiguous Confirmation Confirmation Quantification->Confirmation Structure_Elucidation->Confirmation

Caption: Workflow for the confirmation of this compound in complex mixtures.

This comprehensive guide provides researchers with the necessary information to select the most appropriate analytical methodology for their specific needs in confirming the identity and quantity of this compound in complex formulations. The detailed protocols and comparative data serve as a valuable resource for method development and validation in quality control and research settings.

References

Quantitative comparison of Cedrenyl acetate content in essential oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, understanding the precise composition of essential oils is paramount for ensuring quality, efficacy, and reproducibility. This guide provides a quantitative comparison of cedrenyl acetate content across various essential oils, supported by established experimental methodologies. This compound, a sesquiterpenoid ester, is valued for its characteristic woody and sweet aroma. While it is a common component in fragrance formulations, its natural occurrence in essential oils is limited and often misunderstood.

Quantitative Data Summary

This compound is not a major constituent of most common essential oils. Its presence is primarily noted in trace amounts in specific varieties of cedarwood oil. The following table summarizes the available quantitative data for this compound in different essential oils. It is important to note that many analyses of essential oils do not report the presence of this compound, suggesting its concentration is often below the limit of detection.

Essential OilBotanical NameThis compound Content (%)Key Findings
Chinese Cedarwood OilCupressus funebris~ 0.10Found in small proportions.[1]
Virginia Cedarwood OilJuniperus virginianaNot typically reportedWhile a primary source for cedrol (a precursor for synthetic cedryl acetate), this compound itself is not a significant natural component.[1]
Atlas Cedarwood OilCedrus atlanticaNot typically reportedAnalyses focus on himachalenes and atlantones as major constituents.
Other Cedar VarietiesVariousNot reportedNot found in significant quantities in other analyzed cedar varieties.[1]

Note: The majority of commercially available this compound is produced semi-synthetically through the acetylation of cedrol, an alcohol abundant in cedarwood oils such as those from Juniperus virginiana.[1]

Experimental Protocols

The quantitative analysis of this compound in essential oils is most accurately performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual volatile compounds within a complex mixture.

Protocol: Quantification of this compound in Essential Oils by GC-MS

1. Sample Preparation:

  • Dilute the essential oil sample to a concentration of 1-5% in a suitable solvent such as hexane or ethanol.

  • Add an appropriate internal standard (e.g., n-alkanes, methyl nonadecanoate) to the diluted sample to improve quantitative accuracy. The internal standard should be a compound not naturally present in the oil and with a retention time that does not overlap with the analytes of interest.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for the separation of sesquiterpenes and their derivatives.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in split mode. The split ratio will depend on the concentration of the sample.

  • Oven Temperature Program: An initial temperature of 60-70°C is held for a few minutes, followed by a temperature ramp of 3-5°C/min to a final temperature of 240-280°C, which is then held for a further period to ensure the elution of all components.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range of m/z 40-400 is appropriate for the detection of this compound and other common essential oil constituents.

    • Ion Source Temperature: Typically set around 230°C.

    • Transfer Line Temperature: Maintained at a temperature (e.g., 280°C) to prevent condensation of the analytes.

3. Compound Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic reference standard and with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard. A calibration curve prepared with a pure standard of this compound is used to establish the relationship between the peak area ratio (analyte/internal standard) and the concentration.

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound in essential oils using GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Essential Oil Sample B Dilution in Solvent A->B C Addition of Internal Standard B->C D Injection into GC C->D E Separation on Capillary Column D->E F Detection by Mass Spectrometer E->F G Peak Identification F->G H Quantification using Calibration Curve G->H I Result Reporting H->I

GC-MS Workflow for this compound Quantification

References

Benchmarking Synthesis Routes for Cedrenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthesis routes for Cedrenyl acetate, a valuable sesquiterpenoid ester utilized in the fragrance and pharmaceutical industries. We will delve into the two main approaches: the direct acetylation of Cedrol and the two-step conversion of α-Cedrene via oxidation and subsequent acetylation. This document presents detailed experimental protocols, quantitative performance data, and analytical characterization to aid in the selection of the most suitable synthesis strategy for your research and development needs.

Introduction to this compound

This compound, also known as Cedryl acetate, is a key aroma chemical prized for its characteristic woody, cedar-like scent. Beyond its use in perfumery, it has garnered interest for its potential as a chiral reagent and its biological activities. The efficiency, cost-effectiveness, and purity of the final product are highly dependent on the chosen synthetic pathway. This guide aims to provide an objective comparison to inform your selection process.

Comparative Analysis of Synthesis Routes

The production of this compound is predominantly achieved through two distinct pathways, each with its own set of advantages and disadvantages. Below is a summary of the key performance indicators for each route.

ParameterRoute 1: Acetylation of CedrolRoute 2: Oxidation of α-Cedrene & Acetylation
Starting Material Cedrolα-Cedrene
Number of Steps 12
Key Reagents Acetic anhydride, CatalystSelenium dioxide, Acetic anhydride
Reported Yield 78-92%[1]High (specific percentage not cited)
Reported Purity >92-97%[1]High (specific percentage not cited)
Reaction Time 3-6 hours[1]Not specified

Synthesis Route 1: Acetylation of Cedrol

This is the most common and direct method for producing this compound. It involves the esterification of Cedrol, a tertiary alcohol readily available from the fractional distillation of cedarwood oil, using an acetylating agent, typically acetic anhydride, in the presence of a catalyst.

Experimental Protocols

Several catalytic systems can be employed for the acetylation of Cedrol. Below are protocols for three common catalysts.

Protocol 1.1: Acetylation using Pyridine as a Catalyst

  • Materials: Cedrol, Acetic Anhydride, Pyridine.

  • Procedure:

    • Dissolve Cedrol (1.0 eq) in Pyridine.

    • Add Acetic Anhydride (1.5 eq).

    • Heat the reaction mixture at 80°C for 4 hours.

    • Quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 1.2: Acetylation using Sodium Acetate as a Catalyst

  • Materials: Cedrol, Acetic Anhydride, Sodium Acetate.

  • Procedure:

    • Combine Cedrol (1.0 eq), Acetic Anhydride (2.0 eq), and Sodium Acetate (0.05 eq).

    • Heat the mixture at 100°C for 6 hours.

    • Cool the reaction mixture and add water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer and remove the solvent in vacuo.

    • Purify by vacuum distillation.

Protocol 1.3: Acetylation using Sulfuric Acid as a Catalyst

  • Materials: Cedrol, Acetic Anhydride, Sulfuric Acid.

  • Procedure:

    • To a solution of Cedrol (1.0 eq) in Acetic Anhydride (1.2 eq), slowly add a catalytic amount of concentrated Sulfuric Acid (0.02 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Carefully pour the reaction mixture onto ice.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic phase and concentrate under reduced pressure.

    • Purify by vacuum distillation.

Quantitative Data for Acetylation of Cedrol
Protocol IDCatalystMolar Ratio (Cedrol:Acetic Anhydride)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Purity (%)
AP-01Pyridine1 : 1.51080485>95
AP-02Sodium Acetate1 : 25100678>92
AP-03Sulfuric Acid1 : 1.2260392>97

Table adapted from Benchchem application notes.[1]

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Cedrol Cedrol Reaction Acetylation (Esterification) Cedrol->Reaction Reagents Acetic Anhydride, Catalyst (Pyridine, NaOAc, or H₂SO₄) Reagents->Reaction Quench Quenching (Water) Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Washing (Acid/Base/Brine) Extraction->Wash Dry Drying & Solvent Removal Wash->Dry Purification Vacuum Distillation Dry->Purification CedrenylAcetate This compound Purification->CedrenylAcetate

Workflow for the Acetylation of Cedrol.

Synthesis Route 2: Oxidation of α-Cedrene and Subsequent Acetylation

This two-step route begins with the allylic oxidation of α-Cedrene, another major constituent of cedarwood oil, to form Cedrenol. The resulting Cedrenol is then acetylated to yield this compound. While this route is less direct, it offers an alternative starting material.

Experimental Protocols

Step 1: Allylic Oxidation of α-Cedrene to Cedrenol

A common method for this transformation is the Riley oxidation using selenium dioxide. A microbial-catalyzed oxidation has also been reported to produce sec-cedrenol with a very high yield.[2][3][4]

Protocol 2.1: Chemical Oxidation using Selenium Dioxide

  • Materials: α-Cedrene, Selenium Dioxide, a suitable solvent (e.g., ethanol, acetic acid).

  • Procedure:

    • Dissolve α-Cedrene in the chosen solvent.

    • Add a stoichiometric amount of Selenium Dioxide.

    • Reflux the mixture until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction mixture and filter to remove the precipitated selenium.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield Cedrenol.

Step 2: Acetylation of Cedrenol

The Cedrenol obtained from the oxidation of α-Cedrene can be acetylated using a standard procedure, similar to those described in Route 1.

Protocol 2.2: General Acetylation of Cedrenol

  • Materials: Cedrenol (from Step 1), Acetic Anhydride, Pyridine.

  • Procedure:

    • Dissolve the purified Cedrenol in pyridine.

    • Add an excess of acetic anhydride.

    • Stir the reaction at room temperature until completion.

    • Follow the work-up and purification steps as outlined in Protocol 1.1.

Quantitative Data for Oxidation of α-Cedrene and Acetylation

Experimental Workflow

cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acetylation cluster_end Final Product aCedrene α-Cedrene Oxidation Allylic Oxidation (e.g., SeO₂) aCedrene->Oxidation Cedrenol Cedrenol (Intermediate) Oxidation->Cedrenol Acetylation Acetylation (Acetic Anhydride) Cedrenol->Acetylation CedrenylAcetate This compound Acetylation->CedrenylAcetate

Workflow for the two-step synthesis of this compound from α-Cedrene.

Analytical Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of this compound and identifying any byproducts. A typical GC program would involve a temperature ramp on a non-polar column (e.g., DB-5 or equivalent) to separate the components, followed by mass spectral analysis for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

The direct acetylation of Cedrol stands out as a more efficient and well-documented route for the synthesis of this compound, offering high yields and purity in a single step. Various catalytic systems can be employed to optimize the reaction conditions based on available resources and desired outcomes. The two-step route starting from α-Cedrene provides an alternative, though it involves an additional oxidation step for which detailed quantitative data is less available in the literature. For researchers and professionals in drug development and fragrance synthesis, the choice between these routes will likely depend on the availability and cost of the starting material, as well as the desired scale and efficiency of the production process.

References

A Guide to Inter-Laboratory Validation of Analytical Protocols for Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of fragrance and material science, the consistent and accurate analysis of chemical compounds is paramount. Cedrenyl acetate, a key ingredient valued for its woody and sweet aroma, requires robust and validated analytical methods to ensure quality control and consistency across different laboratories.[1][2][3] This guide provides a framework for the inter-laboratory validation of analytical protocols for this compound, offering detailed experimental methodologies, hypothetical comparative data, and a clear workflow for conducting such a study. While specific public data on inter-laboratory validation for this compound is limited, this guide draws upon established principles of method validation for similar compounds.[4]

Comparative Analysis of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and structural confirmation.[5] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for non-volatile impurities or alternative separation needs.[6] An inter-laboratory study is crucial to establish the reproducibility and reliability of these methods when performed by different analysts in different locations.

Proposed Inter-Laboratory Study Parameters

To assess the performance of an analytical protocol for this compound, a collaborative study involving multiple laboratories would be designed to evaluate the following key parameters:

  • Repeatability (RSDr): The precision of the method under the same operating conditions over a short interval of time.[7][8]

  • Reproducibility (RSDR): The precision of the method between laboratories.[7][8]

  • Accuracy: The closeness of the mean test result to the true value.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Data Presentation: Hypothetical Inter-Laboratory Study Results

The following tables summarize hypothetical quantitative data from a proposed inter-laboratory study on the GC-MS analysis of this compound in a fragrance oil matrix. These tables illustrate how data would be presented for easy comparison of the method's performance across participating laboratories.

Table 1: Repeatability and Reproducibility of this compound Quantification

Spiking Level (mg/mL)Mean Recovery (%)Repeatability (RSDr) %Reproducibility (RSDR) %
0.598.23.57.8
1.099.52.86.5
5.0100.12.15.2

Table 2: Accuracy, LOD, and LOQ Data from a Hypothetical 8-Laboratory Study

ParameterMean ValueStandard DeviationAcceptance Criteria
Accuracy (%)99.31.295-105%
Limit of Detection (LOD) (µg/mL)0.50.1< 1 µg/mL
Limit of Quantification (LOQ) (µg/mL)1.50.3< 3 µg/mL

Experimental Protocols

A detailed and standardized experimental protocol is fundamental for a successful inter-laboratory validation study.

Protocol 1: Sample Preparation

Objective: To prepare a standardized sample of this compound in a representative matrix for distribution to participating laboratories.

Materials:

  • This compound (high purity standard)

  • Fragrance oil base (e.g., mineral oil or ethanol)

  • Volumetric flasks

  • Analytical balance

  • Pipettes

Procedure:

  • Accurately weigh a precise amount of this compound standard.

  • Dissolve the standard in the chosen fragrance oil base in a volumetric flask.

  • Prepare a series of spiked samples at different concentrations (e.g., 0.5, 1.0, and 5.0 mg/mL).

  • Aliquot the samples into sealed and labeled vials for distribution to participating laboratories.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To provide a standardized GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., DB-5ms or HP-5ms).

GC-MS Conditions:

ParameterSetting
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 80°C, hold 2 min, ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Data Analysis:

  • Quantification is performed using an external or internal standard method.

  • A calibration curve is generated using a series of known concentrations of this compound.

  • The concentration of this compound in the samples is determined from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the workflow for an inter-laboratory validation study and the logical relationship between the key validation parameters.

InterLaboratory_Validation_Workflow A Protocol Development & Standardization B Preparation & Distribution of Standardized Samples A->B C Analysis by Participating Laboratories B->C D Data Collection & Statistical Analysis C->D E Evaluation of Repeatability & Reproducibility D->E F Assessment of Accuracy, LOD & LOQ D->F G Final Validation Report E->G F->G

Caption: Workflow for an inter-laboratory validation study.

Validation_Parameters_Relationship A Analytical Method B Precision A->B C Accuracy A->C D Repeatability (Within-Lab) B->D E Reproducibility (Between-Labs) B->E F Method Validation C->F D->F E->F

Caption: Relationship between key analytical method validation parameters.

References

A Comparative Olfactory Analysis of Cedrenyl Acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cedrenyl acetate, a key fragrance ingredient valued for its persistent and versatile woody notes, presents a complex olfactory profile largely attributable to its isomeric diversity. This guide provides a comparative analysis of this compound, often referred to as Cedryl acetate, and its isomers, drawing upon available scientific literature and industry knowledge. While detailed quantitative sensory data on individual isomers remains largely proprietary, this document synthesizes the existing information on their general olfactory characteristics, physicochemical properties, and the analytical methods employed for their evaluation.

Olfactory Profile: A Symphony of Woody Notes

Commercial this compound is typically a mixture of isomers, with its scent profile generally described as soft, woody, and reminiscent of cedarwood.[1] The perceived odor can vary between suppliers, likely due to differences in the isomeric ratio and purity of the product.[2] The material is available in both liquid and crystalline forms. The crystalline form is considered to be of higher purity and possesses a more refined, dry, and woody odor with vetiver-like nuances.[3]

The olfactory character of this compound is intrinsically linked to its sesquiterpene backbone, derived from cedrol, a major component of cedarwood oil. The arrangement of the acetate group and the stereochemistry of the molecule are critical in determining the specific odor profile. While a direct comparison of isolated isomers is not publicly available, it is understood that different isomers contribute to the overall complexity of the scent, ranging from clean and dry woody notes to subtle leathery and balsamic undertones.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for formulators in the fragrance and pharmaceutical industries, influencing factors such as solubility, volatility, and stability in various product bases.

PropertyValueReference
Chemical Formula C₁₇H₂₈O₂[1]
Molecular Weight 264.40 g/mol [1]
Appearance Colorless to pale straw oily liquid or white crystals[2]
Odor Description Soft, woody, cedarwood, faint fresh-woody, dry, with vetiver notes[2][3]
Boiling Point > 200 °C[1]
Flash Point > 94 °C[1]
Vapor Pressure 0.000130 mmHg @ 25 °C (estimated)[4]
Solubility Soluble in alcohol; insoluble in water[4]

Table 1: Physicochemical Properties of this compound. This table summarizes the general physical and chemical properties of commercially available this compound.

Experimental Protocols for Olfactory Analysis

To conduct a comprehensive comparative olfactory analysis of this compound and its isomers, a combination of instrumental and sensory evaluation techniques is required.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify the specific odor-active compounds in a mixture. It combines the separation capabilities of gas chromatography with human sensory perception.

Methodology:

  • Sample Preparation: A solution of this compound (e.g., 1% in a suitable solvent like ethanol) is prepared.

  • Injection: A small volume of the sample is injected into the GC instrument.

  • Separation: The different isomers and other volatile components are separated based on their boiling points and interactions with the GC column.

  • Detection: The column effluent is split into two paths. One path leads to a chemical detector (e.g., a mass spectrometer for identification), and the other leads to an olfactory port.

  • Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the olfactory port and records the odor description and intensity at specific retention times.

  • Data Analysis: The olfactory data is correlated with the chemical data from the detector to identify the specific compounds responsible for different odor notes.

Sensory Panel Evaluation

A trained sensory panel is essential for obtaining detailed and reproducible descriptions of the olfactory properties of the different isomers.

Methodology:

  • Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized vocabulary for odor description.

  • Sample Preparation: Pure isomers of this compound are diluted to a standard concentration (e.g., 1% in an odorless solvent).

  • Evaluation: Samples are presented to the panelists on smelling strips in a controlled, odor-free environment. Panelists evaluate and score various attributes of the odor, such as intensity, character (e.g., woody, earthy, sweet), and tenacity.

  • Data Analysis: The sensory data from all panelists is statistically analyzed to generate a comprehensive olfactory profile for each isomer.

Visualizing the Process and Pathways

To better understand the workflow of olfactory analysis and the underlying biological mechanisms, the following diagrams are provided.

Olfactory_Analysis_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_data Data Integration & Comparison synthesis Synthesis of This compound Isomers purification Purification by Chromatography synthesis->purification gcms GC-MS Analysis (Structure Confirmation) purification->gcms panel Sensory Panel Evaluation purification->panel gco GC-Olfactometry (Odor-Active Compound ID) gcms->gco data_analysis Comparative Data Analysis gco->data_analysis threshold Odor Threshold Determination panel->threshold threshold->data_analysis

Figure 1: Workflow for the comparative olfactory analysis of this compound isomers.

Olfactory_Signaling_Pathway odorant This compound Isomer receptor Olfactory Receptor (OR) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation ac Adenylyl Cyclase III g_protein->ac Activation atp ATP camp cAMP atp->camp AC ion_channel Cyclic Nucleotide-Gated (CNG) Channel camp->ion_channel Opening depolarization Membrane Depolarization ion_channel->depolarization Ca²⁺ influx ca_cl Ca²⁺ / Cl⁻ Channels ca_cl->depolarization Cl⁻ efflux depolarization->ca_cl Activation signal Signal to Brain depolarization->signal

Figure 2: A generalized olfactory signal transduction pathway.

The Challenge of Isomer-Specific Olfactory Data

The detailed olfactory characterization of individual isomers of fragrance ingredients like this compound is a significant challenge. The synthesis and purification of single isomers in sufficient quantities for sensory evaluation is a complex and costly process. Furthermore, this type of data is often considered highly valuable intellectual property within the fragrance industry and is rarely published in the public domain.

Structure-activity relationship (SAR) studies on other woody and ambergris-type odorants suggest that subtle changes in the molecular shape and the position of functional groups can have a profound impact on the interaction with olfactory receptors and, consequently, on the perceived odor. It is highly likely that the different isomers of this compound exhibit distinct binding affinities for various olfactory receptors, leading to a nuanced and complex overall scent profile of the commercial mixture.

Future Directions

Further research into the synthesis and sensory evaluation of individual this compound isomers would provide invaluable data for perfumers and researchers. The deconvolution of the specific odor contributions of each isomer would allow for a more precise and creative use of this important woody note in fragrance compositions. Additionally, the identification of the specific olfactory receptors that are activated by this compound and its isomers would provide fundamental insights into the molecular basis of woody scent perception. Such studies could pave the way for the rational design of novel woody odorants with tailored olfactory properties for a wide range of applications.

References

Safety Operating Guide

Proper Disposal Procedures for Cedrenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Cedrenyl acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its safety profile. Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[1][2] Avoid contact with skin and eyes, and prevent the formation of aerosols or mists.[1][2]

II. Summary of Key Chemical Data

The following table summarizes essential quantitative and qualitative data for this compound.

PropertyDataReference(s)
Chemical Formula C₁₇H₂₈O₂[1][3]
Molecular Weight 264.40 g/mol [2][3]
Appearance Colorless to pale yellow viscous liquid or crystalline solid[1][3]
Boiling Point >200°C[1][3]
Flash Point >100°C[4]
Solubility Insoluble in water; soluble in alcohols and oils[3]
Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2A), Aquatic Chronic (Category 3)[3]
UN Number 3082[4][5]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (Cedryl acetate)[4][5]

III. Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, regional, and national regulations.[4][6] Do not discharge this chemical into sewers, drains, or water courses.[1][4][7]

Step 1: Waste Collection

  • Collect waste this compound in a suitable, closed, and properly labeled container.[1]

  • Ensure the container is stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[4]

Step 2: Spill Management and Cleanup In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Remove all personnel from the immediate area and ensure adequate ventilation.[1] Eliminate all sources of ignition.[1]

  • Containment: Contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][4][7]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The collected waste material should be disposed of as hazardous waste, following the procedures outlined below.

Step 3: Final Disposal Method The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or waste management company.[1][7]

  • Incineration: Controlled incineration with flue gas scrubbing is a suitable method for disposal.[1]

  • Landfill: In some jurisdictions, disposal in a sanitary landfill may be permissible, but this must be done in accordance with local regulations.[7]

Step 4: Contaminated Packaging Disposal

  • Empty containers should be triple-rinsed (or equivalent).[1]

  • The rinsed containers can then be offered for recycling or reconditioning.[1]

  • Alternatively, puncture the packaging to prevent reuse and dispose of it in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of via controlled incineration.[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Cedrenyl_Acetate_Disposal start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill 1. Ventilate Area & Remove Ignition Sources 2. Contain with Inert Absorbent is_spill->contain_spill Yes collect_waste Collect Waste in a Suitable, Labeled Container is_spill->collect_waste No contain_spill->collect_waste store_waste Store Container in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_vendor Contact Licensed Chemical Waste Disposal Vendor store_waste->contact_vendor package_waste Manage Contaminated Packaging store_waste->package_waste transport Arrange for Transport (UN3082, Class 9) contact_vendor->transport disposal_method Disposal Method Determined by Vendor & Regulations transport->disposal_method incineration Controlled Incineration disposal_method->incineration Primary landfill Sanitary Landfill disposal_method->landfill Alternative end End: Proper Disposal Complete incineration->end landfill->end rinse Triple-Rinse Container package_waste->rinse recycle Recycle or Recondition rinse->recycle puncture Puncture and Landfill rinse->puncture

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Cedrenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of Cedrenyl acetate in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

This compound is a fragrance ingredient that is classified as a skin and eye irritant.[1] It may also cause an allergic skin reaction and is considered an aspiration hazard.[2] Long-term exposure can be harmful to aquatic life.[1]

Personal Protective Equipment (PPE) Requirements

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected before use.[3][4]To prevent skin contact, which can cause irritation and allergic reactions.[1][2]
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields.[3][5]To protect eyes from splashes and prevent serious eye irritation.[1]
Skin and Body Protection Lab coat, long-sleeved clothing, or impervious clothing.[3][6]To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator is recommended.[3]To prevent inhalation of vapors or mists.[2][6]

Chemical Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProtocol
Handling Handle in a well-ventilated area.[3] Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols.[3] Use non-sparking tools.[3] Wash hands thoroughly after handling.[1]
Storage Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[5]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][3]
Ingestion Do NOT induce vomiting.[6] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][3]
Spill Evacuate personnel to a safe area.[3] Remove all sources of ignition.[3] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains or waterways.[3][7]

Disposal Plan

This compound and its containers must be disposed of responsibly to prevent environmental contamination.

Waste TypeDisposal Method
Unused Product Dispose of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not allow it to enter drains, water courses, or the soil.[7]
Contaminated Packaging Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill or by controlled incineration.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

CedrenylAcetateWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Retrieve Chemical Retrieve Chemical Prepare Workspace->Retrieve Chemical Ready for Use Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Use as Needed Close Container Close Container Perform Experiment->Close Container After Use Clean Workspace Clean Workspace Close Container->Clean Workspace Store Properly Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Segregate Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Final Step Wash Hands Wash Hands Doff PPE->Wash Hands Hygiene

This compound Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.